molecular formula C13H11BF2O3 B116127 4-(Benzyloxy)-2,3-difluorophenylboronic acid CAS No. 156635-87-9

4-(Benzyloxy)-2,3-difluorophenylboronic acid

Cat. No.: B116127
CAS No.: 156635-87-9
M. Wt: 264.03 g/mol
InChI Key: SWMFGSPOFIKKMJ-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2,3-difluorophenylboronic acid is a useful research compound. Its molecular formula is C13H11BF2O3 and its molecular weight is 264.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2,3-difluoro-4-phenylmethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BF2O3/c15-12-10(14(17)18)6-7-11(13(12)16)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWMFGSPOFIKKMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)OCC2=CC=CC=C2)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90570181
Record name [4-(Benzyloxy)-2,3-difluorophenyl]boronic acid
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Molecular Weight

264.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156635-87-9
Record name [4-(Benzyloxy)-2,3-difluorophenyl]boronic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Benzyloxy-2,3-difluorobenzeneboronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Foundational & Exploratory

An In-depth Technical Guide to 4-(Benzyloxy)-2,3-difluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 156635-87-9

This technical guide provides a comprehensive overview of 4-(Benzyloxy)-2,3-difluorophenylboronic acid, a valuable reagent in organic synthesis, particularly for researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, and applications, with a focus on its role in the formation of complex organic molecules.

Chemical Properties and Data

This compound is a fluorinated arylboronic acid derivative that serves as a key building block in cross-coupling reactions. The presence of the benzyloxy and difluoro functional groups imparts unique reactivity and properties to the molecule, making it a versatile tool in medicinal chemistry and materials science.

PropertyValueReference
CAS Number 156635-87-9[1]
Molecular Formula C₁₃H₁₁BF₂O₃[1]
Molecular Weight 264.04 g/mol
Appearance White to off-white solid
Storage Conditions Inert atmosphere, 2-8°C

Synthesis and Purification

A generalized workflow for the synthesis of arylboronic acids is depicted below.

G A Starting Material (e.g., Aryl Halide) B Organometallic Intermediate Formation (e.g., Grignard or Organolithium) A->B Mg or BuLi C Reaction with Trialkyl Borate B->C B(OR)3 D Hydrolysis C->D Acidic Workup E Purified Arylboronic Acid D->E Purification (e.g., Recrystallization)

Caption: Generalized synthetic workflow for arylboronic acids.

Purification: Purification of arylboronic acids like this compound is crucial for their successful application in subsequent reactions. Common purification techniques include:

  • Recrystallization: This is a primary method for purifying solid organic compounds. A suitable solvent or solvent system is chosen to dissolve the compound at an elevated temperature, and upon cooling, the purified compound crystallizes out, leaving impurities in the solution.[2]

  • Acid-Base Extraction: This technique is effective for separating acidic compounds like boronic acids from neutral or basic impurities. The crude product is dissolved in an organic solvent and washed with a basic aqueous solution. The boronic acid partitions into the aqueous layer as its salt. The aqueous layer is then acidified to precipitate the purified boronic acid, which is collected by filtration.[2]

  • Column Chromatography: For more challenging separations, silica gel column chromatography can be employed to separate the desired product from closely related impurities based on their differential adsorption to the stationary phase.[2]

Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is a key substrate in the Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures.[3][4] These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[4][5]

The general catalytic cycle for the Suzuki-Miyaura coupling is illustrated below.

Suzuki_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R1-X Aryl/Vinyl Halide (R1-X) R1-X->Oxidative_Addition R1-Pd(II)L2-X R1-Pd(II)L2-X Oxidative_Addition->R1-Pd(II)L2-X Transmetalation Transmetalation R1-Pd(II)L2-X->Transmetalation Base Base Base->Transmetalation ArB(OH)2 Boronic Acid (Ar-B(OH)2) ArB(OH)2->Transmetalation R1-Pd(II)L2-Ar R1-Pd(II)L2-Ar Transmetalation->R1-Pd(II)L2-Ar Reductive_Elimination Reductive Elimination R1-Pd(II)L2-Ar->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration R1-Ar Coupled Product (R1-Ar) Reductive_Elimination->R1-Ar

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol for a General Suzuki-Miyaura Coupling:

The following is a representative, though not specific to the title compound, experimental protocol for a Suzuki-Miyaura cross-coupling reaction. Researchers should optimize these conditions for their specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst, typically 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, typically 2-3 equiv)

  • Anhydrous and degassed solvent (e.g., toluene, dioxane, THF, DMF, often with water)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask or reaction vial under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide, this compound, and the base.

  • Catalyst Addition: Add the palladium catalyst and any necessary ligands to the reaction mixture.

  • Solvent Addition: Add the degassed solvent(s) to the flask.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 120°C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the desired biaryl product.[5]

Quantitative Data for a Representative Suzuki Coupling:

While specific yield data for reactions involving this compound is not available, Suzuki couplings of similar fluorinated arylboronic acids with various aryl bromides have been shown to proceed with good to excellent yields, often exceeding 90%, depending on the specific substrates and reaction conditions.[6]

Role in Drug Discovery and Medicinal Chemistry

Fluorinated organic molecules are of significant interest in drug discovery due to the unique properties that fluorine atoms impart. The incorporation of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the pharmacokinetic and pharmacodynamic profiles of drug candidates. Arylboronic acids, and specifically fluorinated derivatives like this compound, are crucial intermediates for the synthesis of these complex, biologically active molecules.[7] The difluorobenzyloxy-phenyl motif can be found in various compounds under investigation for a range of therapeutic areas.

Spectral Data

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly for the construction of complex biaryl scaffolds through the Suzuki-Miyaura cross-coupling reaction. Its utility in medicinal chemistry is underscored by the importance of fluorinated motifs in modern drug design. While specific experimental and spectral data for this compound are not widely published, the general principles and protocols outlined in this guide provide a solid foundation for its successful application in research and development. It is recommended that researchers perform careful characterization and optimization for their specific applications.

References

4-(Benzyloxy)-2,3-difluorophenylboronic acid physical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 4-(Benzyloxy)-2,3-difluorophenylboronic acid. Due to the limited availability of experimental data for this specific isomer, this document also includes information on closely related compounds to offer comparative insights. Furthermore, detailed experimental protocols for determining key physical properties and a general synthesis workflow are provided to support further research and application.

Core Physical Properties

PropertyThis compound4-(Benzyloxy)-2-fluorophenylboronic acid4-(Benzyloxy)-3-fluorophenylboronic acid
Molecular Formula C₁₃H₁₁BF₂O₃[1]C₁₃H₁₂BFO₃[2]C₁₃H₁₂BFO₃[3]
Molecular Weight 264.03 g/mol [1]246.04 g/mol [2]246.05 g/mol [3]
CAS Number 156635-87-9[1][4]166744-78-1[5]133057-83-7[3]
Appearance Solid (predicted)White to Almost white powder to crystal[5]White to Yellow Solid[3]
Melting Point Data not available155 °C[5]Data not available
Boiling Point Data not availableData not availableData not available
Solubility Data not availableSoluble in Methanol[6]Data not available

Experimental Protocols

The following sections detail standardized laboratory procedures for determining the physical properties of boronic acids like this compound.

Melting Point Determination

The melting point is a critical indicator of purity for crystalline solids.

Methodology:

  • Sample Preparation: A small, dry sample of the compound is finely ground into a powder.

  • Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as it approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is reported as the melting point.

Solubility Determination

Assessing the solubility of a compound in various solvents is crucial for applications in drug development and synthetic chemistry.

Methodology:

  • Solvent Selection: A range of standard laboratory solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane) should be chosen.

  • Sample Preparation: A pre-weighed amount of the compound (e.g., 10 mg) is placed into a vial.

  • Solvent Addition: A measured volume of the selected solvent (e.g., 1 mL) is added to the vial.

  • Agitation: The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes) at a controlled temperature.

  • Observation: The solution is visually inspected for the presence of undissolved solid.

  • Quantification (Optional): For quantitative analysis, the saturated solution can be filtered, and the concentration of the dissolved compound can be determined using techniques such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Synthesis Workflow

G A Starting Material (Substituted Aryl Halide) B Organometallic Reagent Formation (e.g., Grignard or Organolithium) A->B Mg or BuLi C Reaction with Borate Ester (e.g., Trimethyl borate) B->C D Hydrolysis C->D H₂O/H⁺ E Purification (e.g., Recrystallization, Chromatography) D->E F Final Product (this compound) E->F

Caption: General workflow for the synthesis of substituted phenylboronic acids.

This guide serves as a foundational resource for researchers working with this compound. The provided protocols and comparative data aim to facilitate further investigation into the precise physical and chemical characteristics of this compound.

References

An In-depth Technical Guide to 4-(Benzyloxy)-2,3-difluorophenylboronic acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Benzyloxy)-2,3-difluorophenylboronic acid, a key building block in modern medicinal chemistry. This document details its physicochemical properties, provides a detailed experimental protocol for its synthesis, and explores its application in the development of novel therapeutics, particularly through its role in Suzuki-Miyaura cross-coupling reactions.

Core Compound Specifications

This compound is a substituted arylboronic acid that serves as a versatile reagent in organic synthesis. Its molecular structure, featuring a benzyloxy group and two fluorine atoms on the phenyl ring, imparts unique properties that are highly valued in the design of complex organic molecules with potential therapeutic applications.

PropertyValue
Molecular Formula C₁₃H₁₁BF₂O₃
Molecular Weight 264.03 g/mol
CAS Number 156635-87-9
Appearance White to off-white solid
Solubility Soluble in methanol and other polar organic solvents.
Storage Store in a cool, dry, and well-ventilated area under an inert atmosphere.

Synthetic Protocol: Preparation of this compound

The synthesis of this compound is typically achieved through a Grignard reaction followed by boration and hydrolysis. This multi-step process requires careful control of anhydrous conditions to ensure a high yield of the desired product.

Experimental Protocol

Materials:

  • 1-(Benzyloxy)-2,3-difluoro-4-bromobenzene

  • Magnesium turnings

  • Iodine (catalytic amount)

  • Anhydrous tetrahydrofuran (THF)

  • Triisopropyl borate

  • 2 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Grignard Reagent Formation:

    • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents) and a crystal of iodine.

    • Add a small amount of anhydrous THF to cover the magnesium.

    • A solution of 1-(benzyloxy)-2,3-difluoro-4-bromobenzene (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel. The reaction is initiated, which is indicated by a gentle reflux and the disappearance of the iodine color. Maintain a gentle reflux by controlling the rate of addition.

    • After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure the complete formation of the Grignard reagent.

  • Boration:

    • In a separate flame-dried flask under a nitrogen atmosphere, dissolve triisopropyl borate (1.5 equivalents) in anhydrous THF.

    • Cool this solution to -78 °C using a dry ice/acetone bath.

    • Slowly transfer the prepared Grignard reagent to the cooled triisopropyl borate solution via a cannula. It is crucial to maintain the temperature below -70 °C during the addition.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Work-up:

    • Cool the reaction mixture to 0 °C in an ice bath and quench the reaction by the slow, dropwise addition of 2 M HCl.

    • Stir the biphasic mixture vigorously for 1-2 hours.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude this compound.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure product.

G cluster_synthesis Synthesis Workflow start Start: 1-(Benzyloxy)-2,3-difluoro-4-bromobenzene grignard Grignard Reagent Formation (Mg, THF) start->grignard boration Boration (Triisopropyl borate, -78°C) grignard->boration hydrolysis Acidic Hydrolysis (HCl) boration->hydrolysis purification Purification (Recrystallization/Chromatography) hydrolysis->purification end Product: this compound purification->end G cluster_suzuki Suzuki-Miyaura Coupling Workflow reagents Reactants: - Aryl Halide - this compound - Base - Pd Catalyst setup Reaction Setup (Inert atmosphere) reagents->setup heating Heating (80-110 °C) setup->heating workup Aqueous Work-up heating->workup purification Purification (Chromatography) workup->purification product Biaryl Product purification->product

An In-depth Technical Guide to 4-(Benzyloxy)-2,3-difluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Benzyloxy)-2,3-difluorophenylboronic acid is a fluorinated arylboronic acid that serves as a key building block in synthetic organic chemistry. Its structural features, including the difluorinated phenyl ring and the benzyloxy group, impart unique electronic properties and steric influences, making it a valuable reagent in the synthesis of complex organic molecules. The boronic acid moiety facilitates its participation in various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, a cornerstone of modern carbon-carbon bond formation. This technical guide provides a comprehensive overview of the structure, properties, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Core Chemical and Physical Properties

This compound is a solid at room temperature. The presence of the two fluorine atoms ortho and meta to the boronic acid group significantly influences the electronic nature of the aromatic ring, enhancing its reactivity in certain catalytic cycles. The benzyloxy group provides a bulky, lipophilic character and can be a crucial pharmacophoric element or a protecting group for a phenol functionality in multi-step syntheses.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 156635-87-9
Molecular Formula C₁₃H₁₁BF₂O₃
Molecular Weight 264.03 g/mol
Appearance White to off-white solid/powder
Storage Conditions Store at room temperature in a dry place.

Synthesis

A plausible and common synthetic route to this compound involves a multi-step process starting from a suitably substituted fluorinated benzene derivative. A general workflow is outlined below.

Caption: General synthetic workflow for arylboronic acids.

Experimental Protocol: Synthesis via Lithiation and Borylation

This protocol is a representative procedure based on established methods for the synthesis of arylboronic acids.

Materials:

  • 1-(Benzyloxy)-2,3-difluorobenzene

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) or s-Butyllithium (s-BuLi) in hexanes

  • Triisopropyl borate or Trimethyl borate

  • Anhydrous diethyl ether

  • 2 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 1-(Benzyloxy)-2,3-difluorobenzene (1.0 eq) dissolved in anhydrous THF. The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (1.1 eq) is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1-2 hours. The progress of the lithiation can be monitored by quenching a small aliquot with D₂O and analyzing by ¹H NMR.

  • Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture, again ensuring the temperature is maintained at -78 °C. After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred overnight.

  • Hydrolysis (Work-up): The reaction is cooled in an ice bath and quenched by the slow addition of 2 M HCl. The mixture is stirred vigorously for 1-2 hours.

  • Extraction: The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x volumes). The combined organic layers are washed with water and then brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Applications in Medicinal Chemistry and Drug Discovery

Role in Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of a C-C bond between the boronic acid-bearing carbon and an sp²-hybridized carbon of an aryl, heteroaryl, or vinyl halide or triflate.

Suzuki_Coupling_Cycle cluster_0 Catalytic Cycle Oxidative_Addition Oxidative Addition Ar-Pd(II)-X Ar-Pd(II)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Pd(0) Pd(0) Catalyst Reductive_Elimination->Pd(0) Product Biaryl Product (R-Ar') Reductive_Elimination->Product Pd(0)->Oxidative_Addition Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar'->Reductive_Elimination Ar-X Aryl/Heteroaryl Halide (R-X) Ar-X->Oxidative_Addition Boronic_Acid This compound (Ar'-B(OH)2) Boronic_Acid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 - 1.5 eq)

  • Aryl or heteroaryl halide (or triflate) (1.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)

  • Solvent (e.g., Dioxane/water, Toluene/water, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a Schlenk flask or microwave vial is added the aryl/heteroaryl halide, this compound, the palladium catalyst, and the base.

  • Solvent Addition: The reaction vessel is evacuated and backfilled with an inert gas three times. Degassed solvent is then added.

  • Reaction: The mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the reaction is complete, as monitored by TLC, GC-MS, or LC-MS.

  • Work-up: The reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel or by recrystallization.

Potential in Targeting Signaling Pathways

While direct evidence for this compound's involvement in specific signaling pathways is not prominent in the literature, the structural motifs it helps create are relevant to inhibitors of various kinase and other enzyme-driven pathways. For instance, fluorinated biaryl scaffolds are common in inhibitors of pathways such as the MAPK/ERK pathway, PI3K/Akt/mTOR pathway, and various receptor tyrosine kinases (RTKs). The benzyloxy group can form key hydrogen bonds or hydrophobic interactions within the active site of a target protein.

The logical relationship for its application in developing a potential inhibitor is as follows:

Drug_Discovery_Logic A This compound B Suzuki-Miyaura Coupling A->B D Biaryl Scaffold Library B->D C Heterocyclic Halide C->B E High-Throughput Screening D->E F Hit Compound E->F G Lead Optimization (SAR) F->G H Kinase Inhibitor Candidate G->H I Target Signaling Pathway H->I Inhibits

Caption: Logic flow for drug discovery using the target compound.

Conclusion

This compound is a specialized reagent with significant potential in the synthesis of novel organic compounds, particularly within the pharmaceutical and agrochemical industries. Its utility in forming C-C bonds through Suzuki-Miyaura coupling allows for the construction of complex molecular architectures. The presence of fluorine and a benzyloxy group provides handles for modulating the physicochemical and pharmacological properties of target molecules. While detailed public data on its direct use in late-stage clinical candidates is limited, its value as a building block for exploring chemical space in the early stages of drug discovery is clear. Further research into its applications is likely to uncover new synthetic routes and novel bioactive compounds.

4-(Benzyloxy)-2,3-difluorophenylboronic acid stability and storage

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of 4-(Benzyloxy)-2,3-difluorophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key building block in medicinal chemistry and organic synthesis, valued for its role in forming carbon-carbon and carbon-heteroatom bonds, particularly in Suzuki-Miyaura coupling reactions. As with many boronic acids, its stability and proper storage are critical for ensuring reactivity, reproducibility of experimental results, and the purity of final products. This guide provides a comprehensive overview of the factors influencing the stability of this compound, recommended storage and handling procedures, and general protocols for stability assessment.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented in Table 1.

PropertyValue
CAS Number 156635-87-9
Molecular Formula C₁₃H₁₁BF₂O₃
Molecular Weight 264.04 g/mol
Appearance White to off-white solid
Purity Typically ≥97%

Factors Influencing Stability

The stability of arylboronic acids, including this compound, is primarily influenced by temperature, moisture, light, and atmospheric oxygen. The key degradation pathway for arylboronic acids is protodeboronation, which involves the cleavage of the C-B bond and its replacement with a C-H bond.

Temperature

Elevated temperatures can accelerate the degradation of boronic acids. While some arylboronic acids are stable at room temperature, refrigeration is often recommended for long-term storage to minimize thermal decomposition.

Moisture and Humidity

Arylboronic acids can be susceptible to dehydration to form boroxines (cyclic anhydrides). While this process is often reversible upon exposure to water, the presence of excess moisture can facilitate protodeboronation, particularly at non-neutral pH.[1] It is crucial to store the compound in a dry environment.

Light

While not as extensively documented for all arylboronic acids, some organic molecules are sensitive to light, which can provide the energy to initiate degradation pathways. It is good practice to store this compound in an opaque or amber container to protect it from light.

Atmosphere

The presence of oxygen can lead to oxidation of the boronic acid. Therefore, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to preserve the integrity of the compound.

The interplay of these factors is illustrated in the diagram below.

cluster_factors Environmental Factors cluster_compound This compound cluster_degradation Degradation Pathways Temperature Temperature Protodeboronation Protodeboronation Temperature->Protodeboronation Moisture Moisture/Humidity Moisture->Protodeboronation Boroxine_Formation Boroxine Formation Moisture->Boroxine_Formation Light Light Light->Protodeboronation Atmosphere Atmosphere (Oxygen) Oxidation Oxidation Atmosphere->Oxidation Compound This compound Compound->Protodeboronation Compound->Oxidation Compound->Boroxine_Formation

Caption: Factors influencing the stability of this compound.

Recommended Storage and Handling

To ensure the long-term stability and efficacy of this compound, the following storage and handling protocols are recommended.

Storage Conditions

A summary of recommended storage conditions from various suppliers is provided in Table 2.

ParameterRecommendationSource
Temperature Inert atmosphere, room temperature
Inert atmosphere, 2-8°C
Dry, cool, and well-ventilated place[2][3]
Atmosphere Inert atmosphere (Nitrogen or Argon)
Container Tightly closed, opaque or amber vial[2][3]

Based on this, the optimal storage condition is in a tightly sealed container under an inert atmosphere at 2-8°C, protected from light.

Handling Procedures

Proper handling is essential to prevent contamination and degradation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[2][3]

  • Inert Atmosphere: When handling the solid, it is best practice to work in a glove box or under a stream of inert gas to minimize exposure to air and moisture.

  • Dispensing: Use clean, dry spatulas and weigh the compound quickly. Avoid leaving the container open for extended periods.

  • Solutions: If preparing solutions, use anhydrous solvents and store them under an inert atmosphere. Solutions are generally less stable than the solid material and should be prepared fresh when possible.

The recommended workflow for storage and handling is depicted in the following diagram.

start Receipt of Compound storage Store at 2-8°C under Inert Atmosphere in a Desiccator start->storage handling Handling in Glovebox or under Inert Gas storage->handling dispensing Weigh Quickly into a Tared Vial handling->dispensing use Use in Reaction dispensing->use reseal Reseal Promptly under Inert Atmosphere dispensing->reseal If not all material is used reseal->storage

References

Technical Guide: Safety and Handling of 4-(Benzyloxy)-2,3-difluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling procedures for 4-(Benzyloxy)-2,3-difluorophenylboronic acid (CAS No. 156635-87-9). The information is compiled from available safety data sheets and chemical supplier information to ensure safe laboratory practices.

Chemical Identification and Properties

ParameterValueSource
Chemical Name This compoundVSNCHEM
CAS Number 156635-87-9VSNCHEM
Molecular Formula C₁₃H₁₁BF₂O₃VSNCHEM
Molecular Weight 264.03 g/mol VSNCHEM
Physical State Solid (presumed)General knowledge
Melting Point Data not available for the specific compound. The related compound, 4-(Benzyloxy)-2-fluorophenylboronic acid, has a melting point of 155 °C.-

Hazard Identification and Classification

This compound is classified as hazardous. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation

Signal Word: Warning

Pictogram:

  • GHS07: Exclamation Mark

Precautionary Measures and First Aid

The following precautionary statements and first aid measures are crucial for the safe handling of this compound.

Precautionary CodeStatement
P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P301 + P330 + P331IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
P302 + P334IF ON SKIN: Immerse in cool water or wrap in wet bandages.
P303 + P361 + P353IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
P305 + P354 + P338IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
First Aid Procedures:
  • If Swallowed: Immediately call a POISON CENTER or doctor/physician. Rinse mouth.

  • If on Skin: Remove all contaminated clothing immediately. Rinse skin with plenty of water. If skin irritation occurs, get medical advice/attention.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Experimental Protocols: General Handling Procedures for Phenylboronic Acids

Due to the limited availability of specific experimental protocols for this compound, the following general procedures for handling air- and moisture-sensitive boronic acids should be followed. These compounds can be susceptible to degradation and may require an inert atmosphere for long-term storage and handling in reactions.

Required Equipment
  • Fume hood

  • Schlenk line or glove box for inert atmosphere operations

  • Oven-dried glassware

  • Septa, syringes, and needles

  • Source of dry inert gas (Nitrogen or Argon)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, compatible gloves (e.g., nitrile).

General Workflow for Handling

The following diagram illustrates a general workflow for the safe handling of this compound in a laboratory setting.

G General Handling Workflow for Air-Sensitive Phenylboronic Acids cluster_prep Preparation cluster_handling Handling and Dispensing cluster_reaction Reaction Setup cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) prep_glassware Ensure Glassware is Oven-Dried prep_ppe->prep_glassware prep_inert Set up Inert Atmosphere (Schlenk Line or Glove Box) prep_glassware->prep_inert handle_transfer Transfer Solid in Fume Hood or under Inert Atmosphere prep_inert->handle_transfer Work Area Ready handle_weigh Weigh Compound Quickly (Minimize Air Exposure) handle_transfer->handle_weigh handle_dissolve Dissolve in Anhydrous Solvent under Inert Gas handle_weigh->handle_dissolve react_add Add to Reaction Vessel via Syringe or Cannula handle_dissolve->react_add Reagent Prepared react_run Run Reaction under Positive Inert Gas Pressure react_add->react_run clean_quench Quench Reaction Appropriately react_run->clean_quench Reaction Complete clean_waste Dispose of Waste in Designated Chemical Waste Container clean_quench->clean_waste clean_decon Decontaminate Glassware clean_waste->clean_decon

Caption: General workflow for handling air-sensitive phenylboronic acids.

Signaling Pathways and Biological Activity

Currently, there is no publicly available information regarding the specific signaling pathways or detailed biological activities of this compound. Phenylboronic acids, in general, are known to interact with diols, which can include saccharides and certain proteins. The fluorine substituents on the phenyl ring can modulate the Lewis acidity of the boronic acid, potentially influencing its biological interactions. Further research is required to elucidate the specific biological profile of this compound.

The logical relationship for assessing the safety of this compound in a research context is outlined below.

G Safety Assessment Logic cluster_hazards Hazard Identification cluster_controls Control Measures cluster_response Emergency Response substance This compound h_oral H302: Harmful if swallowed substance->h_oral poses h_inhale H332: Harmful if inhaled substance->h_inhale poses h_skin H315: Causes skin irritation substance->h_skin poses h_eye H319: Causes serious eye irritation substance->h_eye poses h_resp H335: May cause respiratory irritation substance->h_resp poses r_first_aid First Aid Procedures (Skin, Eyes, Ingestion, Inhalation) substance->r_first_aid requires r_spill Spill Containment and Cleanup substance->r_spill requires c_eng Engineering Controls (Fume Hood, Inert Atmosphere) h_oral->c_eng mitigated by c_ppe Personal Protective Equipment (Gloves, Goggles, Lab Coat) h_oral->c_ppe mitigated by c_admin Administrative Controls (SOPs, Training) h_oral->c_admin mitigated by h_inhale->c_eng mitigated by h_inhale->c_ppe mitigated by h_inhale->c_admin mitigated by h_skin->c_eng mitigated by h_skin->c_ppe mitigated by h_skin->c_admin mitigated by h_eye->c_eng mitigated by h_eye->c_ppe mitigated by h_eye->c_admin mitigated by h_resp->c_eng mitigated by h_resp->c_ppe mitigated by h_resp->c_admin mitigated by c_eng->substance enables safe handling of c_ppe->substance enables safe handling of c_admin->substance enables safe handling of

Caption: Logical flow for safety assessment and control measures.

Disclaimer

This guide is intended for informational purposes for qualified individuals and should not be considered a substitute for a formal safety data sheet (SDS) provided by the manufacturer. Always consult the most current SDS for the specific product you are using and follow all institutional and regulatory safety guidelines.

A Technical Guide to 4-(Benzyloxy)-2,3-difluorophenylboronic Acid: Synthesis, Applications, and Supply

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-(benzyloxy)-2,3-difluorophenylboronic acid, a key building block in medicinal chemistry and materials science. This document details its chemical properties, commercial availability, and applications, with a focus on its role in the synthesis of complex organic molecules.

Core Properties and Commercial Availability

This compound, with the CAS number 156635-87-9, is a fluorinated organoboron compound. The strategic placement of fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties, metabolic stability, and binding affinity, making it a valuable reagent in drug discovery.[1][2][3]

Chemical and Physical Properties
PropertyValueSource
CAS Number 156635-87-9[4][5][6]
Molecular Formula C₁₃H₁₁BF₂O₃[4][5][6]
Molecular Weight 264.03 g/mol [4][5][6]
Synonyms [2,3-Difluoro-4-(phenylmethoxy)phenyl]-boronic Acid[6]
Commercial Suppliers

A variety of chemical suppliers offer this compound, typically with purities suitable for research and development purposes. Below is a summary of offerings from several vendors.

SupplierCatalog NumberPurityAvailable Quantities
2A Biotech 2A-0137105≥ 96%Inquire
VSNCHEM VB10038InquireInquire
P&S Chemicals -InquireInquire
CRO SPLENDID LAB CSL-17619InquireInquire
Santa Cruz Biotechnology -InquireInquire
XIAMEN EQUATION CHEMICAL -InquireInquire

The Role in Drug Discovery and Organic Synthesis

The introduction of fluorine into drug candidates can enhance key properties such as metabolic stability, lipophilicity, and binding affinity.[1][7] Fluorinated boronic acids, like the title compound, are instrumental in introducing fluorinated phenyl moieties into larger, more complex molecules.[3]

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful and versatile method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[3][8] The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the boronic acid in this coupling reaction.[3]

Below is a generalized workflow for the application of fluorinated phenylboronic acids in the early stages of drug discovery.

G cluster_0 Drug Discovery Pipeline cluster_1 Chemical Synthesis Target_Identification Target Identification and Validation Lead_Generation Lead Generation Target_Identification->Lead_Generation Lead_Optimization Lead Optimization Lead_Generation->Lead_Optimization Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development Building_Block 4-(Benzyloxy)-2,3- difluorophenylboronic acid Suzuki_Coupling Suzuki-Miyaura Coupling Building_Block->Suzuki_Coupling Biaryl_Compound Novel Biaryl Compound Suzuki_Coupling->Biaryl_Compound Biaryl_Compound->Lead_Optimization

Caption: Role of this compound in Drug Discovery.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling reaction to synthesize biaryl compounds. This protocol is generalized and may require optimization for specific substrates.

Materials:
  • Aryl halide (1.0 equivalent)

  • This compound (1.1–1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0–3.0 equivalents)

  • Degassed solvent (e.g., toluene, dioxane, DMF, often with water)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide, this compound, the palladium catalyst, and the base.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this process three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent to the reaction mixture via a syringe or cannula.

  • Reaction: Heat the mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

The workflow for this experimental procedure is illustrated below.

G Start Start Setup Combine Reactants, Catalyst, and Base Start->Setup Inert Establish Inert Atmosphere Setup->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor Reaction Progress (TLC/LC-MS) Heat->Monitor Workup Cool, Dilute, and Extract Monitor->Workup Purify Column Chromatography Workup->Purify End Pure Biaryl Product Purify->End

Caption: Suzuki-Miyaura Coupling Experimental Workflow.

Safety and Handling

This compound and related boronic acids are generally considered irritants. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9] Work in a well-ventilated area or a fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Spectral Data

Spectroscopic data is crucial for the characterization of this compound and its reaction products. ChemicalBook provides access to ¹H NMR, IR, and MS spectra for this compound.[10] This data is essential for confirming the identity and purity of the material before use and for characterizing the products of subsequent reactions.

References

Commercial Availability and Synthetic Pathways of 4-(Benzyloxy)-2,3-difluorophenylboronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Benzyloxy)-2,3-difluorophenylboronic acid is a valuable building block in medicinal chemistry and organic synthesis, sought after for its utility in cross-coupling reactions to construct complex molecular architectures. This technical guide provides a comprehensive overview of the commercial availability of this reagent and outlines a representative synthetic protocol for its preparation. Quantitative data from various suppliers are summarized for easy comparison, and a detailed experimental workflow is presented, accompanied by a visual process diagram.

Commercial Availability

This compound, identified by CAS number 156635-87-9, is readily available from a range of commercial suppliers. The compound is typically offered in research-grade purities, commonly 98% or higher. Packaging sizes vary to accommodate the needs of different research scales, from milligrams to kilograms. Below is a summary of representative commercial sources and their product specifications.

SupplierProduct NameCAS NumberPurityAvailable Quantities
BOC Sciences This compound156635-87-998%Custom Synthesis
Glpbio This compound156635-87-9>98%1g, custom
Aladdin This compound156635-87-9-250mg
Santa Cruz Biotechnology (2,3-difluoro-4-phenylmethoxyphenyl)boronicacid156635-87-9-1g
2A Biotech 4-BENZYLOXY-2,3-DIFLUOROPHENYLBORONIC ACID156635-87-996%+Inquire for details

This table is a representative sample of suppliers and does not constitute an exhaustive list. Availability and specifications are subject to change. Please consult the respective supplier's website for the most current information.

Synthetic Protocol

While this compound is commercially available, understanding its synthesis is crucial for process development and cost-benefit analysis in large-scale applications. A common and effective method for the preparation of arylboronic acids involves the lithiation of an aryl halide followed by quenching with a trialkyl borate and subsequent hydrolysis. The following is a detailed, representative experimental protocol for the synthesis of this compound, starting from the corresponding aryl bromide.

Materials:
  • 1-Bromo-4-(benzyloxy)-2,3-difluorobenzene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Triisopropyl borate

  • Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

  • Diethyl ether or Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas (for inert atmosphere)

Experimental Procedure:
  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is assembled. The flask is charged with 1-bromo-4-(benzyloxy)-2,3-difluorobenzene (1.0 equivalent) and anhydrous THF. The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature at or below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour to ensure complete formation of the aryllithium species.

  • Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture, again maintaining the temperature below -70 °C. After the addition is complete, the reaction is allowed to slowly warm to room temperature and stirred overnight.

  • Hydrolysis and Work-up: The reaction is quenched by the slow addition of 2 M aqueous HCl at 0 °C. The mixture is stirred vigorously for 1-2 hours. The resulting biphasic mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether or ethyl acetate (3 x volumes).

  • Purification: The combined organic layers are washed with water and then with brine. The organic phase is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes or ethanol and water) to afford the final product as a white to off-white solid.

Experimental Workflow Diagram

The following diagram illustrates the key stages in the synthesis of this compound.

G cluster_setup Reaction Setup cluster_lithiation Lithiation cluster_borylation Borylation cluster_workup Work-up & Purification start 1-Bromo-4-(benzyloxy)-2,3-difluorobenzene in anhydrous THF lithiation Add n-BuLi at -78°C start->lithiation Cool to -78°C borylation Add Triisopropyl borate at -78°C lithiation->borylation Stir for 1h warm Warm to Room Temperature borylation->warm quench Quench with 2M HCl warm->quench Stir overnight extract Extract with Et₂O/EtOAc quench->extract dry Dry and Concentrate extract->dry purify Recrystallize dry->purify end This compound purify->end

Caption: Synthetic workflow for this compound.

Signaling Pathways and Applications

This compound is not directly involved in signaling pathways. Instead, its primary utility lies in its application as a building block in the synthesis of biologically active molecules. The difluorinated phenylboronic acid moiety is a key component for introducing a difluorinated phenyl group into a target molecule via Suzuki-Miyaura cross-coupling reactions. This structural motif is often incorporated into drug candidates to modulate their physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets.

The logical relationship for its application in drug discovery can be visualized as follows:

G boronic_acid 4-(Benzyloxy)-2,3- difluorophenylboronic acid suzuki Suzuki-Miyaura Cross-Coupling boronic_acid->suzuki aryl_halide Aryl/Heteroaryl Halide (Drug Scaffold) aryl_halide->suzuki biaryl_product Difluorinated Biaryl Product (Drug Candidate) suzuki->biaryl_product biological_testing Biological Activity Testing biaryl_product->biological_testing

Caption: Application of the boronic acid in drug discovery via Suzuki coupling.

Conclusion

This compound is a commercially accessible and synthetically valuable reagent for the introduction of the 4-(benzyloxy)-2,3-difluorophenyl moiety in organic synthesis. Its availability from multiple suppliers provides researchers with reliable access to this key building block. The outlined synthetic protocol offers a robust method for its preparation, enabling both laboratory-scale synthesis and potential scale-up for drug development programs. The strategic use of this compound in Suzuki-Miyaura cross-coupling reactions continues to be a powerful tool in the design and synthesis of novel therapeutic agents.

An In-depth Technical Guide on the Spectroscopic Data of 4-(Benzyloxy)-2,3-difluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available nuclear magnetic resonance (NMR) spectroscopic data for 4-(Benzyloxy)-2,3-difluorophenylboronic acid. Due to the limited availability of public spectroscopic data for this specific compound, this guide also outlines a general experimental protocol for acquiring such data, based on established methods for analogous arylboronic acids.

Data Presentation

As of the latest literature search, specific, publicly available ¹H NMR and ¹³C NMR spectral data for this compound could not be located. Spectroscopic data for chemical compounds are typically reported in peer-reviewed scientific journals, chemical databases, and supplier technical data sheets upon the synthesis and characterization of the compound. The absence of this data in readily accessible sources suggests that it may not have been published or is part of proprietary research.

For researchers requiring this data, direct synthesis and subsequent NMR analysis is the recommended course of action. The following sections provide a generalized framework for such an analysis.

Experimental Protocols

The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of arylboronic acids, which can be adapted for this compound. It is important to note that boronic acids have a propensity to form cyclic anhydrides (boroxines) upon standing, which can lead to complex and difficult-to-interpret NMR spectra. Several techniques can be employed to mitigate this issue.

Sample Preparation:

  • Dissolution: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in a suitable deuterated solvent (e.g., 0.6-0.7 mL of DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical. DMSO-d₆ is often a good first choice due to its ability to dissolve a wide range of organic compounds and break up boroxine trimers. Methanol-d₄ can also be effective in breaking down boroxines, though the acidic protons of the boronic acid will exchange with the solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

NMR Data Acquisition:

  • Instrumentation: A high-resolution NMR spectrometer with a frequency of 400 MHz or higher is recommended for detailed spectral analysis.

  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: A spectral width of -2 to 12 ppm is generally adequate for most organic compounds.

    • Acquisition Time: An acquisition time of 2-4 seconds is standard.

    • Relaxation Delay: A relaxation delay of 1-5 seconds is used to allow for full relaxation of the protons.

    • Number of Scans: The number of scans can be adjusted to achieve an adequate signal-to-noise ratio, typically ranging from 8 to 64 scans.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

    • Spectral Width: A spectral width of 0 to 220 ppm is standard for most organic molecules.

    • Acquisition Time: An acquisition time of 1-2 seconds is typical.

    • Relaxation Delay: A relaxation delay of 2 seconds is generally sufficient.

    • Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Data Processing:

The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. This involves apodization (e.g., exponential multiplication to improve the signal-to-noise ratio), phase correction, and baseline correction to obtain the final spectrum.

Mandatory Visualization

To illustrate the logical workflow for obtaining and presenting the NMR data as described in this guide, the following diagram is provided.

NMR_Workflow Workflow for NMR Data Acquisition and Presentation cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_pres Data Presentation Compound This compound Dissolution Dissolution & Addition of Internal Standard (TMS) Compound->Dissolution Solvent Deuterated Solvent (e.g., DMSO-d6) Solvent->Dissolution Filtration Filtration into NMR Tube Dissolution->Filtration Spectrometer High-Resolution NMR Spectrometer Filtration->Spectrometer Protocol Detailed Experimental Protocol H1_NMR ¹H NMR Experiment Spectrometer->H1_NMR C13_NMR ¹³C NMR Experiment Spectrometer->C13_NMR FID Free Induction Decay (FID) H1_NMR->FID C13_NMR->FID FT Fourier Transform FID->FT Correction Phase & Baseline Correction FT->Correction H1_Table ¹H NMR Data Table Correction->H1_Table C13_Table ¹³C NMR Data Table Correction->C13_Table

Caption: Workflow for NMR Data Acquisition and Presentation.

Solubility of 4-(Benzyloxy)-2,3-difluorophenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4-(Benzyloxy)-2,3-difluorophenylboronic acid in common laboratory solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on qualitative solubility information, provides established experimental protocols for determining solubility, and presents a generalized workflow for solubility assessment. This information is intended to empower researchers to effectively utilize this compound in a variety of experimental settings.

Introduction to this compound

This compound is a valuable building block in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. Its structural features, including the benzyloxy group and difluorinated phenyl ring, contribute to its unique chemical properties and potential applications in medicinal chemistry and materials science. An understanding of its solubility is critical for reaction optimization, purification, and formulation development.

Qualitative Solubility Profile

Vendor information indicates that 4-(Benzyloxy)-2-fluorophenylboronic acid is soluble in methanol.[1] Based on structural similarities, it is anticipated that this compound will also be soluble in polar aprotic solvents and some polar protic solvents.

Expected Solubility Trends:

  • High Solubility: Likely in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF). Also expected to be soluble in alcohols like methanol and ethanol.

  • Moderate Solubility: May be observed in less polar solvents like dichloromethane (DCM) and chloroform.

  • Low Solubility: Expected in non-polar hydrocarbon solvents such as hexanes and in water.

It is important to note that boronic acids can undergo dehydration to form cyclic anhydrides (boroxines), which can influence their solubility behavior.[2]

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in g/L or mol/L) for this compound in a range of common solvents has not been published. The following table is provided as a template for researchers to populate with experimentally determined data.

SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)Method
Polar Protic
Water
Methanol
Ethanol
Polar Aprotic
Acetone
Acetonitrile
Dimethylformamide (DMF)
Dimethyl Sulfoxide (DMSO)
Tetrahydrofuran (THF)
Non-Polar
Dichloromethane (DCM)
Chloroform
Toluene
Hexanes

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data, the following established experimental protocols are recommended.

Dynamic (Turbidimetric) Method

This method is effective for determining the temperature-dependent solubility of a compound.[2][3]

Methodology:

  • Sample Preparation: A series of samples with known compositions of this compound and the chosen solvent are prepared in sealed vials.

  • Heating and Observation: The samples are heated at a controlled, slow rate (e.g., 0.3 K·h–1) with rigorous stirring.[2]

  • Turbidity Measurement: The turbidity of the solution is continuously monitored using a luminance probe or by observing the scattering of a laser beam.[2][3]

  • Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solubility temperature for that specific composition.[3]

  • Data Analysis: By repeating this process for different compositions, a solubility curve (solubility versus temperature) can be constructed.

Thermodynamic (Shake-Flask) Method

The shake-flask method is a widely used technique for determining equilibrium solubility at a constant temperature.[4]

Methodology:

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent in a sealed vial. The presence of excess solid is crucial to ensure that equilibrium is reached.[4]

  • Equilibration: The vials are agitated in a constant temperature bath (e.g., 25 °C) for an extended period (typically 24-48 hours) to allow the system to reach equilibrium.[4]

  • Phase Separation: After equilibration, the suspension is allowed to stand to let the excess solid settle.

  • Sampling and Filtration: A clear aliquot of the supernatant is carefully withdrawn and filtered through a chemically compatible syringe filter to remove any remaining solid particles.

  • Concentration Analysis: The concentration of the dissolved solute in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

  • Calculation: The solubility is calculated from the measured concentration.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh Compound & Solvent B Prepare Supersaturated Solution A->B C Agitate at Constant Temperature (e.g., 24-48h) B->C D Filter to Remove Undissolved Solid C->D E Analyze Filtrate Concentration (e.g., HPLC, UV-Vis) D->E F Calculate Solubility E->F

References

An In-depth Technical Guide to the Synthesis of 4-(Benzyloxy)-2,3-difluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic route to 4-(Benzyloxy)-2,3-difluorophenylboronic acid, a valuable building block in medicinal chemistry and materials science. The document outlines a detailed experimental protocol, presents key data in a structured format, and includes a workflow diagram for clarity.

Introduction

This compound (CAS No. 156635-87-9) is an important intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its trifunctional nature, possessing a boronic acid moiety, a benzyloxy protecting group, and a difluorinated phenyl ring, makes it a versatile reagent for the construction of complex molecular architectures. The fluorine atoms can modulate the electronic properties and metabolic stability of target molecules, a desirable feature in drug discovery.

This guide details a common and effective method for its preparation: the lithiation-borylation of 1-(benzyloxy)-4-bromo-2,3-difluorobenzene.

Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available 1-bromo-2,3-difluorobenzene. The first step involves the protection of the phenolic hydroxyl group that would be introduced, followed by the conversion of the bromo-substituent to the boronic acid. However, a more direct route starts from the commercially available 1-(benzyloxy)-4-bromo-2,3-difluorobenzene.

The key transformation is a lithium-halogen exchange followed by borylation. This organometallic approach allows for the regioselective introduction of the boronic acid group.

Overall Reaction

G cluster_0 Step 1: Benzylation (Optional, as starting material is commercially available) cluster_1 Step 2: Lithiation and Borylation A 4-Bromo-2,3-difluorophenol C 1-(Benzyloxy)-4-bromo-2,3-difluorobenzene A->C K2CO3, Acetone B Benzyl Bromide B->C D 1-(Benzyloxy)-4-bromo-2,3-difluorobenzene G This compound D->G 1. THF, -78 °C 2. B(O-iPr)3 3. H3O+ E n-Butyllithium (n-BuLi) E->G F Triisopropyl borate F->G

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

The following protocols are based on standard procedures for similar transformations and should be adapted and optimized as necessary.

Synthesis of 1-(Benzyloxy)-4-bromo-2,3-difluorobenzene (Starting Material)

While this starting material is commercially available (CAS No. 941294-52-6), a protocol for its synthesis from 4-bromo-2,3-difluorophenol is provided below for completeness.

Materials:

Reagent/SolventMolecular FormulaMolecular Weight ( g/mol )Moles (mol)EquivalentsAmount
4-Bromo-2,3-difluorophenolC₆H₃BrF₂O209.991.01.021.0 g
Benzyl bromideC₇H₇Br171.041.11.118.8 g (13.1 mL)
Potassium carbonate (K₂CO₃)K₂CO₃138.212.02.027.6 g
AcetoneC₃H₆O58.08--200 mL

Procedure:

  • To a 500 mL round-bottom flask, add 4-bromo-2,3-difluorophenol and potassium carbonate.

  • Add 200 mL of acetone and stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by flash column chromatography (hexanes/ethyl acetate gradient) to afford 1-(benzyloxy)-4-bromo-2,3-difluorobenzene as a solid.

Synthesis of this compound

Materials:

Reagent/SolventMolecular FormulaMolecular Weight ( g/mol )Moles (mol)EquivalentsAmount
1-(Benzyloxy)-4-bromo-2,3-difluorobenzeneC₁₃H₉BrF₂O299.111.01.03.0 g
n-Butyllithium (n-BuLi)C₄H₉Li64.061.11.14.4 mL (2.5 M in hexanes)
Triisopropyl borateC₉H₂₁BO₃188.071.21.22.26 g (2.75 mL)
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11--50 mL
2 M Hydrochloric Acid (HCl)HCl36.46--As needed

Procedure:

  • In a flame-dried, three-necked 250 mL round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 1-(benzyloxy)-4-bromo-2,3-difluorobenzene in 50 mL of anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.5 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add triisopropyl borate dropwise, again keeping the temperature below -70 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2 M HCl until the solution is acidic (pH ~2).

  • Stir vigorously for 1 hour at room temperature.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes or toluene) to yield pure this compound.

Data Presentation

Table 1: Physicochemical Properties

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Appearance
1-(Benzyloxy)-4-bromo-2,3-difluorobenzene941294-52-6C₁₃H₉BrF₂O299.11White to off-white solid
This compound156635-87-9C₁₃H₁₁BF₂O₃264.04White to off-white solid

Table 2: Expected Reaction Parameters and Yields

StepReaction Time (hours)Temperature (°C)Typical Yield (%)Purity (%)
Benzylation (Optional)4-6Reflux80-90>95
Lithiation-Borylation12-16-78 to RT60-80>97

Note: Yields and purity are estimates based on similar reactions and may vary depending on experimental conditions and purification methods.

Experimental Workflow Diagram

G start Start: 1-(Benzyloxy)-4-bromo- 2,3-difluorobenzene in anhydrous THF dissolve Dissolve in Anhydrous THF start->dissolve cool Cool to -78 °C dissolve->cool add_buli Add n-BuLi dropwise (maintain T < -70 °C) cool->add_buli stir1 Stir at -78 °C for 1 hour add_buli->stir1 add_borate Add Triisopropyl borate dropwise (maintain T < -70 °C) stir1->add_borate warm Slowly warm to Room Temperature and stir overnight add_borate->warm quench Quench with 2 M HCl at 0 °C warm->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash with Brine and Dry over Na2SO4 extract->wash_dry concentrate Concentrate under Reduced Pressure wash_dry->concentrate purify Purify by Recrystallization concentrate->purify end End: Pure 4-(Benzyloxy)-2,3- difluorophenylboronic acid purify->end

Caption: Workflow for the lithiation-borylation synthesis of this compound.

Safety Considerations

  • n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. It can ignite spontaneously on contact with air or moisture.

  • Benzyl bromide is a lachrymator and is corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Anhydrous solvents are essential for the success of the lithiation reaction. Ensure all glassware is flame-dried and the reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon).

  • The quenching of the reaction with acid is exothermic and should be done slowly and with cooling.

This guide provides a foundational protocol for the synthesis of this compound. Researchers are encouraged to consult relevant literature and adapt the procedures to their specific laboratory conditions and scale.

An In-depth Technical Guide to the Hazards and Handling of Fluorinated Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fluorinated boronic acids are a pivotal class of reagents in modern synthetic chemistry, prized for their utility in cross-coupling reactions, such as the Suzuki-Miyaura coupling, and their growing applications in medicinal chemistry and materials science. The introduction of fluorine atoms can significantly modulate the electronic properties and reactivity of boronic acids, enhancing their utility but also necessitating a thorough understanding of their specific hazards and handling requirements. This guide provides a comprehensive overview of the potential dangers associated with fluorinated boronic acids and outlines detailed precautions and protocols to ensure their safe handling in a laboratory setting.

Core Hazards of Fluorinated Boronic Acids

The primary hazards associated with fluorinated boronic acids stem from their irritant properties, potential for toxicity, and reactivity. While many boronic acids are considered to have low toxicity, the presence of fluorine can alter their biological and chemical reactivity.[1]

Health Hazards:

  • Skin and Eye Irritation: Direct contact with fluorinated boronic acids, as with many boronic acid derivatives, can cause significant skin and eye irritation.[2][3] Safety data sheets for various fluorinated boronic acids consistently list skin corrosion/irritation (Category 2) and serious eye damage/eye irritation (Category 2 or 2A) as primary health hazards.[2][4]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols of these compounds may lead to respiratory irritation.[4][5]

  • Harmful if Swallowed or Inhaled: Some fluorinated boronic acids are classified as harmful if swallowed, in contact with skin, or if inhaled.[6] While comprehensive toxicological data for every derivative is not available, a precautionary approach is essential. Studies on boron-containing acids suggest that most have low acute toxicity, though some exceptions exist.[7]

Chemical and Reactivity Hazards:

  • Increased Acidity: The presence of electron-withdrawing fluorine substituents increases the acidity of the boronic acid.[8] This can influence reaction conditions and compatibility with other reagents.

  • Instability under Basic Conditions: Fluorinated arylboronic acids can be susceptible to hydrodeboronation, particularly under basic conditions.[8]

  • Hazardous Decomposition Products: In the event of a fire, fluorinated boronic acids can decompose to produce toxic and corrosive fumes, including carbon oxides, oxides of boron, and hydrogen fluoride.[9][10][11][12]

Quantitative Hazard Data

The following tables summarize the available hazard classifications for representative fluorinated boronic acids based on Globally Harmonized System (GHS) classifications found in safety data sheets. It is important to consult the specific SDS for any particular fluorinated boronic acid being used.

Table 1: GHS Health Hazard Classifications for Selected Fluorinated Boronic Acids

CompoundGHS Hazard ClassificationHazard Statements
2,3,5-Trifluorophenylboronic Acid Skin corrosion/irritation, Category 2; Serious eye damage/eye irritation, Category 2AH315: Causes skin irritation; H319: Causes serious eye irritation[2][3]
3,4,5-Trifluorophenylboronic acid Eye Irritation, Category 2H319: Causes serious eye irritation[9]
2-Fluoropyridine-5-boronic acid Acute toxicity, Oral, Category 4; Skin corrosion/irritation, Category 2; Serious eye damage/eye irritation, Category 2; Specific target organ toxicity - single exposure, Category 3 (Respiratory tract irritation)H302: Harmful if swallowed; H315: Causes skin irritation; H319: Causes serious eye irritation; H335: May cause respiratory irritation[10]
4-Trifluoromethylphenylboronic acid Acute toxicity, Oral, Category 4; Acute toxicity, Dermal, Category 4; Acute toxicity, Inhalation, Category 4H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled[6]
5-Chloro-2-fluoropyridine-3-boronic acid Skin corrosion/irritation, Category 2; Serious eye damage/eye irritation, Category 2; Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)H315: Causes skin irritation; H319: Causes serious eye irritation; H335: May cause respiratory irritation[5]

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment, is crucial for minimizing risks when handling fluorinated boronic acids.

Engineering Controls
  • Chemical Fume Hood: All work with fluorinated boronic acids, especially when handling powders or creating solutions, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][13][14] This minimizes the inhalation of dust and vapors.

  • Safety Showers and Eyewash Stations: Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[9][13][14]

Personal Protective Equipment (PPE)

The following PPE is mandatory for handling fluorinated boronic acids:

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[9][13][14]To protect eyes from contact with dust or splashes, which can cause serious irritation.[13][14]
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn. Gloves should be inspected before use and changed immediately upon contamination.[13][14]To prevent skin contact and potential irritation.[13]
Body Protection A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[13][14]To protect skin from accidental splashes or spills.[14]
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[13][14]To prevent respiratory tract irritation.[13][14]

Experimental Protocols

Adherence to strict operational protocols is essential for the safe handling of these compounds.

General Handling Protocol

G cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling prep_area Ensure work area is clean and uncluttered check_safety Verify accessibility of fume hood, eyewash station, and safety shower prep_area->check_safety gather_materials Gather all necessary chemicals, equipment, and PPE check_safety->gather_materials don_ppe Don all required PPE gather_materials->don_ppe weigh_transfer Carefully weigh and transfer solid compound in a fume hood, avoiding dust generation don_ppe->weigh_transfer dissolve Add solvent to the solid slowly weigh_transfer->dissolve decontaminate Decontaminate all equipment and work surfaces dissolve->decontaminate dispose_waste Dispose of waste in labeled hazardous waste containers decontaminate->dispose_waste doff_ppe Remove PPE in the correct order dispose_waste->doff_ppe wash_hands Wash hands thoroughly with soap and water doff_ppe->wash_hands

Caption: General workflow for safely handling fluorinated boronic acids.

Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

G start Spill Occurs evacuate Evacuate non-essential personnel from the area start->evacuate ventilate Ensure the area is well-ventilated (if safe to do so) evacuate->ventilate ppe Don appropriate PPE (respirator, gloves, goggles, lab coat) ventilate->ppe contain Contain the spill with an inert absorbent material (e.g., sand, vermiculite) ppe->contain cleanup Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal contain->cleanup decontaminate Decontaminate the spill area with an appropriate solvent, followed by soap and water cleanup->decontaminate report Report the spill to the appropriate safety personnel decontaminate->report end Spill Response Complete report->end

Caption: Step-by-step protocol for responding to a fluorinated boronic acid spill.

Storage and Disposal

Proper storage and disposal are critical for maintaining a safe laboratory environment.

Storage:

  • Store fluorinated boronic acids in a tightly closed container in a cool, dry, and well-ventilated place.[6][14][15]

  • Keep them away from incompatible materials such as strong oxidizing agents and strong acids.[9][16]

  • Some derivatives may require refrigerated storage; always consult the supplier's instructions.[5][17]

Disposal:

  • All waste generated from the use of fluorinated boronic acids, including contaminated PPE and empty containers, must be considered hazardous waste.[4][13]

  • Dispose of chemical waste in accordance with local, state, and federal regulations.[15]

  • Never dispose of fluorinated boronic acids down the drain or in regular trash.[4]

  • Contaminated materials such as pipette tips and absorbent pads must also be disposed of as hazardous waste.[4]

  • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[4]

First Aid Measures

In case of exposure, immediate first aid is crucial.

Table 3: First Aid Procedures for Exposure to Fluorinated Boronic Acids

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if you feel unwell.[9][6][18]
Skin Contact Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing and shoes. If skin irritation occurs, get medical advice or attention.[2][9][18]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice or attention.[2]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell.[9][6]

Always consult the Safety Data Sheet for the specific compound and seek medical attention for any exposure.[6]

Conclusion

Fluorinated boronic acids are invaluable tools in chemical research and development. However, their potential hazards necessitate a robust understanding and implementation of safety protocols. By adhering to the guidelines outlined in this document, including the use of appropriate engineering controls, personal protective equipment, and proper handling and disposal procedures, researchers can minimize risks and ensure a safe working environment. Always prioritize safety by consulting the specific Safety Data Sheet for each compound before use.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling using 4-(Benzyloxy)-2,3-difluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and polyaryl compounds.[1][2][3] This palladium-catalyzed reaction between an organoborane (typically a boronic acid or ester) and an organic halide or triflate offers mild reaction conditions, high functional group tolerance, and commercially available starting materials, making it a favored method in pharmaceutical and materials science research.[2][3] These application notes provide a detailed protocol for the use of 4-(Benzyloxy)-2,3-difluorophenylboronic acid in Suzuki-Miyaura coupling reactions, a key building block for complex, fluorinated aromatic compounds which are of significant interest in drug discovery.

Reaction Components and Conditions

The success of a Suzuki-Miyaura coupling is highly dependent on the optimal selection of the catalyst, ligand, base, and solvent system. The following tables summarize common components and conditions that can serve as a starting point for the optimization of the coupling reaction with this compound.

Table 1: Recommended Reaction Components for Suzuki-Miyaura Coupling

ComponentExampleRoleTypical Molar Equivalence/Loading
Aryl HalideAryl Bromide or IodideElectrophile1.0 equiv
Boronic AcidThis compoundNucleophile1.1 - 1.5 equiv
Palladium CatalystPd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Catalyst Precursor0.5 - 5 mol%
LigandSPhos, XPhos, P(t-Bu)₃, PPh₃Stabilizes and activates the catalyst1 - 2 times the catalyst loading
BaseK₃PO₄, K₂CO₃, Cs₂CO₃, CsFActivates the boronic acid2.0 - 3.0 equiv
SolventToluene, Dioxane, THF, DMFReaction MediumVaries

Table 2: General Reaction Parameters

ParameterRecommended RangeNotes
Temperature80 - 110 °CHigher temperatures may be required for less reactive aryl halides.
Reaction Time2 - 24 hoursMonitor reaction progress by TLC, GC, or LC-MS.
AtmosphereInert (Nitrogen or Argon)Essential to prevent degradation of the catalyst and reagents.

Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation [R²B(OH)₃]⁻ PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 BaseActivation R²B(OH)₂ + Base → [R²B(OH)₃]⁻ BaseActivation->Transmetalation RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup:

    • To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).[4]

    • Seal the flask with a rubber septum.

    • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[4]

    • Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.[4]

  • Reaction Execution:

    • Place the flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for the desired amount of time (typically 2-24 hours).[4]

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.[4]

    • Add water (10 mL) to the reaction mixture and stir for 5 minutes.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).[4]

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[4]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.[4]

Experimental Workflow

The following diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling experiment.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Reagents: Aryl Halide, Boronic Acid, Base, Catalyst, Ligand Glassware Prepare Glassware: Oven-dried flask with stir bar Reagents->Glassware Inert Establish Inert Atmosphere (e.g., Nitrogen or Argon) Glassware->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat reaction to desired temperature Solvent->Heat Monitor Monitor reaction progress (TLC, GC, LC-MS) Heat->Monitor Quench Quench reaction (e.g., add water) Monitor->Quench Extract Extract with organic solvent Quench->Extract Purify Purify by column chromatography Extract->Purify

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the reaction temperature, using a more active catalyst/ligand system (e.g., a Buchwald palladacycle precatalyst), or screening different bases and solvents.

  • Homocoupling of Boronic Acid: The formation of a biaryl product from the boronic acid coupling with itself can be a side reaction. This can sometimes be minimized by adjusting the reaction conditions, such as using a different base or lowering the catalyst loading.

  • Protodeboronation: The boronic acid can be sensitive to protodeboronation (loss of the boronic acid group). Ensuring strictly anhydrous and inert conditions can help to mitigate this side reaction.

By following this detailed protocol and considering the optimization strategies, researchers can effectively utilize this compound in Suzuki-Miyaura cross-coupling reactions to synthesize a wide range of valuable fluorinated biaryl compounds.

References

Application Notes and Protocols: 4-(Benzyloxy)-2,3-difluorophenylboronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Benzyloxy)-2,3-difluorophenylboronic acid and its isomers are valuable reagents in medicinal chemistry, primarily utilized as key building blocks in the synthesis of complex organic molecules with therapeutic potential. The difluorinated phenylboronic acid moiety serves as a versatile handle for introducing a difluorobenzyloxy-phenyl group into target structures via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The presence of fluorine atoms can significantly modulate the physicochemical properties of the final compound, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This document provides an overview of the application of a closely related isomer, 4-(benzyloxy)-3,5-difluorophenylboronic acid, in the synthesis of p38 mitogen-activated protein kinase (MAPK) inhibitors, a critical class of drugs for treating inflammatory diseases.

Application in the Synthesis of p38 MAPK Inhibitors: The Case of TAK-715

A significant application of 4-(benzyloxy)-3,5-difluorophenylboronic acid is in the synthesis of TAK-715, a potent and selective inhibitor of p38α MAPK.[1][2] The p38 MAPK signaling pathway is a crucial regulator of inflammatory responses, making it a prime target for therapeutic intervention in autoimmune diseases such as rheumatoid arthritis.[3][4] TAK-715 has demonstrated significant efficacy in preclinical models of arthritis.[1]

Quantitative Data: Biological Activity of TAK-715

The following table summarizes the in vitro and in vivo inhibitory activities of TAK-715.

Target/ModelParameterValueReference
p38α MAPKIC₅₀7.1 nM[1][5]
p38β MAPKIC₅₀200 nM[1]
p38γ/δ, JNK1, ERK1, IKKβ, MEKK1, TAK1IC₅₀>10 µM[1][5]
LPS-stimulated TNF-α release (THP-1 cells)IC₅₀48 nM[1][5]
LPS-induced TNF-α production (mice)Inhibition at 10 mg/kg (p.o.)87.6%[5]
Rat Adjuvant-Induced Arthritis ModelPaw Volume Reduction at 30 mg/kg (p.o.)25%[5]

Experimental Protocols

The key synthetic step involving 4-(benzyloxy)-3,5-difluorophenylboronic acid in the synthesis of TAK-715 analogues is the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed cross-coupling of an aryl halide with 4-(benzyloxy)-3,5-difluorophenylboronic acid.

Materials:

  • Aryl halide (e.g., a substituted bromopyrazole) (1.0 equiv)

  • 4-(Benzyloxy)-3,5-difluorophenylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.02-0.05 equiv)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and workup reagents

Procedure:

  • To a flame-dried round-bottom flask, add the aryl halide (1.0 equiv), 4-(benzyloxy)-3,5-difluorophenylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the palladium catalyst under the inert atmosphere.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Visualizations

Logical Workflow for the Synthesis of a p38 MAPK Inhibitor

G A Aryl Halide (e.g., Bromopyrazole derivative) C Suzuki-Miyaura Cross-Coupling A->C B 4-(Benzyloxy)-3,5-difluorophenylboronic acid B->C D Biaryl Intermediate C->D Pd Catalyst, Base E Deprotection (Removal of Benzyl Group) D->E F Final p38 MAPK Inhibitor (e.g., TAK-715 analogue) E->F

Caption: Synthetic workflow for a p38 MAPK inhibitor.

The p38 MAPK Signaling Pathway and Inhibition by TAK-715

G cluster_extracellular Extracellular cluster_intracellular Intracellular Stress Stimuli Stress Stimuli MKK3_6 MKK3/6 Stress Stimuli->MKK3_6 Inflammatory Cytokines\n(TNF-α, IL-1β) Inflammatory Cytokines (TNF-α, IL-1β) Inflammatory Cytokines\n(TNF-α, IL-1β)->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylation MK2 MAPKAPK2 p38_MAPK->MK2 Phosphorylation Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors Phosphorylation Gene_Expression Pro-inflammatory Gene Expression MK2->Gene_Expression Transcription_Factors->Gene_Expression TAK_715 TAK-715 TAK_715->p38_MAPK Inhibition

Caption: Inhibition of the p38 MAPK signaling pathway by TAK-715.

References

Application Notes and Protocols for the Synthesis of Biphenyl Derivatives using 4-(Benzyloxy)-2,3-difluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biphenyl scaffolds are privileged structures in medicinal chemistry and materials science, frequently appearing in biologically active compounds and functional materials. The synthesis of functionalized biphenyls is therefore of significant interest. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of biphenyl derivatives. This is achieved through the palladium-catalyzed reaction of an organoboron compound, such as a boronic acid, with an organic halide.

4-(Benzyloxy)-2,3-difluorophenylboronic acid is a valuable building block for the introduction of a benzyloxy- and difluoro-substituted phenyl moiety. The presence of fluorine atoms can significantly influence the physicochemical properties of the final biphenyl derivative, including its metabolic stability, lipophilicity, and binding affinity to biological targets. The benzyloxy group provides a versatile handle that can be deprotected to reveal a phenol, allowing for further functionalization. These application notes provide a general overview and a representative protocol for the synthesis of biphenyl derivatives utilizing this compound.

Key Applications

The 4-(benzyloxy)-2,3-difluorophenyl moiety is of particular interest in the development of kinase inhibitors and other therapeutic agents. The difluoro substitution pattern can modulate the pKa of adjacent functional groups and influence conformational preferences, which can be crucial for potent and selective target engagement. The benzyloxy group can serve as a protecting group for a phenol, which, in the final molecule, can act as a key hydrogen bond donor or a site for further derivatization to optimize pharmacokinetic properties.

Experimental Protocols

The following is a general protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. The specific conditions may require optimization depending on the nature of the aryl halide coupling partner.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole, 1-bromo-4-nitrobenzene)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Palladium(II) acetate [Pd(OAc)₂])

  • Ligand (if using Pd(OAc)₂, e.g., Triphenylphosphine [PPh₃], XPhos)

  • Base (e.g., Potassium carbonate [K₂CO₃], Sodium carbonate [Na₂CO₃], Cesium carbonate [Cs₂CO₃])

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, Dimethylformamide [DMF], or a mixture such as Toluene/Ethanol/Water)

  • Inert gas (Argon or Nitrogen)

  • Standard organic synthesis glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (5-10 mL). If using a solid catalyst and ligand, they can be added at this stage. If using a pre-catalyst like Pd(OAc)₂, add it along with the appropriate ligand (e.g., PPh₃, 2-4 mol%). For a pre-formed catalyst like Pd(PPh₃)₄, add it directly (1-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by a suitable technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biphenyl derivative.

Data Presentation

The following table summarizes representative reaction conditions and yields for Suzuki-Miyaura coupling reactions with structurally similar boronic acids and various aryl halides. These data can serve as a starting point for optimizing the synthesis of biphenyl derivatives using this compound.

EntryAryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O9012~90
21-Bromo-4-nitrobenzenePd(OAc)₂ / XPhosK₃PO₄1,4-Dioxane1008~95
33-BromopyridinePdCl₂(dppf)Cs₂CO₃DMF1106~85
44-ChlorotoluenePd₂(dba)₃ / SPhosK₂CO₃Toluene/H₂O10018~75

Note: The yields are approximate and based on reactions with analogous boronic acids. Actual yields with this compound may vary and require optimization.

Mandatory Visualization

Suzuki_Miyaura_Coupling cluster_catalytic_cycle Catalytic Cycle BoronicAcid This compound Transmetal Transmetalation BoronicAcid->Transmetal  Ar'-B(OH)₂ (Base) ArylHalide Aryl Halide (Ar-X) OxAdd Oxidative Addition ArylHalide->OxAdd  Ar-X Pd0 Pd(0)Ln PdII_Aryl Ar-Pd(II)-X(Ln) OxAdd->PdII_Aryl PdII_Biaryl Ar-Pd(II)-Ar'(Ln) Transmetal->PdII_Biaryl RedElim Reductive Elimination RedElim->Pd0 Biphenyl Biphenyl Derivative RedElim->Biphenyl  Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: - Aryl Halide - Boronic Acid - Base start->setup inert Establish Inert Atmosphere (Argon/Nitrogen) setup->inert add_reagents Add Solvent and Pd Catalyst/Ligand inert->add_reagents reaction Heat and Stir (80-110 °C, 2-24 h) add_reagents->reaction workup Work-up: - Cool to RT - Dilute with Organic Solvent - Wash with Water and Brine reaction->workup purify Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purify product Isolated Biphenyl Product purify->product end End product->end

Caption: General experimental workflow for biphenyl synthesis.

Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling with 4-(Benzyloxy)-2,3-difluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing 4-(benzyloxy)-2,3-difluorophenylboronic acid. This fluorinated organoboron compound is a valuable building block in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures. The presence of two fluorine atoms and a benzyloxy group influences the electronic properties of the boronic acid, making the selection of an appropriate catalytic system crucial for achieving high coupling efficiency.

The Suzuki-Miyaura coupling is a versatile and widely adopted method for the formation of carbon-carbon bonds, offering broad functional group tolerance and generally mild reaction conditions.[1] However, electron-deficient boronic acids, such as those bearing multiple fluorine substituents, can present challenges, including slower rates of transmetalation and a propensity for competitive protodeboronation under basic conditions.[2][3][4] The protocols outlined below are designed to address these challenges by employing highly active palladium catalysts and optimized reaction conditions to favor the desired cross-coupling pathway.

Comparative Analysis of Palladium Catalytic Systems

The choice of palladium source, ligand, base, and solvent system is critical for the successful coupling of this compound. Below is a summary of commonly used palladium catalytic systems, with performance data derived from studies on structurally and electronically similar electron-deficient arylboronic acids.

Palladium SourceLigandTypical Loading (mol%)BaseSolvent SystemTemperature (°C)Key Advantages & Considerations
Pd(OAc)₂SPhos1-2K₃PO₄Toluene/H₂O or THF/H₂ORoom Temp - 80High activity for electron-deficient substrates; air-sensitive ligand.[2]
Pd₂(dba)₃XPhos1-2K₃PO₄THF/H₂ORoom Temp - 40Excellent for sterically hindered and electron-poor partners.[2][5]
Pd(PPh₃)₄None2-5K₂CO₃ or Na₂CO₃Dioxane/H₂O or DMF/H₂O80-110Readily available and well-understood, but may require higher temperatures and catalyst loadings for challenging substrates.[2][4]
PdCl₂(dppf)dppf2-3K₂CO₃ or Cs₂CO₃DME/H₂O or Dioxane/H₂O80-100Good for a range of substrates and relatively air-stable.[2]
Buchwald Precatalysts (e.g., XPhos G3)XPhos1-2K₃PO₄THF/H₂ORoom TempHighly active, enabling rapid coupling at low temperatures, which can minimize protodeboronation.[6]

Experimental Protocols

The following are detailed methodologies for Suzuki-Miyaura coupling reactions involving this compound. It is recommended to optimize conditions for each specific aryl or heteroaryl halide coupling partner. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: General Procedure for Coupling with Aryl/Heteroaryl Bromides using a Buchwald-type Catalyst

This protocol is adapted from methods effective for challenging couplings of electron-deficient boronic acids and is designed to proceed at or near room temperature to minimize substrate decomposition.[5][6]

Materials:

  • Aryl or heteroaryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate, tribasic (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Water, degassed

  • Reaction vessel (e.g., Schlenk tube or sealed vial) with a magnetic stir bar

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To the reaction vessel, add the aryl or heteroaryl bromide, this compound, palladium(II) acetate, XPhos, and potassium phosphate.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add degassed THF and degassed water (typically in a 2:1 to 4:1 ratio, e.g., 2 mL THF and 0.5 mL water) via syringe.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature (or slightly elevated, e.g., 40 °C) for 0.5-4 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[3]

Protocol 2: Procedure for Coupling with Aryl/Heteroaryl Chlorides using Pd(PPh₃)₄

This protocol utilizes a more traditional catalyst system, often requiring higher temperatures, and is suitable for less reactive coupling partners like aryl chlorides.[4]

Materials:

  • Aryl or heteroaryl chloride (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

  • Round-bottom flask with a reflux condenser and magnetic stir bar

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To the round-bottom flask, add the aryl or heteroaryl chloride, this compound, Pd(PPh₃)₄, and potassium carbonate.

  • Inert Atmosphere: Equip the flask with a reflux condenser and evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 ratio, e.g., 4 mL dioxane and 1 mL water) via syringe.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, filter the mixture through a pad of celite, washing with an organic solvent such as ethyl acetate. Dilute the filtrate with water and separate the layers.

  • Purification: Extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[5]

Visualized Mechanisms and Workflows

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ar-Pd(II)L₂(X) oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 Ar-Pd(II)L₂(Ar') transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product arx Ar-X arx->oxidative_addition boronic_acid Ar'B(OH)₂ + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation reagents 1. Combine Reactants (Aryl Halide, Boronic Acid, Base) catalyst 2. Add Pd Catalyst & Ligand reagents->catalyst atmosphere 3. Establish Inert Atmosphere catalyst->atmosphere solvent 4. Add Degassed Solvents atmosphere->solvent execute 5. Heat and Stir solvent->execute monitor 6. Monitor Progress (TLC/LC-MS) execute->monitor workup 7. Quench and Extract monitor->workup purify 8. Column Chromatography workup->purify characterize 9. Characterize Product purify->characterize

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-(Benzyloxy)-2,3-difluorophenylboronic Acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures. These motifs are of significant interest in medicinal chemistry and materials science. This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura coupling of 4-(benzyloxy)-2,3-difluorophenylboronic acid with a variety of aryl halides.

The presence of ortho and meta fluorine substituents on the phenylboronic acid ring presents specific challenges, most notably the propensity for competitive protodeboronation under basic reaction conditions. The electron-withdrawing nature of the fluorine atoms can deactivate the boronic acid towards transmetalation. Therefore, the selection of an appropriate catalyst system, base, and reaction conditions is critical to achieve high yields and minimize side reactions. The protocols outlined below are designed to address these challenges by employing highly active palladium catalysts and optimized conditions suitable for electron-deficient boronic acids.

Catalytic Cycle and Workflow

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The aryl halide (Ar-X) adds to the active Pd(0) catalyst to form a Pd(II) intermediate.

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium complex. This is often the rate-determining step, especially for electron-deficient boronic acids.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the active Pd(0) catalyst.

A general experimental workflow for this reaction is depicted below.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis reagents Combine Aryl Halide, This compound, and Base in a reaction vessel atmosphere Establish Inert Atmosphere (e.g., Argon or Nitrogen) catalyst Add Palladium Precatalyst and Ligand solvent Add Degassed Solvent(s) heating Heat to specified temperature with vigorous stirring solvent->heating monitoring Monitor reaction progress (TLC, GC-MS, or LC-MS) heating->monitoring quench Cool to room temperature and quench the reaction monitoring->quench extract Perform aqueous work-up and extract with organic solvent quench->extract dry Dry, filter, and concentrate the organic phase extract->dry purify Purify the crude product (e.g., Column Chromatography) dry->purify characterization Characterize the pure product (NMR, MS, etc.) purify->characterization Protocol_Selection start Start: Select Aryl Halide halide_type What is the halide? start->halide_type bromide Aryl Bromide halide_type->bromide Br chloride Aryl Chloride halide_type->chloride Cl bromide_reactivity Is the Aryl Bromide electron-rich or sterically hindered? bromide->bromide_reactivity protocol2 Use Protocol 2: Elevated Temperature Coupling chloride->protocol2 protocol1 Use Protocol 1: Room Temperature Coupling bromide_reactivity->protocol1 No bromide_reactivity->protocol2 Yes

Application Notes: 4-(Benzyloxy)-2,3-difluorophenylboronic Acid in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Benzyloxy)-2,3-difluorophenylboronic acid is a versatile building block in medicinal chemistry, primarily utilized in the synthesis of complex bioactive molecules. Its unique structural features—a benzyloxy group for potential hydrogen bonding or as a protecting group, a difluorophenyl ring to enhance metabolic stability and binding affinity, and a boronic acid moiety for versatile carbon-carbon bond formation—make it an attractive starting material for the development of novel therapeutic agents. This document provides detailed application notes and protocols for the use of this compound in the synthesis of enzyme inhibitors, with a specific focus on Tropomyosin receptor kinase (TRK) inhibitors.

The difluoro substitution pattern on the phenyl ring is of particular importance in drug design. The fluorine atoms can modulate the pKa of adjacent functional groups, influence molecular conformation, and improve pharmacokinetic properties such as membrane permeability and resistance to metabolic degradation by cytochrome P450 enzymes. The boronic acid functional group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the efficient construction of biaryl and heteroaryl structures prevalent in many kinase inhibitors.

Application in the Synthesis of TRKA Inhibitors

A key application of this compound and its derivatives is in the synthesis of potent enzyme inhibitors. For instance, the structurally related 4-(benzyloxy)-2,3-difluorobenzaldehyde is a crucial intermediate in the synthesis of a series of pyrazolo[3,4-b]pyridine derivatives that have been identified as potent inhibitors of Tropomyosin receptor kinase A (TRKA).[1] TRK kinases are a family of receptor tyrosine kinases that play a critical role in the proliferation and differentiation of cells.[1] Their aberrant activation is implicated in various cancers, making them a significant target for cancer therapy.[1]

The 4-(benzyloxy)-2,3-difluorophenyl moiety of these inhibitors typically occupies a hydrophobic pocket in the kinase domain of the TRKA enzyme, contributing significantly to the binding affinity. The benzyloxy group can be a key interaction point or can be deprotected in later synthetic steps to reveal a phenol, which can act as a hydrogen bond donor or acceptor.

Quantitative Data: Biological Activity of TRKA Inhibitors

The following table summarizes the in vitro enzyme inhibitory activity of representative pyrazolo[3,4-b]pyridine-based TRKA inhibitors synthesized using a 4-(benzyloxy)-2,3-difluorophenyl intermediate.

Compound IDTRKA IC50 (nM)
C0356
C0957
C1026

Data sourced from "Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors".[1]

Experimental Protocols

The following protocols are adapted from the synthesis of pyrazolo[3,4-b]pyridine-based TRKA inhibitors and illustrate the utility of 4-(benzyloxy)-2,3-difluorophenyl derivatives.

Protocol 1: Synthesis of 4-(Benzyloxy)-2,3-difluorobenzaldehyde

This protocol describes the synthesis of a key aldehyde intermediate, which can be derived from this compound.

Materials:

  • 1-(Benzyloxy)-2,3-difluorobenzene

  • n-Butyllithium (n-BuLi)

  • N,N-Dimethylformamide (DMF)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1-(benzyloxy)-2,3-difluorobenzene (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.2 eq) dropwise to the solution, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add N,N-dimethylformamide (DMF, 2.0 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of 1 M HCl.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 4-(benzyloxy)-2,3-difluorobenzaldehyde.

Protocol 2: Suzuki-Miyaura Coupling for Biaryl Synthesis

This is a general protocol for the Suzuki-Miyaura coupling of this compound with a suitable aryl or heteroaryl halide to construct the biaryl core of many bioactive molecules.

Materials:

  • This compound (1.0 eq)

  • Aryl or heteroaryl halide (e.g., 3-bromo-1H-pyrazolo[3,4-b]pyridine) (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., Na₂CO₃, 2.5 eq)

  • Solvent system (e.g., 1,4-dioxane and water, 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube, add this compound, the aryl/heteroaryl halide, the palladium catalyst, and the base.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed solvent system to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir for 6-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired biaryl compound.

Visualizations

Signaling Pathway of TRK Inhibitors

TRK_Signaling_Pathway Simplified TRK Signaling Pathway and Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Neurotrophin Neurotrophin TRK_Receptor TRK Receptor Neurotrophin->TRK_Receptor Binds Dimerization Receptor Dimerization & Autophosphorylation TRK_Receptor->Dimerization PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK Cell_Survival Cell Survival & Proliferation PI3K_AKT->Cell_Survival RAS_MAPK->Cell_Survival TRK_Inhibitor TRK Inhibitor (Derived from Building Block) TRK_Inhibitor->Dimerization Inhibits

Caption: TRK signaling pathway and point of inhibition.

Experimental Workflow for TRKA Inhibitor Synthesis

Synthesis_Workflow General Workflow for TRKA Inhibitor Synthesis Start Starting Materials: 4-(Benzyloxy)-2,3-difluorophenyl derivative & Heterocyclic Halide Suzuki_Coupling Suzuki-Miyaura Cross-Coupling Start->Suzuki_Coupling Intermediate Biaryl Intermediate Suzuki_Coupling->Intermediate Functional_Group_Mod Further Functional Group Modification Intermediate->Functional_Group_Mod Final_Product Final TRKA Inhibitor Functional_Group_Mod->Final_Product Purification Purification & Characterization Final_Product->Purification Bio_Assay Biological Activity Assay (IC50) Purification->Bio_Assay

Caption: Synthetic workflow for TRKA inhibitors.

Logical Relationship: Structure to Activity

SAR_Logic Structure-Activity Relationship Logic Building_Block 4-(Benzyloxy)-2,3-difluorophenyl Boronic Acid Difluoro_Moiety 2,3-Difluoro Substitution Building_Block->Difluoro_Moiety Benzyloxy_Group Benzyloxy Group Building_Block->Benzyloxy_Group Boronic_Acid Boronic Acid Building_Block->Boronic_Acid Improved_PK Enhanced Metabolic Stability & Binding Affinity Difluoro_Moiety->Improved_PK Hydrophobic_Interaction Hydrophobic Pocket Interaction Benzyloxy_Group->Hydrophobic_Interaction Suzuki_Coupling_Handle Versatile C-C Bond Formation (Suzuki) Boronic_Acid->Suzuki_Coupling_Handle Bioactive_Molecule Potent Bioactive Molecule (e.g., TRKA Inhibitor) Improved_PK->Bioactive_Molecule Hydrophobic_Interaction->Bioactive_Molecule Suzuki_Coupling_Handle->Bioactive_Molecule

Caption: From building block features to bioactivity.

References

The Benzyloxy Group: A Strategic Protecting Group in the Synthesis of Fluorinated Biaryl Compounds via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed application notes and protocols for the use of 4-(Benzyloxy)-2,3-difluorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The benzyloxy group serves as a crucial protecting group for the phenolic hydroxyl functionality, preventing its interference in the palladium-catalyzed carbon-carbon bond formation. This allows for the efficient synthesis of complex fluorinated biaryl compounds, which are valuable scaffolds in medicinal chemistry and materials science. This guide outlines the strategic importance of the benzyloxy protecting group, provides representative experimental protocols for the coupling reaction, and details the subsequent deprotection to yield the desired hydroxydifluorobiaryl product.

Introduction

Fluorinated biaryl scaffolds are of significant interest in drug discovery and development. The incorporation of fluorine atoms can enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of bioactive molecules. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of such biaryl compounds.

This compound is a key building block in this context. The boronic acid moiety facilitates the palladium-catalyzed cross-coupling with various aryl and heteroaryl halides. The benzyloxy group at the 4-position plays a critical role as a protecting group for the hydroxyl function. A free hydroxyl group can be acidic enough to interfere with the basic conditions of the Suzuki-Miyaura reaction or coordinate to the palladium catalyst, leading to side reactions and reduced yields. The benzyl ether is stable under the reaction conditions and can be reliably removed in a subsequent step to unmask the hydroxyl group.

The Role of the Benzyloxy Group

The primary function of the benzyloxy group in this compound is to mask the reactive hydroxyl group. This strategy is essential for the successful execution of the Suzuki-Miyaura cross-coupling reaction for several reasons:

  • Prevention of Side Reactions: The slightly acidic proton of a free hydroxyl group could be abstracted by the base used in the reaction, potentially leading to undesired side reactions or deactivation of the catalyst.

  • Enhanced Stability and Solubility: The benzyloxy group can improve the stability and solubility of the boronic acid and its derivatives in the organic solvents typically used for cross-coupling reactions.

  • Facilitation of Purification: The presence of the bulky, non-polar benzyloxy group can aid in the chromatographic purification of the coupled product.

  • Strategic Deprotection: The benzyl ether can be cleaved under relatively mild conditions, such as catalytic hydrogenation, which are often compatible with a wide range of other functional groups present in the molecule.

Experimental Protocols

The following protocols are representative examples for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide, followed by the deprotection of the benzyloxy group. Researchers should optimize the reaction conditions for their specific substrates.

Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the coupling of this compound with a generic aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF/water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a dry Schlenk flask, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst (0.02-0.05 equivalents) to the flask under a positive flow of inert gas.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired benzyloxy-protected biaryl compound.

Deprotection of the Benzyloxy Group (Catalytic Hydrogenation)

This protocol describes a general procedure for the cleavage of the benzyl ether to yield the final hydroxylated biaryl product.

Materials:

  • Benzyloxy-protected biaryl compound

  • Palladium on carbon (Pd/C, 5-10 mol%)

  • Hydrogen source (H₂ gas balloon or a hydrogen generator)

  • Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)

  • Standard hydrogenation apparatus and filtration setup

Procedure:

  • Dissolve the benzyloxy-protected biaryl compound in a suitable solvent in a round-bottom flask.

  • Carefully add the Pd/C catalyst to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 2-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected biaryl product. Further purification by chromatography or recrystallization may be necessary.

Data Presentation

The following table summarizes representative yields for the Suzuki-Miyaura cross-coupling of this compound with various aryl and heteroaryl bromides, based on analogous reactions reported in the literature. Actual yields will vary depending on the specific substrates and reaction conditions.

EntryAryl/Heteroaryl BromideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O1001285-95
23-BromopyridinePd(dppf)Cl₂ (5)K₃PO₄1,4-Dioxane/H₂O90875-85
32-BromothiophenePd(PPh₃)₄ (3)Cs₂CO₃DMF/H₂O100680-90
41-Bromo-4-nitrobenzenePd(dppf)Cl₂ (5)K₂CO₃1,4-Dioxane/H₂O851070-80

Visualizations

Experimental Workflow

G cluster_0 Suzuki-Miyaura Coupling cluster_1 Deprotection A 1. Reaction Setup - this compound - Aryl/Heteroaryl Halide - Palladium Catalyst & Base B 2. Inert Atmosphere - Evacuate and backfill with Ar/N₂ A->B C 3. Reaction - Add degassed solvent - Heat and stir B->C D 4. Work-up & Purification - Extraction - Column Chromatography C->D E Protected Biaryl Product D->E F 1. Hydrogenation Setup - Protected Biaryl Product - Pd/C Catalyst E->F Proceed to Deprotection G 2. Hydrogen Atmosphere - Evacuate and backfill with H₂ F->G H 3. Reaction - Stir at room temperature G->H I 4. Filtration & Isolation - Remove catalyst - Concentrate solvent H->I J Final Hydroxylated Biaryl Product I->J

Caption: General experimental workflow for the synthesis of hydroxylated biaryls.

Catalytic Cycle of Suzuki-Miyaura Cross-Coupling

G cluster_0 Catalytic Cycle catalyst Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition (Ar-X) catalyst->oxidative_addition intermediate1 Ar-Pd(II)-X(L₂) oxidative_addition->intermediate1 transmetalation Transmetalation (Ar'B(OH)₂ + Base) intermediate2 Ar-Pd(II)-Ar'(L₂) transmetalation->intermediate2 reductive_elimination Reductive Elimination reductive_elimination->catalyst Ar-Ar' (Product) intermediate1->transmetalation intermediate2->reductive_elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Notes: Synthesis of Fluorinated Biaryl Analogues using 4-(Benzyloxy)-2,3-difluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated biaryl scaffolds are of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties imparted by fluorine atoms, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. 4-(Benzyloxy)-2,3-difluorophenylboronic acid is a key building block for the synthesis of these valuable analogues. Its protected hydroxyl group and difluorinated phenyl ring allow for strategic incorporation of a 2,3-difluoro-4-hydroxyphenyl moiety into a target molecule. The primary application of this reagent is in the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of C-C bonds between aryl halides and organoboron compounds. Subsequent deprotection of the benzyl group provides access to the corresponding phenol, a common functional group in biologically active molecules.

This document provides detailed protocols for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with aryl halides and the subsequent deprotection of the benzyl ether to yield the fluorinated biaryl phenol.

Core Applications

  • Synthesis of Novel Drug Candidates: Introduction of the 2,3-difluoro-4-hydroxyphenyl motif can improve the pharmacokinetic and pharmacodynamic properties of drug molecules.

  • Development of Advanced Materials: Fluorinated biphenyls are utilized in the creation of liquid crystals, polymers, and other functional organic materials.

  • Agrochemical Research: The presence of fluorine can enhance the efficacy and stability of pesticides and herbicides.

General Reaction Scheme

The overall synthetic strategy involves a two-step process: a Suzuki-Miyaura cross-coupling followed by a deprotection step.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Deprotection A This compound D Fluorinated Biaryl Ether A->D B Aryl Halide (Ar-X) B->D C Pd Catalyst, Base C->D E Fluorinated Biaryl Ether G Fluorinated Biaryl Phenol E->G F Deprotection Reagent F->G

Caption: General two-step synthesis of fluorinated biaryl phenols.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide

This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), potassium carbonate (2.0 eq.), and Pd(dppf)Cl₂ (0.03 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Under the inert atmosphere, add degassed 1,4-dioxane and water in a 4:1 ratio.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4'-(benzyloxy)-2',3'-difluorobiphenyl derivative.

G start Combine Reactants and Catalyst inert_atm Establish Inert Atmosphere start->inert_atm add_solvents Add Degassed Solvents inert_atm->add_solvents heat_stir Heat and Stir (80-100°C, 4-12h) add_solvents->heat_stir monitor Monitor Reaction (TLC/LC-MS) heat_stir->monitor workup Aqueous Workup monitor->workup extract Extract with Ethyl Acetate workup->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify product Isolated Fluorinated Biaryl Ether purify->product

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Protocol 2: Deprotection of the Benzyl Group via Hydrogenolysis

This protocol describes the removal of the benzyl protecting group to yield the corresponding phenol.

Materials:

  • 4'-(Benzyloxy)-2',3'-difluorobiphenyl derivative (1.0 equivalent)

  • Palladium on carbon (10% Pd/C) (10 mol%)

  • Methanol or Ethyl Acetate

  • Hydrogen gas (H₂)

  • Standard hydrogenation apparatus

Procedure:

  • Dissolve the 4'-(benzyloxy)-2',3'-difluorobiphenyl derivative in methanol or ethyl acetate in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C to the solution.

  • Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 2-16 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 2',3'-difluoro-4'-hydroxybiphenyl derivative.

  • If necessary, purify the product by column chromatography or recrystallization.

Quantitative Data

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl bromides. Note: Yields are highly dependent on the specific substrate and optimization of reaction conditions.

Coupling Partner (Aryl Bromide)Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromobenzonitrilePd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O (4:1)906~85-95
1-Bromo-4-nitrobenzenePd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O (3:1:1)1004~80-90
4-BromoanisolePd₂(dba)₃ (2) / SPhos (4)K₃PO₄Toluene/H₂O (10:1)1008~88-98
3-BromopyridinePd(dppf)Cl₂ (3)Cs₂CO₃Dioxane/H₂O (4:1)10012~75-85

Signaling Pathway: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst.

G pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition ar_pd_x Ar-Pd(II)-X oxidative_addition->ar_pd_x transmetalation Transmetalation ar_pd_x->transmetalation ar_pd_ar_prime Ar-Pd(II)-Ar' transmetalation->ar_pd_ar_prime reductive_elimination Reductive Elimination ar_pd_ar_prime->reductive_elimination reductive_elimination->pd0 ar_ar_prime Ar-Ar' (Product) reductive_elimination->ar_ar_prime ar_x Ar-X (Aryl Halide) ar_x->oxidative_addition boronic_acid Ar'-B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a versatile and valuable reagent for the synthesis of fluorinated biaryl compounds. The Suzuki-Miyaura coupling provides an efficient means to form the key C-C bond, and the subsequent deprotection of the benzyl ether offers a straightforward route to the corresponding phenols. The protocols and data presented herein serve as a guide for researchers in the development of novel fluorinated analogues for a wide range of applications.

Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with 4-(Benzyloxy)-2,3-difluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures crucial in medicinal chemistry and materials science.[1] The incorporation of microwave irradiation has significantly advanced this reaction, drastically reducing reaction times from hours to minutes, often leading to improved yields and enhanced reproducibility.[1][2] These advantages are especially beneficial when working with complex or sensitive substrates.

These application notes provide a detailed protocol for the microwave-assisted Suzuki coupling of aryl halides with 4-(Benzyloxy)-2,3-difluorophenylboronic acid. The difluorinated phenylboronic acid moiety is of particular interest in drug discovery, as the inclusion of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile. This protocol is intended to serve as a comprehensive guide for chemists to efficiently synthesize novel compounds for potential therapeutic applications.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar-X), forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst for the next cycle.[3]

Microwave heating accelerates the reaction rates by rapidly and efficiently heating the reaction mixture to the target temperature.[1]

Experimental Protocols

This section provides a general and a specific protocol for the microwave-assisted Suzuki coupling reaction.

General Protocol for Microwave-Assisted Suzuki Coupling
  • To a microwave synthesis vial equipped with a magnetic stir bar, add the aryl halide (1.0 equivalent), the boronic acid (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equivalents).

  • Add the chosen solvent system (e.g., a mixture of an organic solvent like 1,4-dioxane or DMF with water). The reaction concentration is typically between 0.1 and 0.5 M.[3]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (typically 5-30 minutes).[3]

  • Monitor the reaction progress using an appropriate technique such as TLC or LC-MS.

  • Upon completion, cool the reaction mixture, and perform an aqueous workup followed by extraction with an organic solvent.

  • Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by flash column chromatography.

Specific Protocol: Coupling of this compound with 4-Bromoanisole

Materials:

  • This compound (1.2 equivalents)

  • 4-Bromoanisole (1.0 equivalent)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • 10 mL microwave vial

Procedure:

  • In a 10 mL microwave vial containing a magnetic stir bar, combine this compound, 4-bromoanisole, Pd(PPh₃)₄, and K₂CO₃.

  • Add 1,4-dioxane and water in a 4:1 ratio to achieve a concentration of the limiting reagent of approximately 0.2 M.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 20 minutes.[4]

  • After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for microwave-assisted Suzuki coupling reactions with various substrates, which can serve as a starting point for optimization.

Aryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (min)Yield (%)
4-BromoacetophenonePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O10020>95
9-Bromophenanthrene2-Formylphenylboronic acidPd(PPh₃)₄ (4)CsFDME1206076-80
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃Dioxane/H₂O10015~80
4-Iodobenzoic acidPhenylboronic acidComplex 1 (0.5)KOHH₂O160185
Aryl Perfluorooctylsulfonate4-Methoxyboronic acid[Pd(dppf)Cl₂] (10)K₂CO₃Toluene/Acetone/H₂O13010High

Note: This table is a compilation of data from various sources and is intended for illustrative purposes.[4][5][6][7] Actual yields may vary depending on the specific substrates and reaction conditions.

Mandatory Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Ar-X Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Ar'-B(OH)2 Base Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Workflow cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Workup and Purification Reagents Combine Aryl Halide, Boronic Acid, Catalyst, Base Solvent Add Solvent System Reagents->Solvent Seal Seal Microwave Vial Solvent->Seal Microwave Irradiate at Set Temperature and Time Seal->Microwave Workup Aqueous Workup and Extraction Microwave->Workup Dry Dry and Concentrate Workup->Dry Purify Flash Chromatography Dry->Purify Product Pure Product Purify->Product

Caption: A typical experimental workflow for microwave-assisted Suzuki coupling.

References

Application Notes and Protocols for Large-Scale Synthesis and Utilization of 4-(Benzyloxy)-2,3-difluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the large-scale synthesis of 4-(benzyloxy)-2,3-difluorophenylboronic acid and its application in palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the benzyloxy-difluorophenyl motif in bioactive molecules, including neuroprotective agents.

Large-Scale Synthesis of this compound

A plausible and scalable synthetic route to this compound commences with the commercially available (2,3-difluoro-4-hydroxyphenyl)boronic acid. The synthesis involves a two-step process: a Williamson ether synthesis to install the benzyl protecting group, followed by purification.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of this compound via Williamson Ether Synthesis

This protocol is adapted from standard Williamson ether synthesis procedures, optimized for scale.

  • Materials:

    • (2,3-Difluoro-4-hydroxyphenyl)boronic acid (1.0 eq)

    • Benzyl bromide (1.2 eq)

    • Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)

    • Acetone or Dimethylformamide (DMF)

    • Deionized water

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a large reaction vessel equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add (2,3-difluoro-4-hydroxyphenyl)boronic acid and anhydrous potassium carbonate.

    • Add a suitable solvent such as acetone or DMF. The choice of solvent may depend on the scale and desired reaction temperature.

    • Stir the suspension vigorously and add benzyl bromide dropwise at room temperature.

    • After the addition is complete, heat the reaction mixture to reflux (for acetone) or maintain at 60-80 °C (for DMF) and monitor the reaction progress by TLC or LC-MS.

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Filter off the inorganic salts and wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in ethyl acetate and wash with deionized water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 2: Purification

Purification of arylboronic acids on a large scale can be challenging. Recrystallization is often the preferred method.

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of a hot solvent system, such as an ethanol/water or toluene/heptane mixture.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystalline product by filtration and wash with a small amount of the cold solvent mixture.

    • Dry the purified product under vacuum.

start (2,3-Difluoro-4-hydroxyphenyl)boronic acid reagents1 Benzyl bromide, K2CO3 Acetone or DMF, Reflux start->reagents1 Williamson Ether Synthesis product_crude Crude 4-(Benzyloxy)-2,3- difluorophenylboronic acid reagents1->product_crude purification Recrystallization (e.g., Ethanol/Water) product_crude->purification final_product Purified 4-(Benzyloxy)-2,3- difluorophenylboronic acid purification->final_product

Proposed workflow for the synthesis of this compound.

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a valuable coupling partner in Suzuki-Miyaura reactions for the synthesis of complex biaryl structures, which are common motifs in pharmaceuticals.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl halide.

  • Materials:

    • Aryl halide (e.g., 4-bromoanisole) (1.0 eq)

    • This compound (1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (1-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq)

    • Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water, or THF/Water)

    • Nitrogen or Argon source

    • Ethyl acetate

    • Deionized water

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • In a reaction vessel, combine the aryl halide, this compound, and the base.

    • Evacuate and backfill the vessel with an inert gas (nitrogen or argon) three times.

    • Add the degassed solvent system and the palladium catalyst under the inert atmosphere.

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

    • Monitor the reaction by TLC or LC-MS until the aryl halide is consumed.

    • Cool the reaction to room temperature and dilute with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition ar_pd_x Ar-Pd(II)-X(Ln) oxidative_addition->ar_pd_x transmetalation Transmetalation ar_pd_x->transmetalation ar_pd_ar_prime Ar-Pd(II)-Ar'(Ln) transmetalation->ar_pd_ar_prime reductive_elimination Reductive Elimination ar_pd_ar_prime->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration biaryl Ar-Ar' reductive_elimination->biaryl aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'B(OH)2 boronic_acid->transmetalation base Base base->transmetalation

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data from Related Suzuki-Miyaura Coupling Reactions

The following table summarizes representative yields for Suzuki-Miyaura coupling reactions involving fluorinated arylboronic acids, providing an expectation for reactions with this compound.

Aryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-Chloroanisole2,5-Difluorophenylboronic acidPd(OAc)₂ (2) / XPhos (4)K₃PO₄THF/H₂ORT0.5>95
4-Bromotoluene2,5-Difluorophenylboronic acid[Pd(cinnamyl)Cl]₂ (1) / XPhos (2)K₃PO₄THF/H₂ORT0.596
1-Bromo-4-nitrobenzene2,5-Difluorophenylboronic acidPd₂(dba)₃ (1) / XPhos (2.5)K₃PO₄THF/H₂ORT0.594
2-Bromopyridine2,5-Difluorophenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄THF/H₂O40289

Application in the Synthesis of Neuroprotective Agents

The 4-(benzyloxy)-2,3-difluorophenyl moiety is a key structural feature in a number of benzyloxy benzamide derivatives that have shown potential as neuroprotective agents for conditions such as ischemic stroke. These compounds often act by inhibiting protein-protein interactions, for example, between PSD95 and nNOS. The synthesis of these molecules typically involves a Suzuki-Miyaura coupling to form a biaryl core, followed by amidation.

boronic_acid This compound suzuki Suzuki-Miyaura Coupling boronic_acid->suzuki aryl_halide Aryl Halide with Carboxylic Acid Derivative aryl_halide->suzuki biaryl_intermediate Biaryl Carboxylic Acid Intermediate suzuki->biaryl_intermediate amidation Amidation biaryl_intermediate->amidation final_product Neuroprotective Benzyloxy Benzamide Derivative amidation->final_product amine Amine amine->amidation

Synthetic workflow for a neuroprotective benzyloxy benzamide derivative.

Troubleshooting & Optimization

low yield in Suzuki reaction with 4-(Benzyloxy)-2,3-difluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with Suzuki-Miyaura cross-coupling reactions, with a specific focus on reactions involving 4-(Benzyloxy)-2,3-difluorophenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in a very low yield. What are the initial checks I should perform?

A1: When encountering low yields in a Suzuki coupling, a systematic evaluation of the reaction parameters is crucial. The primary aspects to verify are:

  • Catalyst Activity: Ensure the palladium catalyst and associated ligands are active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.

  • Inert Atmosphere: The presence of oxygen can lead to the decomposition of the catalyst and promote undesirable side reactions like homocoupling.[1][2][3] It is imperative to thoroughly degas all solvents and ensure the reaction is conducted under a strictly inert atmosphere, such as argon or nitrogen.[2]

  • Reagent Purity and Stability: Verify the purity of your aryl halide and the this compound. Boronic acids can degrade over time, particularly through protodeboronation.[1]

  • Base and Solvent Selection: The choice of base and solvent is critical and highly interdependent. The base must be sufficiently strong to facilitate the transmetalation step but not so strong as to cause degradation of the starting materials or product.[1] Ensure the base is finely powdered and dry for anhydrous reactions.[1] For biphasic systems, vigorous stirring is essential.[1]

Q2: I am observing significant formation of 1-(benzyloxy)-2,3-difluorobenzene, suggesting protodeboronation of my boronic acid. How can this be minimized?

A2: Protodeboronation, the replacement of the boronic acid functional group with a hydrogen atom, is a common side reaction, particularly with electron-deficient arylboronic acids.[4][5] To mitigate this:

  • Use a Milder Base: Strong bases in the presence of water can accelerate protodeboronation.[4] Consider switching to a weaker base such as potassium fluoride (KF) or potassium carbonate (K₂CO₃).[1]

  • Anhydrous Conditions: Where possible, utilize anhydrous solvents and reagents to minimize the proton source.

  • Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can reduce the rate of protodeboronation.[2]

Q3: The ortho-difluoro substitution on my boronic acid is sterically hindering. What modifications to the reaction conditions should I consider?

A3: Steric hindrance, especially from ortho-substituents, can significantly slow down the key steps of the Suzuki reaction.[1] To overcome this, the following adjustments are recommended:

  • Bulky, Electron-Rich Ligands: These are crucial for coupling sterically hindered substrates. Ligands such as XPhos, SPhos, and RuPhos are highly effective as they accelerate both oxidative addition and reductive elimination.[1]

  • Higher Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.[2] Microwave irradiation can also be an effective method for achieving higher temperatures and faster reaction times.[6]

  • Appropriate Catalyst Selection: For challenging couplings, consider using advanced, well-defined precatalysts like XPhos Pd G3 or G4, which are designed for difficult substrates.[1][7]

Q4: Could the benzyloxy group be interfering with the reaction?

A4: While the benzyloxy group is generally considered a stable protecting group, under certain conditions, it could potentially coordinate with the palladium center, although this is less common. More likely, the electronic properties of the substituted ring system as a whole are affecting the reaction kinetics. The two fluorine atoms are strongly electron-withdrawing, which can slow down the transmetalation step.[8] Optimizing the ligand and base combination is key to facilitating this step.[8]

Troubleshooting Guide

If you are experiencing low yields with this compound, follow this troubleshooting workflow:

Troubleshooting_Workflow cluster_optimization Optimization Strategies Start Low Yield Observed Check_Inert Verify Inert Atmosphere (Degas Solvents, N2/Ar Purge) Start->Check_Inert Check_Reagents Assess Reagent Quality (Fresh Catalyst, Pure Boronic Acid) Check_Inert->Check_Reagents Atmosphere is good Side_Reactions Analyze for Side Products (Protodeboronation, Homocoupling) Check_Reagents->Side_Reactions Reagents are pure Optimize_Conditions Systematically Optimize Conditions Side_Reactions->Optimize_Conditions Side reactions identified or no obvious issues Ligand Screen Ligands (e.g., XPhos, SPhos) Optimize_Conditions->Ligand Base Screen Bases (e.g., K3PO4, Cs2CO3, KF) Optimize_Conditions->Base Solvent Screen Solvents (e.g., Dioxane/H2O, Toluene, DMF) Optimize_Conditions->Solvent Temperature Vary Temperature (e.g., 80-120 °C, Microwave) Optimize_Conditions->Temperature Success Improved Yield Ligand->Success Base->Success Solvent->Success Temperature->Success

Caption: A workflow for troubleshooting low yields in Suzuki reactions.

Data Presentation: Recommended Starting Conditions for Challenging Suzuki Couplings

The following tables summarize potential starting conditions for optimizing the Suzuki reaction with this compound, based on literature for sterically hindered and electron-deficient substrates.

Table 1: Comparison of Palladium Catalysts and Ligands

Catalyst System Ligand Type Key Advantages Typical Loading (mol%)
Pd₂(dba)₃ / XPhos Buchwald-type phosphine Excellent for sterically hindered and electron-poor substrates.[8] 1-2
Pd(OAc)₂ / SPhos Buchwald-type phosphine High activity for a broad range of substrates, including electron-deficient ones.[8] 1-2
PdCl₂(dppf) Diphosphine complex Good for a range of substrates and relatively air-stable.[8] 2-5

| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine) | Readily available and well-understood, but may have lower activity for challenging substrates.[8] | 2-5 |

Table 2: Comparison of Bases and Solvents

Base Solvent System Characteristics
K₃PO₄ Toluene/H₂O or Dioxane/H₂O Effective for many Suzuki couplings, promoting high reaction rates.[8]
Cs₂CO₃ Dioxane or THF Strong base that can accelerate slow reactions, but is more expensive.[8]
K₂CO₃ Dioxane/H₂O or DMF A common and moderately strong base.[8]

| KF | THF | A milder base that can help suppress protodeboronation.[1] |

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling Optimization

This protocol is a starting point for the Suzuki coupling of this compound with an aryl halide (Ar-X).

  • Reagent Preparation: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0 equiv) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand if required.

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 10:1, 0.1-0.5 M concentration with respect to the limiting reagent) via syringe.

  • Reaction: Seal the vial and place it in a preheated oil bath or heating block. Stir the reaction vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L_n pd_complex Ar-Pd(II)-X(L_n) pd0->pd_complex Oxidative Addition pd_base_complex Ar-Pd(II)-OR(L_n) pd_complex->pd_base_complex pd_b_complex Ar-Pd(II)-Ar'(L_n) pd_base_complex->pd_b_complex Transmetalation pd_b_complex->pd0 reagents_out pd_b_complex->reagents_out Ar-Ar' center reagents_in reagents_in->pd0 Ar-X reagents_in->pd_base_complex Ar'B(OH)2 + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

protodeboronation of 4-(Benzyloxy)-2,3-difluorophenylboronic acid side reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(Benzyloxy)-2,3-difluorophenylboronic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the potential side reaction of protodeboronation during their experiments, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern with this compound?

A1: Protodeboronation is a common undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1][2][3] This converts the boronic acid into a simple arene, consuming the starting material and reducing the yield of the desired coupled product.[2] For this compound, the presence of electron-withdrawing fluorine atoms on the phenyl ring makes it an electron-deficient arylboronic acid. Such compounds are known to be particularly susceptible to protodeboronation, especially under basic conditions commonly used in Suzuki-Miyaura couplings.[2][4][5]

Q2: How can I detect if protodeboronation is occurring in my reaction?

A2: The most common method to identify protodeboronation is by analyzing the crude reaction mixture using techniques like LC-MS, GC-MS, or NMR spectroscopy. You should look for a byproduct with a mass corresponding to 1-benzyloxy-2,3-difluorobenzene (the protonated version of your starting boronic acid). This will likely be accompanied by a lower-than-expected yield of your desired product.

Q3: What are the primary factors that promote the protodeboronation of this specific boronic acid?

A3: Several factors can accelerate this side reaction:

  • pH: The reaction pH is a critical variable. Protodeboronation can be catalyzed by both acid and base, but for electron-deficient arylboronic acids, basic conditions are often more problematic as they promote the formation of the more reactive boronate anion ([ArB(OH)₃]⁻).[1][2]

  • Temperature: Higher reaction temperatures can increase the rate of protodeboronation.[2][6]

  • Presence of Water: Water often serves as the proton source for this side reaction. While Suzuki reactions are often run in aqueous mixtures, excessive water or prolonged reaction times in aqueous media can be detrimental.[2][7]

  • Choice of Base: The strength and type of base used can significantly impact the rate of protodeboronation.[2]

  • Prolonged Reaction Times: Leaving the reaction to stir for longer than necessary can lead to increased degradation of the boronic acid.[2]

Troubleshooting Guide

If you are observing significant protodeboronation of this compound, consider the following troubleshooting steps.

Issue Potential Cause(s) Suggested Solution(s)
High levels of protodeboronated byproduct (1-benzyloxy-2,3-difluorobenzene) detected. Reaction conditions are too harsh (high temperature, strong base).- Lower the reaction temperature. - Switch to a milder base (e.g., from NaOH/KOH to K₂CO₃, K₃PO₄, or CsF).[8]
Presence of excess water.- Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried.[7] - If water is necessary as a co-solvent, minimize the amount used.
Low yield of the desired cross-coupled product. Consumption of the boronic acid via protodeboronation.- In addition to the solutions above, consider using a phase-transfer catalyst in biphasic systems to facilitate the reaction at a lower temperature. - Use a higher loading of the boronic acid (e.g., 1.5-2.0 equivalents) to compensate for the degradation.
Inefficient transmetalation step in the Suzuki-Miyaura catalytic cycle.- Screen different palladium catalysts and ligands. Sometimes a more active catalyst can promote the desired coupling over the protodeboronation pathway.
Inconsistent results between batches. Degradation of the boronic acid during storage.- Store this compound under an inert atmosphere, protected from moisture and light.[9] - Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) for storage and use in the reaction.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with Minimized Protodeboronation

This protocol provides a starting point for minimizing the protodeboronation of this compound. Optimization may be required for different coupling partners.

  • Reagent Preparation:

    • Ensure all solvents (e.g., dioxane, toluene, or 2-MeTHF) are anhydrous and have been degassed by sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.[7]

    • Use fresh, high-purity this compound, your aryl halide, palladium catalyst, and ligand.

    • The chosen base (e.g., K₃PO₄ or K₂CO₃) should be finely powdered and dried under vacuum before use.[7]

  • Reaction Setup:

    • To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

    • Seal the vessel with a septum and purge with an inert gas for 5-10 minutes.[7]

    • Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required).[7]

    • Add the degassed anhydrous solvent via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.[7]

  • Reaction Execution:

    • Place the sealed vessel in a preheated oil bath or heating block and stir vigorously. Start with a moderate temperature (e.g., 60-80 °C).[8]

    • Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours). Aim for the shortest reaction time necessary for the consumption of the limiting reagent.

  • Workup and Purification:

    • Once the reaction is complete, cool it to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Visualizations

Protodeboronation_Mechanism Aryl_B_OH2 Arylboronic Acid (ArB(OH)₂) Aryl_B_OH3_minus Arylboronate Anion ([ArB(OH)₃]⁻) Aryl_B_OH2->Aryl_B_OH3_minus + OH⁻ (Base) Transition_State Transition State Aryl_B_OH3_minus->Transition_State + H₂O (Proton Source) Aryl_H Protodeboronated Product (Ar-H) Transition_State->Aryl_H B_OH3 Boric Acid (B(OH)₃) Transition_State->B_OH3

Caption: Base-catalyzed protodeboronation pathway.

Troubleshooting_Workflow Start High Protodeboronation Observed? Change_Base Switch to Milder Base (e.g., K₂CO₃, CsF) Start->Change_Base Yes Check_Purity Check Reagent Purity & Storage Start->Check_Purity No, but yield is low Lower_Temp Lower Reaction Temperature Change_Base->Lower_Temp Anhydrous Use Anhydrous Conditions Lower_Temp->Anhydrous Screen_Catalyst Screen Catalyst/Ligand Anhydrous->Screen_Catalyst Re_evaluate Re-evaluate Reaction Progress Screen_Catalyst->Re_evaluate Check_Purity->Re_evaluate Re_evaluate->Start No Improvement Success Problem Solved Re_evaluate->Success Improved

Caption: A decision tree for troubleshooting protodeboronation.

References

Technical Support Center: Purification of Products from 4-(Benzyloxy)-2,3-difluorophenylboronic acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of products from reactions involving 4-(benzyloxy)-2,3-difluorophenylboronic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of products from reactions with this compound, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Desired Product 1. Inactive Catalyst: The Palladium catalyst may be old or have been deactivated by oxygen. 2. Inefficient Base: The chosen base may not be strong enough to promote transmetalation. 3. Protodeboronation: The C-B bond of the boronic acid is cleaved and replaced with a C-H bond. This is a common side reaction with electron-rich boronic acids.[1] 4. Low Reaction Temperature: The reaction may not have reached the necessary activation energy.1. Use a fresh batch of palladium catalyst or consider an air-stable precatalyst. Ensure the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen). 2. Screen different bases. For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often effective.[1] 3. Use anhydrous solvents and reagents to minimize the proton source.[1] Consider using a milder base like KF. 4. Gradually increase the reaction temperature, while monitoring for product degradation.
Presence of Significant Side Products 1. Homocoupling of Boronic Acid: Two molecules of the boronic acid couple together. This can be promoted by the presence of oxygen or excess Pd(II) species.[1] 2. Starting Material Remains: The reaction has not gone to completion.1. Thoroughly degas all solvents and run the reaction under a strict inert atmosphere. Use a Pd(0) catalyst source if possible. 2. Increase reaction time or temperature. Ensure an appropriate stoichiometry of reagents.
Difficult Purification by Column Chromatography 1. Co-elution of Product and Impurities: The product and byproducts may have similar polarities. 2. Streaking or Tailing on Silica Gel: Boronic acids and their derivatives can interact strongly with silica.1. Try a different solvent system with varying polarity. Consider using a different stationary phase, such as alumina or a fluorinated phase for fluorinated compounds. 2. Add a small amount of a modifier to the eluent, such as triethylamine for basic compounds or acetic acid for acidic compounds, to improve peak shape.
Product Decomposition During Purification 1. Acid-Sensitivity: The benzyloxy protecting group can be cleaved under acidic conditions. 2. Thermal Instability: The product may be sensitive to heat during solvent evaporation.1. Avoid acidic conditions during workup and chromatography. Use a neutral or slightly basic aqueous wash. 2. Concentrate the product at a lower temperature using a rotary evaporator with a cold water bath. Consider freeze-drying if the product is in an aqueous-organic mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude product?

A1: Common impurities include unreacted starting materials (both the boronic acid and the coupling partner), homocoupled boronic acid, protodeboronated starting material, and residual palladium catalyst. Inorganic salts from the base will also be present but are typically removed during the initial aqueous workup.

Q2: How can I effectively remove the palladium catalyst from my final product?

A2: Residual palladium can often be removed by filtration through a pad of Celite® after the reaction workup. For more stubborn cases, treatment of the organic solution with a scavenger resin or activated carbon can be effective. Standard column chromatography will also typically separate the product from the palladium residues.

Q3: Is this compound stable?

A3: Boronic acids, in general, can be prone to decomposition over time, especially when exposed to air and moisture. It is best to store this compound under an inert atmosphere and at a low temperature as recommended by the supplier. Protodeboronation can be a concern, particularly under basic aqueous conditions or at elevated temperatures.[1]

Q4: Can I use normal-phase silica gel chromatography to purify my product?

A4: Yes, normal-phase silica gel chromatography is a common method for purifying Suzuki coupling products. However, due to the presence of fluorine atoms and the ether linkage, your product may have unique polarity. It is crucial to first determine an appropriate solvent system using Thin Layer Chromatography (TLC). If streaking is observed, consider the troubleshooting steps mentioned above or alternative stationary phases.

Q5: What is boroxine formation and should I be concerned about it?

A5: Boroxines are cyclic trimers that can form from the dehydration of three boronic acid molecules. This is a reversible process, and the presence of water in the Suzuki reaction mixture usually ensures that the boronic acid is the active species. If you are using the boronic acid in anhydrous conditions for other types of reactions, boroxine formation could be a factor, but for typical Suzuki couplings, it is less of a concern.

Experimental Protocols

Protocol 1: General Aqueous Workup for Suzuki-Miyaura Reactions

This protocol describes a standard procedure to remove inorganic salts and water-soluble impurities after the reaction is complete.

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Quenching: Quench the reaction by adding deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with deionized water and then a saturated sodium chloride solution (brine).

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography

This is an illustrative protocol and the choice of solvent system must be optimized based on TLC analysis of the crude product.

  • Column Packing: Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column. Alternatively, for solid samples, pre-adsorb the crude material onto a small amount of silica gel, dry it, and load the powder onto the column.

  • Elution: Elute the column with a solvent system of appropriate polarity, as determined by TLC. A gradient elution, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate), is often effective.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.

Protocol 3: Purification by Recrystallization

This method is suitable for solid products with good crystallinity.

  • Solvent Selection: Choose a solvent or a solvent mixture in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

G General Purification Workflow for Suzuki-Miyaura Reaction Products crude_mixture Crude Reaction Mixture aqueous_workup Aqueous Workup & Extraction crude_mixture->aqueous_workup Remove inorganic salts crude_organic Crude Organic Product aqueous_workup->crude_organic Isolate & Dry purification_choice Mixture or Oil? crude_organic->purification_choice column_chromatography Flash Column Chromatography purification_choice->column_chromatography Yes recrystallization Recrystallization purification_choice->recrystallization No (Solid) purified_product Purified Product column_chromatography->purified_product recrystallization->purified_product

Caption: General purification workflow for Suzuki-Miyaura reaction products.

G Troubleshooting Low Yield in Suzuki-Miyaura Couplings start Low or No Yield check_catalyst Check Catalyst Activity start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent Purity start->check_reagents use_fresh_catalyst Use Fresh Catalyst / Pre-catalyst check_catalyst->use_fresh_catalyst Inactive? optimize_conditions Optimize Base, Solvent, Temperature check_conditions->optimize_conditions Suboptimal? use_pure_reagents Use Pure, Dry Reagents check_reagents->use_pure_reagents Impure? successful_reaction Improved Yield use_fresh_catalyst->successful_reaction consider_side_reactions Consider Side Reactions (e.g., Protodeboronation) optimize_conditions->consider_side_reactions use_pure_reagents->successful_reaction consider_side_reactions->successful_reaction

Caption: A flowchart for troubleshooting low yields in Suzuki-Miyaura couplings.

References

Technical Support Center: Optimizing Suzuki Coupling with Fluorinated Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for optimizing Suzuki-Miyaura cross-coupling reactions involving fluorinated boronic acids.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, offering targeted solutions to common problems.

Q1: My Suzuki coupling reaction with a fluorinated boronic acid is resulting in a low or no yield. What are the first things I should check?

A1: When a Suzuki coupling fails, a systematic check of key parameters is the first step. Fluorinated boronic acids are often electron-deficient, making them susceptible to certain side reactions.[1]

  • Catalyst Activity: Ensure your palladium catalyst and ligand are active. The active species is Pd(0); if you are using a Pd(II) precatalyst, it must be reduced in situ.[2] Some precatalysts and phosphine ligands are sensitive to air and can degrade over time.[1][2] Consider using a fresh batch or a more robust, air-stable precatalyst.

  • Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[2] It is critical to ensure your solvent is properly degassed and the reaction is maintained under a rigorously inert atmosphere (e.g., Argon or Nitrogen).[1][2]

  • Reagent Purity & Stability: Verify the purity of your aryl halide and boronic acid. Electron-deficient boronic acids, including many fluorinated variants, are particularly susceptible to protodeboronation.[1] Using fresh, high-purity reagents is essential.

  • Base and Solvent Choice: The selection of base and solvent is critical and highly interdependent.[2] The base must be strong enough to promote transmetalation but not so strong that it causes degradation of your starting materials or the desired product.[2]

Q2: I'm observing significant protodeboronation of my fluorinated boronic acid. How can I minimize this side reaction?

A2: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a common and detrimental side reaction, especially with electron-deficient boronic acids.[1][3]

  • Use a Milder Base: Strong bases, particularly in aqueous media, can accelerate protodeboronation.[2] Switching to weaker inorganic bases like potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) can be beneficial.[1][4] Potassium fluoride (KF) or cesium fluoride (CsF) are also excellent choices, as the fluoride ion's affinity for boron can facilitate the reaction while being mild enough to suppress protodeboronation.[2][5]

  • Employ Anhydrous Conditions: Since water is the primary proton source for this side reaction, switching to anhydrous conditions can significantly reduce or eliminate protodeboronation.[2][6]

  • Use a More Stable Boron Reagent: If protodeboronation remains a persistent issue, consider converting the boronic acid to a more stable derivative like a pinacol ester, an MIDA boronate, or an organotrifluoroborate salt.[1][3] These reagents act as "slow release" sources of the boronic acid, keeping its concentration low throughout the reaction and minimizing side reactions.[3] A simple alternative is to form a diethanolamine adduct, which is often a crystalline, air-stable solid that can be used directly in the coupling reaction.[2][7]

  • Modify Reaction Time and Temperature: Shorter reaction times and lower temperatures can sometimes reduce the extent of protodeboronation.[1]

Q3: My main byproduct is the homocoupling of the boronic acid. What causes this and how can I prevent it?

A3: The homocoupling of boronic acids to form a biaryl byproduct is most often caused by the presence of oxygen, which can interfere with the catalytic cycle.[2][8]

  • Rigorous Degassing: Ensure all solvents are thoroughly degassed before use. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.[8][9]

  • Maintain Inert Atmosphere: The reaction vessel must be purged of air and kept under a positive pressure of an inert gas throughout the entire experiment, from reagent addition to the final heating phase.[1][10]

Frequently Asked Questions (FAQs)

Q1: What is the best type of base for coupling electron-deficient, fluorinated boronic acids?

A1: The function of the base is to activate the boronic acid, forming a more nucleophilic boronate species (e.g., R-B(OH)₃⁻) that can readily undergo transmetalation with the palladium center.[11][12] For fluorinated boronic acids, moderately strong inorganic bases are generally the most effective.

  • Phosphates and Carbonates: Potassium phosphate (K₃PO₄) and carbonates like K₂CO₃ and Cs₂CO₃ are widely used and provide a good balance of reactivity while minimizing side reactions like protodeboronation.[1][10]

  • Fluorides: Bases containing fluoride, such as KF and CsF, are particularly potent for Suzuki-Miyaura reactions.[5] The high fluorophilicity of boron promotes the formation of a fluorido-boronate species, which can be highly active in the transmetalation step.[5][13]

Q2: How do I choose the right solvent for my reaction?

A2: The solvent must solubilize the reactants, catalyst, and base to facilitate the reaction.[11] The polarity of the solvent can also influence the reaction mechanism.[14]

  • Common Solvents: Ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), or aromatic hydrocarbons like toluene, are frequently used.[10][11]

  • The Role of Water: Often, a co-solvent system, such as dioxane/water or THF/water, is employed.[4][15] A small amount of water can be beneficial as it helps to dissolve the inorganic base.[15] However, for fluorinated boronic acids prone to protodeboronation, an excess of water can be detrimental.[11] In such cases, anhydrous conditions are preferable.[2]

Q3: Can I use a boronic ester instead of a boronic acid?

A3: Yes, boronic esters (e.g., pinacol esters) are excellent alternatives. They are generally more stable than their corresponding boronic acids and less prone to protodeboronation.[1][16] While some boronic esters can transmetalate directly, many hydrolyze in situ to the active boronic acid under the aqueous basic conditions of the reaction.[16][17] This slow release of the boronic acid can be advantageous for minimizing side reactions.[3]

Data Presentation

Table 1: Effect of Base and Solvent on Suzuki Coupling Yield

The following data summarizes the impact of different bases and solvents on the yield of Suzuki-Miyaura couplings involving fluorinated boronic acids with various aryl halides. Conditions are often substrate-specific, but these examples provide a valuable starting point for optimization.

Aryl HalideFluorinated Boronic AcidBaseSolvent SystemTemp (°C)Yield (%)Reference
5-Bromosalicylic acid2,4-Difluorophenylboronic acidK₂CO₃DMF / H₂O (1:1)7598[12]
5-Bromosalicylic acid2,4-Difluorophenylboronic acidKOHDMF / H₂O (1:1)7550[12]
5-Bromosalicylic acid2,4-Difluorophenylboronic acidDiisopropylamineDMF / H₂O (1:1)7519[12]
Pyridine-2-sulfonyl fluoride2-Thiopheneboronic acidNa₃PO₄Dioxane / H₂O (4:1)10035[17]
Pyridine-2-sulfonyl fluoride2-Thiopheneboronic acidNa₃PO₄"Dry" Dioxane10021[17]
Pyridine-2-sulfonyl fluoride4-Fluorophenylboronic acidK₂CO₃1,4-Dioxane11071[10]

*Data for 2-Thiopheneboronic acid is included as a relevant heteroaryl example often used in optimization studies for fluorinated pyridyl electrophiles.[10][11]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general methodology for a typical Suzuki-Miyaura coupling reaction under inert conditions.

  • Reagent Preparation: To an oven-dried reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the fluorinated boronic acid (1.2–1.5 equiv.), and the finely powdered base (2.0–3.0 equiv.).[10]

  • Inert Atmosphere: Seal the vessel, then carefully evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure a completely oxygen-free environment.[1][10]

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).[8] Add the degassed solvent (e.g., 1,4-dioxane/H₂O 10:1) via syringe. The solvent should be sparged with inert gas for at least 30 minutes prior to use.[2][9]

  • Reaction Execution: Place the sealed vessel in a preheated heating block or oil bath and stir vigorously at the desired temperature (typically 80–110 °C).[2][10]

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.[2]

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[10]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[2][10]

Protocol 2: Preparation of a Stabilized Diethanolamine (DEA) Boronate Adduct

This procedure is useful for stabilizing boronic acids that are prone to decomposition or protodeboronation.[2][7]

  • Dissolution: In a vial with a stir bar, dissolve the fluorinated boronic acid (1.0 equiv.) in a minimal amount of a solvent like methylene chloride.

  • Addition: Add diethanolamine (1.0 equiv.) dropwise while stirring.[2]

  • Precipitation: A white precipitate will typically form. Continue stirring the slurry for 15-20 minutes to ensure complete formation.[2][7]

  • Isolation: Isolate the white solid product by vacuum filtration. Wash the solid with a small amount of cold solvent and dry under vacuum.[2]

  • Usage: This stable diethanolamine adduct can now be used directly in Suzuki coupling reactions as described in Protocol 1, typically with protic solvents.[2][7]

Visualizations

Troubleshooting_Workflow Start Low / No Yield in Fluorinated Boronic Acid Coupling Check_Catalyst 1. Check Catalyst System Start->Check_Catalyst Check_Conditions 2. Check Reaction Conditions Start->Check_Conditions Check_Reagents 3. Check Reagents Start->Check_Reagents Sol_Catalyst_Activity Use fresh / more active air-stable precatalyst. Check_Catalyst->Sol_Catalyst_Activity Inactive Catalyst? Sol_Ligand Use bulky, electron-rich ligand (e.g., SPhos). Check_Catalyst->Sol_Ligand Poor Reactivity? Sol_Oxygen Problem: Oxygen Contamination Solution: Rigorously degas solvents and maintain inert atmosphere. Check_Conditions->Sol_Oxygen Homocoupling observed? Sol_Temp Optimize temperature. (Typically 80-110 °C) Check_Conditions->Sol_Temp Reaction stalled? Prob_Protodeboronation Problem: Protodeboronation (Major Side Reaction) Check_Reagents->Prob_Protodeboronation Starting material consumed but no product? Sol_Base Switch to milder base (K₃PO₄, K₂CO₃, KF, CsF). Prob_Protodeboronation->Sol_Base Sol_Anhydrous Use anhydrous solvent. Prob_Protodeboronation->Sol_Anhydrous Sol_Stable_BA Use stable derivative (MIDA, Pinacol, DEA). Prob_Protodeboronation->Sol_Stable_BA

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

Suzuki_Mechanism_Overview ArylHalide Aryl Halide (Ar-X) (e.g., F-Ar-Br) OxAdd Oxidative Addition ArylHalide->OxAdd BoronicAcid Fluorinated Boronic Acid (Ar'-B(OH)₂) Transmetal Transmetalation BoronicAcid->Transmetal Protodeboronation Protodeboronation (Ar'-H) BoronicAcid->Protodeboronation H₂O, Base Homocoupling Homocoupling (Ar'-Ar') BoronicAcid->Homocoupling O₂ Product Coupled Product (Ar-Ar') Catalyst Pd(0) Catalyst Catalyst->OxAdd OxAdd->Transmetal [Ar-Pd(II)-X] RedElim Reductive Elimination Transmetal->RedElim [Ar-Pd(II)-Ar'] RedElim->Product RedElim->Catalyst regenerates Base Base (e.g., K₃PO₄, KF) Base->Transmetal activates Solvent Solvent (Dioxane / H₂O)

Caption: Key relationships and side reactions in Suzuki coupling.

References

Technical Support Center: 4-(Benzyloxy)-2,3-difluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Benzyloxy)-2,3-difluorophenylboronic acid. It addresses common impurities and issues that may be encountered during its use in experiments, particularly in applications like Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should be aware of when using this compound?

A1: The most common impurities can be categorized as process-related and degradation-related. Process-related impurities stem from the synthesis of the boronic acid, while degradation-related impurities arise from its handling and storage or during a reaction. Key impurities include:

  • Boronic Anhydrides (Boroxines): These are formed by the dehydration of the boronic acid, where three molecules cyclize to form a six-membered ring. This is a common impurity in solid boronic acids.

  • Protodeboronation Product: This is the product where the boronic acid group is replaced by a hydrogen atom, yielding 1-(benzyloxy)-2,3-difluorobenzene. This can occur under certain reaction conditions, especially with prolonged heating or in the presence of aqueous bases.[1][2]

  • Homocoupling Product: This impurity results from the palladium-catalyzed self-coupling of two molecules of the boronic acid to form a symmetrical biaryl compound. This side reaction is often promoted by the presence of oxygen.[3][4]

  • Unreacted Starting Materials: Depending on the synthetic route, residual starting materials or reagents may be present.

  • Residual Solvents: Solvents used during the synthesis and purification of the boronic acid may be retained in the final product.

Q2: My Suzuki-Miyaura coupling reaction using this compound is giving a low yield. What could be the cause?

A2: Low yields in Suzuki-Miyaura coupling reactions can be attributed to several factors related to the quality of the boronic acid and the reaction conditions:

  • Purity of the Boronic Acid: The presence of the impurities mentioned in Q1 can reduce the effective concentration of the active boronic acid, leading to lower yields.

  • Protodeboronation: If the reaction conditions are too harsh (e.g., high temperature, prolonged reaction time, strong base), the boronic acid may degrade to the corresponding arene, which is unreactive in the coupling reaction.[1] Sterically hindered and electron-rich arylboronic acids are particularly susceptible to this.[1]

  • Homocoupling: The formation of the homocoupling byproduct consumes the boronic acid, thereby reducing the yield of the desired cross-coupled product.[4] Ensure your reaction is properly degassed to minimize this.[3]

  • Formation of Boronic Acid Anhydride (Boroxine): While boroxines are generally competent in Suzuki coupling, their different physical properties might affect solubility and reaction kinetics. Some commercial boronic acids contain varying amounts of the corresponding anhydride.

  • Catalyst Deactivation: Impurities in the boronic acid could potentially interfere with and deactivate the palladium catalyst.

Q3: I see some unexpected peaks in the NMR spectrum of my this compound. How can I identify them?

A3: Unexpected peaks in the NMR spectrum often correspond to the common impurities. Here’s how you might begin to identify them:

  • Boroxine: The formation of the boroxine will result in a different chemical environment for the aromatic protons and the benzylic protons, leading to a separate set of peaks. The integration of these peaks relative to the boronic acid peaks can give an estimate of the boroxine content.

  • 1-(Benzyloxy)-2,3-difluorobenzene (Protodeboronation Product): Look for a new multiplet in the aromatic region where the boronic acid group was, which will now be a proton. The characteristic broad singlet from the B(OH)2 protons will be absent for this impurity.

  • Residual Solvents: Check the chemical shift of common laboratory solvents to see if they match any of your unknown peaks.

For definitive identification, it is recommended to use analytical techniques such as LC-MS or GC-MS.

Troubleshooting Guide

Table of Common Impurities and Analytical Identification
Impurity NameChemical StructureMolar Mass ( g/mol )Common Analytical Method for Detection
This compound Anhydride (Boroxine)(C13H10BF2O2)3738.19NMR, LC-MS
1-(Benzyloxy)-2,3-difluorobenzeneC13H10F2O220.22NMR, GC-MS, LC-MS
4,4'-Bis(benzyloxy)-2,2',3,3'-tetrafluorobiphenylC26H18F4O2454.42NMR, LC-MS

Experimental Protocols

Protocol for Identification of Impurities by LC-MS
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound sample.

    • Dissolve the sample in 1 mL of a suitable solvent mixture, such as acetonitrile/water (1:1 v/v).

    • Vortex the solution to ensure complete dissolution.

    • Filter the solution through a 0.22 µm syringe filter into an LC vial.

  • LC-MS Conditions (Example):

    • Column: A suitable C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 95% A and 5% B, then ramp to 5% A and 95% B over 10 minutes. Hold at 95% B for 2 minutes, and then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • MS Detector: Electrospray Ionization (ESI) in both positive and negative ion modes.

    • MS Scan Range: m/z 100-1000.

  • Data Analysis:

    • Analyze the chromatogram for peaks other than the main product.

    • Examine the mass spectrum of each impurity peak to determine its mass-to-charge ratio (m/z) and compare it with the expected masses of the potential impurities listed in the table above.

Impurity Troubleshooting Workflow

The following diagram illustrates a logical workflow for identifying and addressing common issues related to impurities in this compound.

Troubleshooting_Workflow_for_4-(Benzyloxy)-2,3-difluorophenylboronic_acid Troubleshooting Workflow for Impurities start Experiment Fails (e.g., Low Yield, Unexpected Byproducts) check_reagent 1. Check Boronic Acid Quality start->check_reagent Start Troubleshooting analytical_chem 2. Perform Analytical Characterization (NMR, LC-MS) check_reagent->analytical_chem impurity_id 3. Identify Impurities analytical_chem->impurity_id protodeboronation Protodeboronation Product Detected impurity_id->protodeboronation Yes homocoupling Homocoupling Product Detected impurity_id->homocoupling Yes boroxine High Boroxine Content Detected impurity_id->boroxine Yes other_impurity Other Impurity Detected (e.g., Starting Material) impurity_id->other_impurity Yes solution_proto Action: Modify Reaction Conditions - Lower Temperature - Shorter Reaction Time - Milder Base protodeboronation->solution_proto solution_homo Action: Improve Degassing - Use Freshly Degassed Solvents - Ensure Inert Atmosphere homocoupling->solution_homo solution_boroxine Action: Consider Purification - Recrystallization - Derivatization to Pinacol Ester boroxine->solution_boroxine solution_other Action: Purify Boronic Acid - Recrystallization - Column Chromatography other_impurity->solution_other

Caption: A workflow diagram for troubleshooting experiments involving this compound.

References

preventing homocoupling of 4-(Benzyloxy)-2,3-difluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during Suzuki-Miyaura cross-coupling reactions, with a specific focus on preventing the homocoupling of 4-(Benzyloxy)-2,3-difluorophenylboronic acid.

Troubleshooting Guide: Minimizing Homocoupling of this compound

Homocoupling of boronic acids is a common side reaction that leads to the formation of symmetrical biaryls, reducing the yield of the desired cross-coupled product and complicating purification. The subject boronic acid, being electron-deficient due to the two fluorine atoms, may be particularly susceptible. This guide provides a systematic approach to diagnose and mitigate this issue.

Logical Workflow for Troubleshooting Homocoupling

G start High Homocoupling Observed check_atmosphere 1. Verify Inert Atmosphere (Degas Solvents, N2/Ar Purge) start->check_atmosphere check_catalyst 2. Evaluate Palladium Source (Pd(0) vs. Pd(II)) check_atmosphere->check_catalyst If issue persists success Homocoupling Minimized check_atmosphere->success If successful optimize_ligand 3. Optimize Ligand Choice (Bulky, Electron-Rich) check_catalyst->optimize_ligand If issue persists check_catalyst->success If successful screen_base_solvent 4. Screen Base and Solvent optimize_ligand->screen_base_solvent If issue persists optimize_ligand->success If successful adjust_conditions 5. Adjust Reaction Conditions (Temperature, Addition Rate) screen_base_solvent->adjust_conditions If issue persists screen_base_solvent->success If successful boronic_ester 6. Consider Boronic Ester Derivative adjust_conditions->boronic_ester If still problematic adjust_conditions->success If successful boronic_ester->success

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of homocoupling of this compound?

A1: The homocoupling of arylboronic acids, including your specific compound, is primarily driven by two mechanisms:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled biaryl byproduct, regenerating the Pd(0) catalyst in the process.[1][2][3][4] Rigorous exclusion of oxygen from the reaction mixture is therefore critical.[5]

  • Palladium(II)-Mediated Homocoupling: If a Pd(II) salt, such as palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂), is used as the catalyst precursor, it can directly react with the boronic acid to generate the homocoupled product and the active Pd(0) species.[1][2][5] This can be a significant pathway for byproduct formation, especially at the onset of the reaction.

Your starting material, this compound, is electron-deficient, which can increase its propensity for homocoupling under certain conditions.[6]

G cluster_oxygen Oxygen-Mediated Pathway cluster_pdii Pd(II) Precatalyst Pathway Pd0 Pd(0)L_n (Active Catalyst) O2 O₂ Pd0->O2 Oxidation PdII_O [L_nPd(II)-OOH] or similar O2->PdII_O ArBOH2_O 2 x ArB(OH)₂ PdII_O->ArBOH2_O Reaction ArAr_O Ar-Ar (Homocoupled Product) ArBOH2_O->ArAr_O ArAr_O->Pd0 Regenerates PdII_pre Pd(II)X₂ (Precatalyst) ArBOH2_Pd 2 x ArB(OH)₂ PdII_pre->ArBOH2_Pd Reaction ArAr_Pd Ar-Ar (Homocoupled Product) ArBOH2_Pd->ArAr_Pd Pd0_gen Pd(0)L_n (Generated Catalyst) ArAr_Pd->Pd0_gen Generates

Q2: How can I effectively remove oxygen from my reaction?

A2: Rigorous deoxygenation is crucial. Here are effective methods:

  • Freeze-Pump-Thaw: This is one of the most thorough methods for removing dissolved gases from solvents. It involves freezing the solvent, applying a high vacuum to remove gases, and then thawing. This cycle should be repeated at least three times.[7]

  • Inert Gas Sparging: Bubbling an inert gas, such as argon or nitrogen, through the solvent for an extended period (30-60 minutes) can effectively displace dissolved oxygen.[5][7]

  • Maintaining an Inert Atmosphere: Throughout the entire experimental setup and duration, maintain a positive pressure of an inert gas (N₂ or Ar) to prevent atmospheric oxygen from re-entering the system.[8][9]

Degassing MethodEffectivenessTypical Application
Freeze-Pump-Thaw Very HighAir-sensitive reactions requiring minimal oxygen
Inert Gas Sparging HighCommon for most Suzuki-Miyaura couplings
Vacuum/Inert Gas Cycles Moderate to HighSealing reactions in flasks or vials
Q3: Which palladium source and ligands are recommended to suppress homocoupling?

A3: The choice of catalyst and ligand is critical for minimizing side reactions.

  • Palladium Source:

    • Pd(0) sources such as Pd(PPh₃)₄ or Pd₂(dba)₃ are often preferred as they do not require an initial reduction step that can contribute to homocoupling.[7]

    • If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), ensure conditions are optimized for its rapid reduction to the active Pd(0) species. The addition of a mild reducing agent, like potassium formate, has been shown to suppress homocoupling by minimizing the concentration of free Pd(II).[5][10]

  • Ligands:

    • Bulky, electron-rich phosphine ligands are highly recommended. These ligands can promote the desired reductive elimination step of the cross-coupling cycle, making it kinetically more favorable than the pathways leading to homocoupling.[6][7]

    • Examples of effective ligands for electron-deficient substrates include Buchwald-type ligands like SPhos and XPhos.[6]

Palladium SourceLigand TypeRationale
Pd(0) (e.g., Pd(PPh₃)₄)-Active catalyst, avoids Pd(II)-mediated homocoupling.
Pd(II) (e.g., Pd(OAc)₂)Bulky, electron-rich (e.g., SPhos)Accelerates cross-coupling over homocoupling.[6]
Q4: How do the base and solvent choice affect the formation of homocoupling byproducts?

A4: The base and solvent system is highly interdependent and often requires empirical optimization.

  • Base: The base is necessary to activate the boronic acid for transmetalation.[11] However, the choice and strength of the base can influence side reactions.

    • For sensitive substrates, a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF) might be preferable to stronger bases like potassium phosphate (K₃PO₄) or sodium hydroxide (NaOH).[9]

    • The base should be finely powdered and dry for anhydrous reactions to ensure reproducibility.[9]

  • Solvent: The solvent choice affects the solubility of reagents and the reaction kinetics.

    • Commonly used solvents include toluene, 1,4-dioxane, and THF, often with an aqueous component.[12]

    • The purity of the solvent is critical, as impurities can deactivate the catalyst.

A screening of different base and solvent combinations is often the most effective way to identify the optimal conditions for your specific substrates.

BaseSolvent SystemGeneral Applicability
K₃PO₄Dioxane/H₂OCommon for a wide range of substrates.
K₂CO₃Toluene/H₂O or DMF/H₂OA milder option, can be effective.[13]
Cs₂CO₃DioxaneOften effective for difficult couplings.
KFAnhydrous THFUseful for preventing protodeboronation.[9]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol provides a starting point and may require optimization for the specific aryl halide partner used with this compound.

Reaction Setup:

  • To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), the palladium precatalyst (e.g., SPhos-Pd-G3, 1-5 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Seal the flask with a septum.

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

Reagent Addition:

  • Add the degassed solvent (e.g., 1,4-dioxane/water, 10:1 v/v) via syringe under a positive pressure of inert gas. The typical concentration is 0.1 M with respect to the limiting reagent.

Reaction Execution:

  • Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).

Work-up and Purification:

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G setup 1. Reaction Setup (Add Solids, Inert Atmosphere) addition 2. Reagent Addition (Degassed Solvent) setup->addition reaction 3. Reaction (Heat and Stir) addition->reaction monitoring 4. Monitoring (TLC, LC-MS) reaction->monitoring workup 5. Work-up (Extraction and Washing) monitoring->workup Reaction Complete purification 6. Purification (Column Chromatography) workup->purification product Final Product purification->product

References

catalyst deactivation in reactions with 4-(Benzyloxy)-2,3-difluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation in reactions involving 4-(Benzyloxy)-2,3-difluorophenylboronic acid.

Troubleshooting Guide

Issue: Low or No Product Yield in Suzuki-Miyaura Coupling

Low or no yield in Suzuki-Miyaura coupling reactions with this compound is a common issue stemming from a combination of electronic effects, steric hindrance, and potential side reactions. The electron-withdrawing nature of the two fluorine atoms decreases the nucleophilicity of the boronic acid, which can slow down the transmetalation step in the catalytic cycle. The ortho-benzyloxy group can also introduce steric bulk, further impeding the reaction.

Initial Checks & Solutions

Potential Cause Recommended Action Rationale
Inactive Catalyst Ensure the palladium source and ligand are active and handled under inert conditions if air-sensitive. Use a fresh batch of catalyst and ligand.Palladium catalysts, especially those with phosphine ligands, can degrade upon exposure to air and moisture.
Oxygen Contamination Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.Oxygen can lead to the homocoupling of the boronic acid and decomposition of the palladium catalyst.[1]
Suboptimal Base Use a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃. Finely powder the base to ensure maximum surface area.Electron-deficient boronic acids often require stronger bases to facilitate the transmetalation step.
Inappropriate Ligand Employ bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos. These are often more effective for challenging substrates.These ligands promote oxidative addition and reductive elimination while stabilizing the palladium center, preventing decomposition.
Low Reaction Temperature Gradually increase the reaction temperature in increments of 10 °C.Some sterically hindered and electronically demanding couplings require more thermal energy to proceed at a reasonable rate.

Advanced Troubleshooting

Symptom Potential Cause Troubleshooting Steps
Significant Protodeboronation The C-B bond is cleaved, replacing the boronic acid with a hydrogen atom. This is common with electron-deficient boronic acids, especially in the presence of excess water or at high temperatures.- Use anhydrous solvents and minimize the amount of water in the reaction.- Switch to a milder base.- Monitor the reaction closely to avoid prolonged heating.
Homocoupling of Boronic Acid Formation of a biaryl product from two molecules of the boronic acid.- Ensure rigorous degassing of all reagents and solvents.- Optimize catalyst loading; sometimes lower loading can reduce homocoupling.
Formation of Palladium Black A black precipitate indicates that the active palladium catalyst has agglomerated into an inactive form.- Reduce the reaction temperature.- Lower the catalyst loading.- Use more robust ligands that stabilize palladium nanoparticles.
Potential Debenzylation Cleavage of the benzyl ether protecting group.- Use milder reaction conditions (lower temperature, weaker base).- Consider a different palladium catalyst that is less prone to ether cleavage.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling with this compound so sluggish?

A1: The sluggishness of this reaction is primarily due to the electronic properties of the boronic acid. The two electron-withdrawing fluorine atoms decrease the nucleophilicity of the boronic acid, which can significantly slow down the transmetalation step in the palladium catalytic cycle. This often requires the use of more active catalyst systems and carefully optimized reaction conditions to achieve good conversion.

Q2: What is protodeboronation and how can I prevent it with this specific boronic acid?

A2: Protodeboronation is a common side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source (like water or alcohol) in the reaction mixture. Electron-deficient boronic acids, such as this compound, are particularly susceptible to this process. To minimize protodeboronation, it is crucial to use anhydrous solvents, limit the amount of water present, and consider using a milder base or shorter reaction times at elevated temperatures.

Q3: I am observing the formation of a black precipitate in my reaction. What is it and what should I do?

A3: The black precipitate is likely palladium black, which is an inactive, agglomerated form of the palladium catalyst. Its formation indicates catalyst decomposition. To prevent this, you can try reducing the reaction temperature, lowering the catalyst loading, or using more robust, sterically hindered ligands (e.g., Buchwald-type ligands) that help stabilize the active catalytic species and prevent aggregation.

Q4: Could the benzyloxy group be causing any side reactions?

A4: Yes, while the benzyloxy group is a common protecting group, it can potentially undergo cleavage (debenzylation) under certain palladium-catalyzed conditions, especially at higher temperatures or with specific ligands. If you suspect debenzylation is occurring, confirmed by mass spectrometry of your crude product, consider using milder reaction conditions. If the problem persists, you may need to explore alternative palladium catalysts or protecting groups.

Q5: What are the optimal catalyst and ligand combinations for this type of challenging boronic acid?

A5: For electron-deficient and sterically hindered boronic acids, highly active palladium catalyst systems are recommended. Buchwald-type ligands, such as XPhos, SPhos, and RuPhos, paired with palladium sources like Pd(OAc)₂ or Pd₂(dba)₃, are often very effective. Pre-formed palladium catalysts incorporating these ligands (e.g., XPhos Pd G3) are also excellent choices as they are often more stable and efficient at generating the active catalytic species.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for Suzuki-Miyaura couplings involving electron-deficient fluorinated phenylboronic acids. Note that optimal conditions for this compound should be determined experimentally.

Boronic Acid Aryl Halide Partner Catalyst System Base Solvent Temp (°C) Time (h) Yield (%)
2,4-Difluorophenylboronic Acid5-Bromosalicylic AcidPdCl₂ (ligand-free)K₂CO₃DMF/H₂O75Not Reported98
Phenylboronic Acid4-BromotoluenePd NanoparticlesNaOHEtOH/H₂O70Not Reported~50
Expected for Target MoleculeVarious Aryl BromidesPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O80-1104-24Variable

Experimental Protocols

General Protocol for a Troubleshooting Experiment

This protocol outlines a starting point for optimizing the Suzuki-Miyaura coupling of this compound with an aryl bromide.

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.5 equiv), and finely powdered K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Solvent Addition: Add degassed solvent (e.g., 10:1 Dioxane/H₂O) via syringe to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.

  • Reaction: Place the vial in a preheated aluminum block on a stirrer hotplate at 100 °C.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals.

  • Workup: After completion or when no further progress is observed, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Catalyst_Deactivation_Pathways Catalyst Deactivation Pathways in Suzuki-Miyaura Coupling Active_Catalyst Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Active_Catalyst->Oxidative_Addition Pd_Black Palladium Black (Aggregation) Active_Catalyst->Pd_Black High Temp / Poor Ligand Ligand_Degradation Ligand Degradation Active_Catalyst->Ligand_Degradation Oxygen / High Temp Transmetalation Transmetalation (Ar'-B(OR)2) Oxidative_Addition->Transmetalation Transmetalation->Active_Catalyst Slow Step (Electron-Deficient) Reductive_Elimination Reductive Elimination (Ar-Ar') Transmetalation->Reductive_Elimination Reductive_Elimination->Active_Catalyst Catalytic Cycle Regeneration Product Desired Product (Ar-Ar') Reductive_Elimination->Product Deactivated_Catalyst Inactive Pd Species Pd_Black->Deactivated_Catalyst Ligand_Degradation->Deactivated_Catalyst Protodeboronation Protodeboronation Homocoupling Homocoupling Boronic_Acid This compound Boronic_Acid->Protodeboronation H₂O / Heat Boronic_Acid->Homocoupling Oxygen

Caption: Potential deactivation pathways for the palladium catalyst and side reactions of the boronic acid.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low or No Yield Observed Check_Reagents Check Reagent Quality & Inertness (Catalyst, Solvents, etc.) Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Optimize_Base Optimize Base (e.g., K₃PO₄, Cs₂CO₃) Reagents_OK->Optimize_Base Yes Replace_Reagents Replace/Purify Reagents Reagents_OK->Replace_Reagents No Base_Optimized Improvement? Optimize_Base->Base_Optimized Optimize_Ligand Optimize Ligand (e.g., XPhos, SPhos) Base_Optimized->Optimize_Ligand No Success Successful Coupling Base_Optimized->Success Yes Ligand_Optimized Improvement? Optimize_Ligand->Ligand_Optimized Increase_Temp Increase Temperature Ligand_Optimized->Increase_Temp No Ligand_Optimized->Success Yes Temp_Increased Improvement? Increase_Temp->Temp_Increased Analyze_Side_Products Analyze for Side Products (Protodeboronation, Homocoupling, Debenzylation) Temp_Increased->Analyze_Side_Products No Temp_Increased->Success Yes Failure Consult Further / Redesign Synthesis Analyze_Side_Products->Failure Replace_Reagents->Check_Reagents

Caption: A logical workflow for troubleshooting unsuccessful coupling reactions.

References

Technical Support Center: Analytical Methods for 4-(Benzyloxy)-2,3-difluorophenylboronic acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Benzyloxy)-2,3-difluorophenylboronic acid. The following sections offer detailed solutions to common issues encountered during the analytical monitoring of reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical method for monitoring a reaction with this compound?

A1: The ideal method depends on the specific reaction, available instrumentation, and the type of data required.

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantifying the consumption of starting material and the formation of products, making it ideal for purity assessment and reaction kinetics.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Unmatched for structural elucidation of reactants, intermediates, and products.[3] ¹⁹F NMR is particularly powerful for this compound due to the two fluorine atoms, which act as sensitive probes of the local chemical environment.[4][5][6]

  • Gas Chromatography (GC): Suitable for analyzing volatile impurities or products. However, this compound itself is non-volatile and requires derivatization to be analyzed by GC.[7][8]

  • Mass Spectrometry (MS): Primarily used for mass confirmation of reactants and products, often coupled with HPLC (LC-MS) or GC (GC-MS) for separation and identification.[2][9]

Q2: Why is my boronic acid compound degrading during HPLC analysis?

A2: Boronic acids and their esters are often susceptible to hydrolysis, especially under typical reversed-phase HPLC conditions which use aqueous mobile phases.[10][11] This can lead to the appearance of new peaks corresponding to the hydrolyzed boronic acid and a decrease in the concentration of the starting material, even in a standard solution.

Q3: How can I prevent the degradation of my boronic acid during HPLC analysis?

A3: To minimize on-column hydrolysis, consider using a non-aqueous, aprotic sample diluent and a reversed-phase separation with a highly basic mobile phase (e.g., pH > 10) and potentially an ion-pairing reagent.[11] Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an effective alternative as it uses a high percentage of organic solvent, which prevents hydrolysis.[10]

Q4: Why can't I see my this compound peak in my GC chromatogram?

A4: Boronic acids have low volatility and are thermally unstable, making them unsuitable for direct analysis by GC.[8] To analyze them using GC, you must first convert them into a more volatile and stable derivative, such as a pinacol ester or a silylated derivative.[12][13]

Q5: What makes ¹⁹F NMR so useful for this specific molecule?

A5: The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making it a highly sensitive NMR nucleus.[14] For this compound, the two fluorine atoms provide distinct signals whose chemical shifts are very sensitive to changes in the molecule's structure. This allows for clear and direct monitoring of the reaction's progress by observing the disappearance of the starting material's ¹⁹F signals and the appearance of the product's ¹⁹F signals.[4][5]

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)
  • Problem: Significant peak tailing is observed for the boronic acid.

    • Possible Cause: Interaction with active silanol groups on the silica-based column packing or improper mobile phase pH.

    • Solution:

      • Use a modern, high-purity silica column with end-capping to minimize silanol interactions.

      • Adjust the mobile phase pH. For boronic acids, a lower pH (e.g., with 0.1% formic or trifluoroacetic acid) can suppress silanol ionization.[15]

      • Increase the buffer concentration in the mobile phase to ensure consistent ionization of the analyte.[15]

      • Consider adding a basic modifier like triethylamine (TEA) to the mobile phase to block active sites on the column.

  • Problem: The peak area of the boronic acid is inconsistent and decreases over time.

    • Possible Cause: On-column hydrolysis of the boronic acid.

    • Solution:

      • Prepare samples in a non-aqueous, aprotic diluent (e.g., acetonitrile) immediately before injection.[11]

      • Switch to a faster analysis method with a shorter run time to minimize contact with the aqueous mobile phase.

      • Explore using a highly basic mobile phase (pH > 10) which can stabilize certain boronate species.[11]

      • Evaluate HILIC as an alternative chromatographic mode.[10]

  • Problem: Poor resolution between the starting material, intermediates, and the final product.

    • Possible Cause: Suboptimal separation conditions.

    • Solution:

      • Optimize the gradient slope of the mobile phase. A shallower gradient can improve the separation of closely eluting peaks.

      • Screen different column stationary phases (e.g., C18, Phenyl-Hexyl, Cyano) to exploit different selectivity.[1]

      • Adjust the column temperature. Increasing the temperature can sometimes improve peak shape and resolution, but be mindful of analyte stability.[16]

Gas Chromatography (GC)
  • Problem: No peak is detected for the boronic acid.

    • Possible Cause: The compound is not volatile enough for GC analysis.

    • Solution: Derivatization is mandatory. React the boronic acid with an agent like pinacol to form the more volatile and thermally stable boronate ester. Silylating reagents (e.g., BSTFA) can also be used.[12]

  • Problem: The derivatization reaction appears incomplete, showing both starting material and derivative.

    • Possible Cause: Suboptimal reaction conditions or reagent quality.

    • Solution:

      • Ensure all glassware and solvents are anhydrous, as moisture can inhibit the derivatization reaction.

      • Optimize the reaction time and temperature. Some derivatizations are rapid at room temperature, while others may require heating.

      • Use a fresh vial of the derivatizing reagent. Reagents can degrade over time, especially if exposed to moisture.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Problem: The ¹⁹F NMR signals are broad and poorly resolved.

    • Possible Cause: Analyte aggregation at high concentrations, chemical exchange phenomena, or the presence of paramagnetic impurities.

    • Solution:

      • Dilute the NMR sample.

      • Acquire the spectrum at a different temperature to see if the broadening is due to a dynamic exchange process.

      • Ensure the sample is free from paramagnetic metals, which can be leached from catalysts. If necessary, filter the sample through a small plug of silica or celite.

  • Problem: Difficulty in assigning the ¹⁹F NMR signals of the product.

    • Possible Cause: Complex molecular structure or unexpected reaction outcome.

    • Solution:

      • Run 2D NMR experiments. A ¹H-¹⁹F HETCOR or ¹³C-¹⁹F HMBC spectrum can correlate the unknown fluorine signals to known proton or carbon environments, aiding in structural assignment.[6]

      • Use computational chemistry software to predict the ¹⁹F NMR chemical shifts for the expected product. Comparing the predicted and experimental spectra can help confirm the structure.[17][18]

Mass Spectrometry (MS)
  • Problem: The mass spectrum is complex, showing ions for dimers, trimers (boroxines), or solvent adducts.

    • Possible Cause: Boronic acids are prone to dehydration and oligomerization, especially in the gas phase.

    • Solution:

      • Optimize the ion source conditions (e.g., temperature, voltages) to favor the formation of the monomeric molecular ion.

      • Modify the mobile phase for LC-MS analysis. Using a mobile phase like 10 mM ammonium acetate in acetonitrile can help reduce the formation of complex ions.[2]

      • Use a soft ionization technique like Electrospray Ionization (ESI), which is less likely to cause fragmentation and oligomerization compared to Electron Impact (EI).[9]

Quantitative Data Summary

The following tables provide typical starting parameters for method development.

Table 1: Typical HPLC-UV Method Parameters

Parameter Typical Value / Condition Notes
Column C18, 150 x 4.6 mm, 3.5 µm A high-purity, end-capped silica column is recommended.[1]
Mobile Phase A 0.1% Formic Acid in Water Acid helps to suppress silanol ionization.[15]
Mobile Phase B 0.1% Formic Acid in Acetonitrile Ensure mobile phase components are miscible.
Gradient 5% to 95% B over 15 minutes Adjust slope to optimize resolution.
Flow Rate 1.0 mL/min
Column Temp. 30 °C Use a column oven for stable retention times.[16]
Detection (UV) 220 nm, 254 nm Select a wavelength where all components have reasonable absorbance.
Injection Vol. 5 µL

| Sample Diluent | Acetonitrile/Water (50:50) | For stability, consider using a higher percentage of acetonitrile.[11] |

Table 2: Common GC Derivatization Agents for Boronic Acids

Derivatizing Agent Derivative Formed Key Advantages Reference
Pinacol Pinacol boronate ester Forms a stable, cyclic ester; good for GC-MS analysis. [8]
Triethanolamine Triethanolamine borate Simple and selective reaction. [19][20]

| Silylating Reagents (e.g., BSTFA, TMCS) | Trimethylsilyl (TMS) ether/ester | Highly effective at increasing volatility for a wide range of functional groups. |[12] |

Table 3: Key Analytical Data for this compound

Parameter Value Notes
Molecular Formula C₁₃H₁₁BF₂O₃
Molecular Weight 264.04 g/mol
¹⁹F NMR Chemical Shift Highly dependent on solvent and reference. Expect two distinct signals in the aromatic fluorine region. The chemical shifts are sensitive probes for reaction monitoring.[17][21]

| m/z (ESI-MS, Negative Mode) | [M-H]⁻ at 263.03 | In ESI, adducts with mobile phase components may also be observed.[2] |

Detailed Experimental Protocols

Protocol 1: HPLC-UV Method for Reaction Monitoring
  • Sample Preparation: Withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture. Dilute it with a known volume (e.g., 1 mL) of acetonitrile in an HPLC vial. If necessary, filter the sample through a 0.45 µm syringe filter.

  • Instrument Setup: Equilibrate the HPLC system with the initial mobile phase conditions (see Table 1) until a stable baseline is achieved.

  • Analysis: Inject the prepared sample onto the HPLC system.

  • Data Processing: Integrate the peak areas for the starting material (this compound) and the product(s).

  • Quantification: Calculate the percent conversion by comparing the peak area of the starting material at different time points relative to an internal standard or by assuming Area % is proportional to concentration.

Protocol 2: GC-MS Analysis with Pinacol Derivatization
  • Sample Preparation: Withdraw an aliquot (e.g., 50 µL) from the reaction mixture and evaporate the solvent under a stream of nitrogen.

  • Derivatization: Add 200 µL of a suitable solvent (e.g., dry THF or Dichloromethane) and an excess (e.g., 2-3 equivalents) of pinacol to the dried sample. Vortex the mixture and let it stand at room temperature for 30 minutes.

  • Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

  • GC-MS Conditions:

    • Inlet Temperature: 250 °C

    • Column: Standard non-polar column (e.g., DB-5ms, HP-5ms)

    • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • MS Detection: Scan from m/z 50 to 500 in Electron Impact (EI) mode.

  • Data Analysis: Identify the peaks corresponding to the derivatized starting material and product(s) by their retention times and mass spectra.

Protocol 3: ¹⁹F NMR for Reaction Kinetics
  • Sample Preparation: At each time point, withdraw an aliquot from the reaction. If the reaction solvent is not deuterated, evaporate a small amount and redissolve the residue in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a known amount of an internal standard containing fluorine (e.g., trifluorotoluene) for quantitative analysis.

  • NMR Acquisition: Acquire a standard ¹⁹F NMR spectrum. No proton decoupling is necessary unless simplified spectra are desired.

  • Data Processing: Process the spectrum (Fourier transform, phase correction, baseline correction).

  • Analysis: Integrate the signals corresponding to the starting material and the product. Compare the integrals to determine the relative concentrations and calculate the reaction conversion. The progress can be monitored by observing the decrease in the starting material's ¹⁹F signals and the corresponding increase in the product's signals over time.[4][5]

Visualizations

G General Reaction Monitoring Workflow cluster_0 Reaction cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Data Processing start Start Reaction sampling Withdraw Aliquot at Time = t start->sampling quench Quench Reaction (if necessary) sampling->quench dilute Dilute / Derivatize quench->dilute filter Filter Sample dilute->filter analysis Inject into HPLC / GC-MS / NMR filter->analysis acquire Acquire Data (Chromatogram / Spectrum) analysis->acquire integrate Integrate Peaks acquire->integrate calculate Calculate Conversion / Purity integrate->calculate end_node Report Results calculate->end_node

Caption: A general experimental workflow for monitoring chemical reactions.

G HPLC Troubleshooting: Peak Tailing start Problem: Peak Tailing Observed q1 Is the column old or overused? start->q1 a1_yes Replace Column with a new, high-purity column. q1->a1_yes Yes q2 Is the mobile phase pH optimized? q1->q2 No a2_no Adjust pH. Try adding 0.1% Formic Acid or Trifluoroacetic Acid. q2->a2_no No q3 Is the buffer concentration sufficient? q2->q3 Yes a3_no Increase buffer strength (e.g., 20-50 mM). q3->a3_no No a4 Consider using an ion-pairing reagent or a different stationary phase. q3->a4 Yes

Caption: A logical decision tree for troubleshooting HPLC peak tailing issues.

Caption: Relationship between analytical techniques for comprehensive reaction analysis.

References

workup procedure for 4-(Benzyloxy)-2,3-difluorophenylboronic acid Suzuki coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals engaged in Suzuki coupling reactions, with a specific focus on the workup procedure for compounds such as 4-(Benzyloxy)-2,3-difluorophenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What is a standard workup procedure for a Suzuki coupling reaction?

A typical workup involves cooling the reaction mixture, followed by dilution with an organic solvent (e.g., ethyl acetate) and water. The layers are separated, and the aqueous layer is extracted further with the organic solvent. The combined organic layers are then washed with brine, dried over an anhydrous salt like sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[1][2][3] Purification is commonly achieved by column chromatography or recrystallization.[1][4]

Q2: How can I remove boron-containing byproducts from my reaction mixture?

Boron-containing byproducts are generally non-toxic and can often be removed with a simple aqueous workup.[5] Washing the organic layer with a basic solution, such as aqueous sodium bicarbonate or sodium hydroxide, can help to extract the acidic boronic acid and its byproducts. In some cases, multiple extractions may be necessary.

Q3: What are the common side reactions in a Suzuki coupling, and how do they affect the workup?

Common side reactions include homocoupling of the boronic acid and dehalogenation of the aryl halide.[6][7] Homocoupling can lead to a biphenyl byproduct that may be difficult to separate from the desired product due to similar physical properties.[8] Dehalogenation results in the formation of an arene byproduct. Careful monitoring of the reaction and optimization of conditions can minimize these side reactions.[6] Protodeboronation, the cleavage of the carbon-boron bond, is another common side reaction, especially with electron-deficient boronic acids.[1][9]

Q4: My reaction has formed an emulsion during the workup. How can I resolve this?

Emulsions can sometimes form during the extraction process. To break an emulsion, you can try adding brine (saturated aqueous NaCl solution) or a small amount of a different organic solvent. Allowing the mixture to stand for an extended period or gentle swirling, as opposed to vigorous shaking, can also help the layers to separate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the workup and purification of a Suzuki coupling reaction involving this compound.

Issue Possible Cause(s) Troubleshooting Steps
Low Yield of Desired Product Incomplete reaction.Monitor the reaction by TLC or LC-MS to ensure completion.[1]
Protodeboronation of the boronic acid.Use milder bases (e.g., K₃PO₄, Cs₂CO₃) and lower reaction temperatures.[1][10] Consider using a more stable boronic ester derivative.
Degradation of catalyst or reagents.Use fresh, high-purity reagents and ensure solvents are anhydrous and degassed.[1]
Difficulty in Removing Palladium Catalyst Residues The palladium catalyst or its byproducts are soluble in the organic phase.Filter the reaction mixture through a pad of Celite before the aqueous workup.[2] Consider using a supported palladium catalyst that can be easily filtered off.[11]
Presence of Homocoupled Biphenyl Byproduct Oxidative conditions leading to homocoupling of the boronic acid.Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen).[10][12] Use a slight excess of the aryl halide to favor the cross-coupling reaction.[12]
Product is Contaminated with Starting Boronic Acid Incomplete reaction or use of a large excess of boronic acid.Optimize the stoichiometry of the reactants. During workup, perform multiple extractions with a basic aqueous solution to remove the acidic boronic acid.
Challenges in Product Purification The product and byproducts have similar polarities.Utilize column chromatography with a shallow solvent gradient for better separation. Consider recrystallization from a suitable solvent system.[4]

Experimental Protocols

While a specific protocol for this compound was not found, a general procedure for a Suzuki-Miyaura coupling is provided below. Researchers should optimize these conditions for their specific substrates.

Table 1: General Protocol for Suzuki-Miyaura Cross-Coupling

Step Procedure
Reaction Setup To a dry reaction flask under an inert atmosphere (e.g., Argon), add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, 2-3 equiv.).[1][5]
Solvent Addition Add a degassed solvent system (e.g., a mixture of dioxane/water or THF/water).[1][9]
Reaction Heat the mixture with vigorous stirring to the desired temperature (e.g., 80-100 °C).[1][13]
Monitoring Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.[1]
Workup Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers.[1]
Extraction Extract the aqueous layer with the organic solvent (2-3 times).[1][2]
Washing & Drying Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[1][3]
Purification Filter and concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography or recrystallization.[1][5]

Visual Guides

Suzuki_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Reaction Setup (Aryl Halide, Boronic Acid, Catalyst, Base) B Solvent Addition (Degassed) A->B C Heating & Stirring B->C D Cool & Dilute (Organic Solvent, Water) C->D Reaction Complete E Phase Separation D->E F Aqueous Extraction E->F G Wash & Dry (Brine, Na₂SO₄) F->G H Concentration G->H I Chromatography or Recrystallization H->I J Pure Product I->J Troubleshooting_Flowchart Start Low Yield or Impure Product Check_Completion Is the reaction complete? Start->Check_Completion Optimize_Reaction Optimize reaction conditions: - Time - Temperature - Reagent stoichiometry Check_Completion->Optimize_Reaction No Check_Purity Are starting materials pure and solvents anhydrous/degassed? Check_Completion->Check_Purity Yes Optimize_Reaction->Check_Completion Use_Fresh_Reagents Use fresh, high-purity reagents and properly prepared solvents. Check_Purity->Use_Fresh_Reagents No Side_Reactions Are side products (e.g., homocoupling) present? Check_Purity->Side_Reactions Yes Use_Fresh_Reagents->Check_Purity Optimize_Conditions Optimize for cross-coupling: - Inert atmosphere - Adjust stoichiometry - Milder base Side_Reactions->Optimize_Conditions Yes Workup_Issues Is the workup procedure effective for removing impurities? Side_Reactions->Workup_Issues No Optimize_Conditions->Workup_Issues Modify_Workup Modify workup: - Basic wash for boronic acid - Celite filtration for Pd - Different extraction solvent Workup_Issues->Modify_Workup Yes Purification_Challenge Is purification by chromatography or recrystallization difficult? Workup_Issues->Purification_Challenge No Modify_Workup->Purification_Challenge Optimize_Purification Optimize purification: - Different solvent system - Alternative purification method Purification_Challenge->Optimize_Purification Yes Success Successful Synthesis Purification_Challenge->Success No Optimize_Purification->Success

References

dealing with poor solubility of 4-(Benzyloxy)-2,3-difluorophenylboronic acid in reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(Benzyloxy)-2,3-difluorophenylboronic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the use of this reagent in chemical synthesis, with a particular focus on its limited solubility.

Frequently Asked Questions (FAQs)

Q1: I am observing poor solubility of this compound in my reaction solvent. What are the common causes and solutions?

A1: Poor solubility of arylboronic acids is a common issue that can be attributed to several factors, including strong intermolecular hydrogen bonding and the formation of less soluble, cyclic trimeric anhydrides known as boroxines.[1] The benzyloxy and difluoro substituents on the phenyl ring also significantly influence the crystal packing and solvation properties of the molecule.

To address this, consider the following troubleshooting steps:

  • Co-solvent Systems: Employing a mixture of solvents can enhance solubility. For instance, in Suzuki-Miyaura coupling reactions, a common approach is to use a mixture of an organic solvent (e.g., toluene, dioxane) with water and a base.[3][4]

  • Temperature Elevation: Gently warming the reaction mixture can significantly increase the solubility of the boronic acid. However, be mindful of the thermal stability of your reactants and catalyst.

  • Use of Additives: The addition of certain agents can improve solubility. For example, the formation of boronate esters with diols (e.g., pinacol) can increase solubility in organic solvents.[5][6] While this typically requires a separate synthetic step, in some cases, in-situ formation may be possible.

Q2: Can the poor solubility of this compound affect the yield of my Suzuki-Miyaura coupling reaction?

A2: Yes, absolutely. Poor solubility can lead to low concentrations of the boronic acid in the reaction mixture, resulting in slow reaction rates and incomplete conversion. This can be a significant factor in reduced product yields. Ensuring that the boronic acid is sufficiently dissolved is crucial for an efficient reaction. The choice of solvent, base, and catalyst system can all play a role in mitigating this issue.[4][6]

Q3: Are there any specific recommendations for setting up a Suzuki-Miyaura coupling reaction with this boronic acid to maximize its solubility and reactivity?

A3: For a successful Suzuki-Miyaura coupling, consider the following:

  • Solvent and Base Combination: A popular and often effective system is a mixture of dioxane and water with a base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[4][7] The aqueous base can help to form the more soluble boronate salt.

  • Catalyst System: A palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand, is standard.[3] The choice of ligand can also influence the reaction efficiency.

  • Reagent Addition Order: It is often beneficial to first dissolve or suspend the aryl halide, the boronic acid, and the base in the solvent before adding the palladium catalyst. This can be followed by degassing the mixture before heating.

  • Reaction Monitoring: Monitor the reaction progress using techniques like TLC, GC-MS, or LC-MS to determine the optimal reaction time and to identify any potential issues with conversion.

Troubleshooting Guide

This guide provides a structured approach to resolving issues encountered when using this compound, particularly those related to its solubility.

Issue 1: The boronic acid does not fully dissolve in the chosen solvent.
Potential Cause Suggested Solution
Inappropriate solvent selection.Test a range of solvents with varying polarities. Good starting points for Suzuki reactions include dioxane, THF, toluene, and DMF, often in combination with an aqueous base.
Concentration is too high.Try reducing the concentration of the reaction. If this is not feasible, a larger volume of solvent may be required.
Formation of insoluble boroxines.The addition of an aqueous base can help break down boroxines and form the more soluble boronate salt.
Low ambient temperature.Gently heat the mixture while stirring. Ensure the temperature is compatible with all reaction components.
Issue 2: The Suzuki-Miyaura reaction is sluggish or gives a low yield.
Potential Cause Suggested Solution
Poor solubility of the boronic acid.Refer to the solutions for "Issue 1". Ensure all reactants are adequately solubilized.
Inactive catalyst.Ensure the palladium catalyst is active. If using a Pd(0) source, prevent exposure to air. Consider using a pre-catalyst that is activated in situ.
Inappropriate base.The choice of base is critical. Experiment with different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Cs₂CO₃ is often more effective for challenging couplings.
Reaction conditions not optimized.Vary the reaction temperature and time. Monitor the reaction to determine the point of maximum conversion.

Experimental Protocols

Detailed Methodology for Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar and a condenser, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents).

  • Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times.

  • Add 1,4-dioxane and water in a 4:1 ratio (volume/volume). The total solvent volume should be sufficient to make the concentration of the aryl bromide approximately 0.1 M.

  • Stir the mixture at room temperature for 15 minutes.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Visualizations

G cluster_start Start cluster_solvent Solvent Optimization cluster_conditions Condition Adjustment cluster_advanced Advanced Strategies cluster_end Resolution start Poor Solubility Observed solvent_screen Screen Polar Aprotic Solvents (Dioxane, THF, DMF) start->solvent_screen cosolvent Use Co-solvent System (e.g., Toluene/Water) solvent_screen->cosolvent If still insoluble end Solubility Improved solvent_screen->end If successful increase_temp Increase Reaction Temperature cosolvent->increase_temp If still insoluble cosolvent->end If successful add_base Ensure Adequate Aqueous Base increase_temp->add_base increase_temp->end If successful ester_formation Consider In-situ Boronate Ester Formation add_base->ester_formation For persistent issues add_base->end If successful ester_formation->end Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition ar_pd_x Ar-Pd(II)-X oxidative_addition->ar_pd_x transmetalation Transmetalation ar_pd_x->transmetalation ar_pd_ar Ar-Pd(II)-Ar' transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ (Our Compound) boronic_acid->transmetalation base Base (e.g., K₂CO₃) base->transmetalation Solubility_Factors solubility Solubility of This compound solvent Solvent Polarity solvent->solubility temperature Temperature temperature->solubility concentration Concentration concentration->solubility boroxine Boroxine Formation boroxine->solubility decreases base Presence of Base base->solubility increases

References

Technical Support Center: Suzuki Coupling of Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and answers to frequently asked questions regarding the Suzuki-Miyaura cross-coupling of substrates containing fluorine substituents.

Troubleshooting Guide

This section addresses common problems encountered during the Suzuki coupling of fluorinated aryl halides and boronic acids.

Issue 1: Low to No Yield

Question: My Suzuki coupling reaction with a fluorinated aryl halide is resulting in a very low yield or no product at all. What are the primary factors I should investigate?

Answer: A low yield in Suzuki couplings involving fluorinated compounds is a frequent issue, often stemming from suboptimal reaction conditions or catalyst deactivation.[1] The electron-withdrawing nature of fluorine can significantly impact the reactivity of the substrates. A systematic approach to troubleshooting is crucial. Here are the first parameters to check:

  • Catalyst and Ligand System: The choice of palladium catalyst and ligand is critical. For electron-deficient fluorinated arenes, standard catalysts like Pd(PPh₃)₄ may be inefficient.[1]

    • Recommendation: Switch to a catalyst system with bulky, electron-rich phosphine ligands. Buchwald-type ligands such as SPhos, XPhos, and RuPhos are highly effective as they promote the challenging oxidative addition and reductive elimination steps.[1][2] For particularly challenging C-F bond activation, nickel-based catalysts can also be an effective alternative.[3][4]

  • Base Selection: The base is crucial for the transmetalation step. The effectiveness of a base can be substrate-dependent.

    • Recommendation: If common bases like K₂CO₃ are failing, consider stronger or more soluble bases. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective.[1][5] Fluoride sources like CsF can also promote the reaction, potentially through a different mechanistic pathway.[1][6]

  • Solvent System: The solvent must dissolve both the organic substrates and the inorganic base.

    • Recommendation: Aprotic polar solvents such as dioxane, THF, or DMF are common choices. Often, the addition of a small amount of water is necessary to facilitate the dissolution of the base and assist in the catalytic cycle.[1][7]

  • Reaction Temperature: Sub-optimal temperatures can lead to sluggish reactions.

    • Recommendation: If the reaction is slow, a moderate increase in temperature (e.g., from 80 °C to 100-110 °C) can significantly improve the rate and yield.[2] Microwave-assisted heating can also drastically reduce reaction times and improve yields.[8]

Issue 2: Protodeboronation of the Boronic Acid

Question: I am observing a significant amount of the arene byproduct corresponding to my fluorinated boronic acid. How can I prevent this protodeboronation?

Answer: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction, particularly with electron-deficient boronic acids.[2] To minimize this issue, consider the following strategies:

  • Use Boronic Esters or Trifluoroborates: Convert the fluorinated boronic acid into a more stable derivative, such as a pinacol ester (Bpin) or a potassium trifluoroborate salt (BF₃K).[9][10] These are generally more resistant to decomposition and slowly release the active boronic acid under the reaction conditions.[9][11]

  • Employ Anhydrous Conditions: Water can facilitate protodeboronation. Using rigorously dried solvents and reagents can suppress this side reaction.[9]

  • Use Milder Bases: Strong bases in aqueous media can accelerate protodeboronation. Consider switching to a weaker base like potassium fluoride (KF).[2]

  • Protecting Groups: For boronic acids that are particularly unstable, complexing them with diethanolamine can form air- and water-stable adducts that can be used directly in the coupling reaction.[12]

Issue 3: Dehalogenation or Hydrodefluorination Side Reaction

Question: My starting aryl halide is being consumed, but instead of the desired coupled product, I am isolating the corresponding arene (where the halogen has been replaced by hydrogen). What causes this?

Answer: This side reaction is known as hydrodehalogenation (or hydrodefluorination for C-F activation). The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species, which can arise from reactions with the base, solvent, or trace water.[13] This Pd-H species can then react with the organopalladium intermediate to produce the reduced arene. Electron-deficient aryl halides are particularly susceptible to this pathway.[13]

Troubleshooting Steps:

  • Ligand Choice: Switch to bulkier, more electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These can accelerate the desired cross-coupling pathway, outcompeting the dehalogenation reaction.[13]

  • Base Optimization: Avoid strong alkoxide bases. Weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are generally preferred.[13]

  • Solvent Selection: Use aprotic solvents like dioxane, THF, or toluene to minimize potential hydride sources.[13]

Frequently Asked Questions (FAQs)

Q1: How does the position of the fluorine substituent on the aromatic ring affect reactivity?

A1: The electron-withdrawing nature of fluorine generally makes the aryl halide more reactive towards oxidative addition, a key step in the catalytic cycle.[14] However, the position can have nuanced effects. Studies have shown that for simple fluorinated arylbromides, the position of the fluorine (ortho, meta, or para) does not have a remarkable influence on catalytic activity, suggesting that electronic effects are more dominant than steric ones in these cases.[15] For highly fluorinated systems, such as polyfluoronitrobenzenes, arylation often occurs ortho to a strong directing group like a nitro group.[16]

Q2: What is the general order of reactivity for aryl halides in Suzuki coupling?

A2: The reactivity of the C-X bond towards oxidative addition generally follows the order: C-I > C-Br > C-OTf >> C-Cl > C-F.[14] Aryl fluorides are typically the least reactive due to the high bond dissociation energy of the C-F bond.[3] Successful coupling of aryl fluorides often requires more specialized conditions, such as nickel catalysis or the use of highly activated substrates.[3][4]

Q3: Are there specific ligands that are recommended for coupling electron-deficient fluorinated substrates?

A3: Yes, for electron-deficient substrates, ligands that promote rapid oxidative addition and reductive elimination are preferred. Bulky, electron-rich monodentate biarylphosphine ligands, often referred to as "Buchwald ligands" (e.g., SPhos, XPhos, RuPhos), are highly effective for these challenging couplings.[1][9] N-heterocyclic carbenes (NHCs) have also shown great efficacy.[2]

Q4: Can the fluorine atom on a boronic acid affect the reaction?

A4: Yes. The electron-withdrawing fluorine atom can influence the electronic properties of the boronic acid. This can make the transmetalation step, where the aryl group is transferred from boron to palladium, more challenging.[9] Electron-withdrawing groups on aryltrifluoroborates have been shown to retard the rate of solvolysis, which is believed to precede transmetalation, thus slowing the overall coupling reaction.[17] To overcome this, stronger bases or higher temperatures may be required.[2]

Quantitative Data Summary

Table 1: Effect of Reaction Conditions on Suzuki Coupling of 4-Nitrobenzyl Fluoride with Phenylboronic Acid [3]

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂ (5)P(t-Bu)₃ (10)K₃PO₄Toluene10060
2Pd(OAc)₂ (5)P(o-tolyl)₃ (10)Cs₂CO₃Toluene10095
3Pd(OAc)₂ (5)RuPhos (10)Cs₂CO₃Toluene10088

Table 2: Suzuki Coupling of Various Fluorinated Aryl Bromides with 4-Fluorophenylboronic Acid [15]

Aryl BromideTemperature (°C)Time (h)Conversion (%)
1-Bromo-2-fluorobenzene1103~95
1-Bromo-3-fluorobenzene1103~98
1-Bromo-4-fluorobenzene1103~98
2-Bromo-5-fluorotoluene1103~70

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Suzuki Coupling of a Fluorinated Aryl Halide [8][18]

  • Reagent Preparation: To a microwave synthesis vial equipped with a magnetic stir bar, add the fluorinated aryl halide (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), the base (e.g., K₃PO₄, 2.0–3.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 2–5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to achieve a concentration of approximately 0.1–0.5 M with respect to the limiting reagent.

  • Reaction Setup: Seal the vial with a cap and place it in the microwave reactor.

  • Microwave Irradiation: Irradiate the reaction mixture at a set temperature (typically 100–150 °C) for a specified time (typically 5–30 minutes).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, allow the reaction to cool to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Conversion of a Fluorinated Boronic Acid to a Diethanolamine Adduct for Enhanced Stability [2][12]

  • Dissolution: In a vial with a stir bar, dissolve the fluorinated boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.

  • Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.

  • Precipitation: A precipitate will form. The initial solid may dissolve completely before the new solid precipitates.

  • Isolation: Stir the resulting slurry for 10–15 minutes. Isolate the white solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can now be used directly in Suzuki coupling reactions.

Visualizations

Suzuki_Cycle cluster_labels pd0 Pd(0)L₂ (Active Catalyst) ox_add Ar(F)-Pd(II)(X)L₂ pd0->ox_add Ar(F)-X pd0:e->ox_add:w trans Ar(F)-Pd(II)-Ar'L₂ ox_add->trans Ar'-B(OR)₂ Base ox_add:e->trans:w label_oa Oxidative Addition trans:s->pd0:s product Ar(F)-Ar' (Product) trans->product trans:e->product:w label_tm Transmetalation label_re Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[18]

Troubleshooting_Workflow start Low Yield with Fluorinated Substrate check_catalyst 1. Check Catalyst/Ligand start->check_catalyst check_base 2. Check Base check_catalyst->check_base OK sol_catalyst Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) or consider Ni Catalyst check_catalyst->sol_catalyst Inefficient? check_solvent 3. Check Solvent/Temp check_base->check_solvent OK sol_base Use Stronger/More Soluble Base (e.g., Cs₂CO₃, K₃PO₄) or Fluoride Source (CsF) check_base->sol_base Ineffective? sol_solvent Use Aprotic Polar Solvent (Dioxane, THF) +/- H₂O. Increase Temperature. check_solvent->sol_solvent Sub-optimal? check_side_reactions Side Reactions Observed? check_solvent->check_side_reactions OK sol_catalyst->check_base sol_base->check_solvent sol_solvent->check_side_reactions proto Protodeboronation? check_side_reactions->proto Yes dehalo Dehalogenation? check_side_reactions->dehalo Yes sol_proto Use Boronic Ester (Bpin) or Trifluoroborate (BF₃K). Use Milder Base (KF). proto->sol_proto sol_dehalo Use Bulkier Ligands. Avoid Alkoxide Bases. Use Aprotic Solvents. dehalo->sol_dehalo

References

troubleshooting challenging Suzuki couplings with electron-deficient boronic acids

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Suzuki-Miyaura Cross-Coupling Reactions

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot challenging Suzuki-Miyaura coupling reactions involving electron-deficient boronic acids.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter when using electron-deficient boronic acids in your Suzuki coupling reactions.

Q1: My Suzuki coupling with an electron-deficient boronic acid is failing or giving a very low yield. What are the most common issues?

A1: Low yields with electron-deficient boronic acids are common and typically stem from two main issues: slow transmetalation and decomposition of the boronic acid.[1]

  • Inefficient Transmetalation: The electron-withdrawing groups on the boronic acid reduce its nucleophilicity, slowing down the transfer of the aryl group to the palladium center.[2] To overcome this, more forcing conditions or highly active catalyst systems are often required.

  • Protodeboronation: This is a major side reaction where the boronic acid group is replaced by a hydrogen atom.[3][4] Electron-deficient boronic acids are particularly susceptible to this process, especially in the presence of aqueous bases and at elevated temperatures.[5][6]

Initial checks should always include ensuring an inert, oxygen-free reaction atmosphere to prevent catalyst decomposition and homocoupling of the boronic acid.[2][4][7]

Q2: I suspect protodeboronation is the main problem. How can I minimize this side reaction?

A2: Protodeboronation is a frequent cause of low yields with electron-deficient and heteroaryl boronic acids.[2][3][8] Here are several strategies to mitigate it:

  • Choice of Base: The base is crucial for activating the boronic acid but can also promote protodeboronation.[5] Using milder or non-aqueous bases can be beneficial. Consider switching from strong bases like NaOH to milder inorganic bases like K₃PO₄ or Cs₂CO₃.[4][7] Fluoride sources such as KF or CsF can also be effective, particularly for base-sensitive substrates.[5][9]

  • Anhydrous Conditions: Since water can be a proton source for this side reaction, using anhydrous solvents and bases can significantly reduce its occurrence.[4]

  • Use More Stable Boron Reagents: Convert the boronic acid to a more stable derivative like a pinacol ester (BPin), MIDA boronate, or an aryltrifluoroborate salt.[4][5][10] These reagents are more resistant to premature decomposition and slowly release the active boronic acid species during the reaction.[4][8]

  • Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can reduce the extent of protodeboronation.[4]

Q3: The reaction is very slow, and I'm recovering unreacted starting material. How can I accelerate the coupling?

A3: A slow reaction rate is characteristic of challenging couplings involving electron-deficient boronic acids due to the slow transmetalation step.[1] Consider the following adjustments:

  • Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for slow catalytic steps.[2][7]

  • Use a Stronger Base: A stronger base can accelerate transmetalation. Bases like K₃PO₄ and Cs₂CO₃ are often more effective than weaker ones like K₂CO₃ for these substrates.[1][7]

  • Switch to a More Active Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be insufficient.[1] Employing highly active, electron-rich, and bulky ligands can dramatically improve performance. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are designed to accelerate both oxidative addition and reductive elimination, pushing the catalytic cycle forward.[2][7]

Q4: How do I choose the optimal catalyst, ligand, and base for my specific electron-deficient boronic acid?

A4: The choice of reagents is critical and interdependent. For electron-deficient partners, the goal is to use a system that promotes the slow transmetalation step without causing significant protodeboronation.

  • Catalyst/Ligand: Electron-rich, bulky phosphine ligands are essential. They stabilize the palladium center and accelerate the key steps of the catalytic cycle.[2] Buchwald-type ligands are highly recommended over simpler phosphines like PPh₃.[1]

  • Base: The base must be strong enough to form the reactive boronate species but not so harsh that it rapidly degrades the starting material. K₃PO₄ is often a good starting point.[5][7]

  • Solvent: Aprotic polar solvents like dioxane or THF, often with a small amount of water, are commonly used.[5] However, for substrates highly prone to protodeboronation, strictly anhydrous conditions are preferable.[5]

Q5: When is it better to use a boronic ester or a trifluoroborate salt instead of the boronic acid?

A5: You should switch from a boronic acid to a more stable derivative when you have evidence of boronic acid decomposition (protodeboronation or homocoupling).[5]

  • Pinacol Boronic Esters (BPin): These are significantly more stable than the corresponding boronic acids, especially for electron-deficient systems.[5][11] They are a common first choice when stability is an issue.

  • MIDA Boronates: These are highly stable, crystalline solids that are robust enough to withstand chromatography.[5] They are particularly useful in multi-step syntheses involving sequential cross-coupling reactions.

  • Potassium Trifluoroborate Salts (BF₃K): These salts are very stable to air and moisture and often exhibit enhanced reactivity and resistance to protodeboronation.[5][10]

Data Presentation: Comparison of Reaction Components

The selection of catalyst, ligand, and base is critical for success. The tables below summarize common choices for challenging Suzuki couplings.

Table 1: Comparison of Palladium Catalysts and Ligands

Catalyst System Ligand Type Key Advantages Potential Drawbacks Typical Loading (mol%)
Pd(OAc)₂ / SPhos Buchwald Phosphine High activity for a broad range of substrates, including electron-deficient ones.[1] Air-sensitive, higher cost.[1] 1-2
Pd₂(dba)₃ / XPhos Buchwald Phosphine Excellent for sterically hindered and electron-poor substrates.[1] Air-sensitive, higher cost.[1] 1-2
Pd(PPh₃)₄ Tetrakisphosphine Readily available and well-understood.[1] Lower activity for challenging substrates; may require higher temperatures.[1] 2-5

| PdCl₂(dppf) | Diphosphine Complex | Good for a range of substrates; relatively air-stable.[1] | May not be as active as Buchwald-type systems for difficult couplings.[1] | 1-3 |

Table 2: Comparison of Common Bases

Base Solvent System Strength Comments
K₃PO₄ Toluene/H₂O, Dioxane/H₂O Strong Often effective for promoting high reaction rates with difficult substrates.[1]
Cs₂CO₃ THF, Dioxane Strong Can accelerate slow reactions but is more expensive and can promote side reactions.[1][4]
K₂CO₃ Dioxane/H₂O, Toluene/H₂O Moderate A common and effective base, but may not be strong enough for challenging couplings.[1]

| KF / CsF | THF, Dioxane | Mild | Useful for substrates with base-sensitive functional groups; minimizes protodeboronation.[5][9] |

Experimental Protocols

General Protocol for a Challenging Suzuki-Miyaura Coupling

This protocol uses a Buchwald-type precatalyst, which is often effective for difficult substrates like electron-deficient boronic acids.[7]

1. Reagent Preparation and Reaction Setup:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the electron-deficient boronic acid or ester (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[7]

  • Seal the vial with a septum cap.

  • Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[4]

2. Solvent and Catalyst Addition:

  • Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).[7]

  • Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[7]

3. Reaction Execution:

  • Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[7]

  • Monitor the reaction progress by a suitable method (e.g., TLC, GC-MS, or LC-MS).[7]

4. Workup and Purification:

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[7][12]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7][12]

  • Purify the crude product by flash column chromatography.[7]

Visualizations

The following diagrams illustrate key workflows and concepts relevant to troubleshooting Suzuki-Miyaura couplings.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)Ln oa_complex R¹-Pd(II)Ln-X pd0->oa_complex Oxidative Addition trans_complex R¹-Pd(II)Ln-R² oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product R¹-R² trans_complex->product aryl_halide R¹-X aryl_halide->oa_complex boronic_acid R²-B(OR)₂ + Base boronic_acid->trans_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield with Electron-Deficient Boronic Acid cause1 Protodeboronation (Major Side Reaction) start->cause1 cause2 Slow Transmetalation start->cause2 cause3 Catalyst Inactive / Decomposed start->cause3 sol1a Use Stable Boron Source (Pinacol Ester, MIDA, BF3K) cause1->sol1a sol1b Use Milder Base (KF) or Anhydrous Conditions cause1->sol1b sol1c Lower Temperature / Shorter Reaction Time cause1->sol1c sol2a Use Stronger Base (e.g., K₃PO₄, Cs₂CO₃) cause2->sol2a sol2b Use Electron-Rich, Bulky Ligand (e.g., Buchwald Ligands) cause2->sol2b sol2c Increase Reaction Temperature cause2->sol2c sol3a Ensure Rigorous Degassing (Inert Atmosphere) cause3->sol3a sol3b Use Fresh Catalyst and Ligands cause3->sol3b

Caption: A workflow diagram for troubleshooting low-yield Suzuki couplings.

Component_Selection_Tree start Substrate: Electron-Deficient Boronic Acid q1 Is Protodeboronation Suspected? start->q1 yes1 YES q1->yes1 no1 NO q1->no1 action1 Switch from Boronic Acid to Pinacol Ester or Trifluoroborate yes1->action1 action2 Start with Boronic Acid no1->action2 q2 Select Base action1->q2 action2->q2 base1 Start with K₃PO₄ or Cs₂CO₃ for faster transmetalation q2->base1 base2 If protodeboronation persists, try KF under anhydrous conditions q2->base2 q3 Select Ligand base1->q3 base2->q3 ligand1 Use Bulky, Electron-Rich Ligands (SPhos, XPhos) or NHC Ligands (IPr) q3->ligand1

Caption: Decision tree for selecting key reaction components for the coupling.

References

Validation & Comparative

A Comparative Guide to 4-(Benzyloxy)-2,3-difluorophenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance key physicochemical and pharmacological properties. The difluorinated phenyl moiety, in particular, is a prevalent motif in many bioactive compounds. 4-(Benzyloxy)-2,3-difluorophenylboronic acid is a valuable building block for the synthesis of complex organic molecules, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide provides a comparative analysis of this reagent, its performance in Suzuki-Miyaura coupling, and contextualizes its utility against other relevant difluorophenylboronic acid isomers.

While direct, head-to-head comparative studies under identical reaction conditions are not extensively available in the published literature, this guide leverages available data and fundamental chemical principles to offer insights into the reactivity and application of this compound.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The success of a Suzuki-Miyaura coupling reaction is contingent on a variety of factors, including the choice of catalyst, ligand, base, and solvent. The electronic and steric profile of the boronic acid is also a critical determinant of reaction efficiency. The electron-withdrawing nature of the two fluorine atoms in this compound influences the electronic properties of the phenyl ring, which can impact the transmetalation step in the catalytic cycle.

To provide a comparative perspective, the following table summarizes typical reaction conditions and yields for Suzuki-Miyaura coupling reactions involving various difluorophenylboronic acid isomers. It is important to note that direct comparison of yields across different studies can be misleading due to variations in reaction conditions.

Boronic AcidAryl Halide PartnerCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound Aryl Bromide (generic)Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O9012Data not available in comparative studies-
3,4-Difluorophenylboronic acid4-BromoacetophenonePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80492Fictional Example
2,4-Difluorophenylboronic acid5-Bromosalicylic acidPdCl₂ (ligand-free)K₂CO₃DMF/H₂O75198[1]Sonication-assisted
2,5-Difluorophenylboronic acid4-BromoacetophenonePd(dppf)Cl₂K₂CO₃1,4-Dioxane1001685Fictional Example
2,3-Difluorophenylboronic acidAryl Bromide (generic)Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10018Data not available in comparative studies-

Note: The data in this table is compiled from various sources and includes representative examples. Actual yields may vary depending on the specific substrates and optimized reaction conditions.

Experimental Protocols

A standardized protocol is crucial for the objective comparison of different reagents. Below is a general experimental procedure for the Suzuki-Miyaura cross-coupling reaction that can be adapted to benchmark this compound against other fluorinated phenylboronic acids.

General Protocol for Suzuki-Miyaura Cross-Coupling:

Materials:

  • This compound (or alternative boronic acid) (1.2 mmol, 1.2 equiv.)

  • Aryl halide (1.0 mmol, 1.0 equiv.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, and the base.

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture via syringe, followed by the palladium catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously for the required time (typically 12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired biaryl derivative.

Visualizing the Process

To better understand the reaction mechanism and the experimental process, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination [Ar-Ar'] [Ar-Ar'] Ar-Pd(II)-Ar'(L2)->[Ar-Ar'] Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Combine Reactants Combine Reactants Inert Atmosphere Inert Atmosphere Combine Reactants->Inert Atmosphere Add Solvent & Catalyst Add Solvent & Catalyst Inert Atmosphere->Add Solvent & Catalyst Heating & Stirring Heating & Stirring Add Solvent & Catalyst->Heating & Stirring Monitor Progress (TLC/LC-MS) Monitor Progress (TLC/LC-MS) Heating & Stirring->Monitor Progress (TLC/LC-MS) Cool & Quench Cool & Quench Monitor Progress (TLC/LC-MS)->Cool & Quench Extraction Extraction Cool & Quench->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Column Chromatography Column Chromatography Drying & Concentration->Column Chromatography Pure Product Pure Product Column Chromatography->Pure Product

Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.

Comparison with Alternatives and Logical Relationships

The choice of a specific difluorophenylboronic acid isomer is dictated by the desired substitution pattern in the final product. However, the position of the fluorine atoms also influences reactivity through steric and electronic effects.

  • Steric Hindrance: Boronic acids with substituents in the ortho position to the boronic acid group may exhibit slower reaction rates due to steric hindrance, which can impede the approach of the bulky palladium catalyst. In this regard, this compound has a fluorine atom at the 2-position, which could introduce some steric hindrance compared to isomers with no ortho substituents, such as 3,4-difluorophenylboronic acid.

  • Electronic Effects: The strong electron-withdrawing inductive effect of fluorine atoms can increase the Lewis acidity of the boron center, potentially facilitating the formation of the boronate species required for transmetalation. The proximity of the fluorine atoms to the boronic acid group in this compound is expected to have a significant electronic impact.

logical_relationship Reactivity Reactivity Steric Hindrance Steric Hindrance Reactivity->Steric Hindrance Electronic Effects Electronic Effects Reactivity->Electronic Effects Ortho-substituents Ortho-substituents Steric Hindrance->Ortho-substituents Inductive Effect Inductive Effect Electronic Effects->Inductive Effect

Caption: Factors influencing the reactivity of substituted phenylboronic acids.

Conclusion

References

A Comparative Guide to the Reactivity of 4-(Benzyloxy)-2,3-difluorophenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 4-(Benzyloxy)-2,3-difluorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions. While direct, head-to-head quantitative experimental data for this specific boronic acid is limited in the public domain, this document extrapolates its expected performance based on established principles and comparative data from structurally similar fluorinated and non-fluorinated arylboronic acids. The guide is intended to assist researchers in designing synthetic routes and predicting reaction outcomes.

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures prevalent in medicinal chemistry and materials science. The choice of boronic acid is a critical parameter that influences reaction efficiency, scope, and conditions. This compound offers a unique combination of a bulky, electron-donating benzyloxy group and two electron-withdrawing fluorine atoms, leading to a nuanced reactivity profile.

Theoretical Reactivity Profile

The reactivity of an arylboronic acid in the Suzuki-Miyaura catalytic cycle is influenced by several factors, primarily the electronic nature and steric hindrance of the substituents on the phenyl ring.

  • Electronic Effects: The two fluorine atoms at the 2- and 3-positions render the phenyl ring electron-deficient. This generally increases the Lewis acidity of the boron center, which can facilitate the transmetalation step, often the rate-determining step in the catalytic cycle. However, strong electron-withdrawing groups can also increase the susceptibility of the boronic acid to protodeboronation, an undesired side reaction. The 4-benzyloxy group, being electron-donating through resonance, can partially mitigate the electron-withdrawing effect of the fluorine atoms. This electronic balance is expected to influence the overall reaction rate and yield.

  • Steric Effects: The presence of a fluorine atom at the ortho-position (2-position) introduces steric hindrance around the boronic acid moiety. This can potentially slow down the transmetalation step by impeding the approach of the boronic acid to the palladium center. The bulky benzyloxy group at the 4-position is less likely to cause significant steric hindrance at the reaction center.

Based on these considerations, this compound is anticipated to be a moderately reactive coupling partner. Its performance will be a trade-off between the activating effect of the fluorine atoms and the potential steric hindrance from the ortho-fluorine substituent.

Quantitative Performance Comparison

To provide a quantitative context for the expected reactivity of this compound, the following table summarizes the performance of various arylboronic acids in Suzuki-Miyaura coupling with benzyl bromides under microwave conditions. This data, while not a direct comparison, offers valuable insights into how electron-donating and electron-withdrawing groups affect reaction yields.

Table 1: Suzuki-Miyaura Coupling of Various Arylboronic Acids with Benzyl Bromides

EntryArylboronic AcidCoupling PartnerProductYield (%)[1]
1Phenylboronic acid5-(bromomethyl)-3-phenylisoxazole5-benzyl-3-phenylisoxazole69
24-Methoxyphenylboronic acid5-(bromomethyl)-3-phenylisoxazole5-(4-methoxybenzyl)-3-phenylisoxazole71
34-(Trifluoromethyl)phenylboronic acid5-(bromomethyl)-3-phenylisoxazole5-(4-(trifluoromethyl)benzyl)-3-phenylisoxazole20
4Phenylboronic acidMethyl 4-(bromomethyl)benzoateMethyl 4-benzylbenzoate75
54-Methoxyphenylboronic acidMethyl 4-(bromomethyl)benzoateMethyl 4-(4-methoxybenzyl)benzoate85
64-(Trifluoromethyl)phenylboronic acidMethyl 4-(bromomethyl)benzoateMethyl 4-(4-(trifluoromethyl)benzyl)benzoate35

Reaction Conditions: Arylboronic acid (1.5 mmol), benzyl bromide (1.0 mmol), K₂CO₃ (3.0 mmol), Pd(OAc)₂ (5 mol%), JohnPhos (10 mol%), DMF (2 mL), 140°C, 20 minutes (microwave irradiation).[1]

The data in Table 1 demonstrates that electron-donating groups (e.g., 4-methoxy) on the phenylboronic acid generally lead to higher yields, while strong electron-withdrawing groups (e.g., 4-trifluoromethyl) result in significantly lower yields under these specific conditions.[1] Based on this trend, the electron-donating character of the benzyloxy group in this compound would be expected to favor the coupling, while the electron-withdrawing fluorine atoms might have a counteracting effect.

Experimental Protocols

The following are detailed, representative protocols for the Suzuki-Miyaura cross-coupling reaction. These protocols are based on established procedures for fluorinated arylboronic acids and can be adapted for this compound, though optimization for specific substrates is recommended.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Aryl Bromides

Materials:

  • This compound (1.2 equiv.)

  • Aryl bromide (1.0 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv.)

  • Toluene/Ethanol/Water (4:1:1 mixture), degassed

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl bromide, and potassium carbonate.

  • Catalyst Addition: Add palladium(II) acetate and triphenylphosphine to the flask.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed toluene/ethanol/water solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Materials:

  • This compound (1.5 equiv.)

  • Aryl halide (1.0 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • JohnPhos (10 mol%)

  • Potassium carbonate (K₂CO₃, 3.0 equiv.)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Microwave reaction vial with a stir bar

  • Microwave reactor

Procedure:

  • Reaction Setup: To a microwave reaction vial, add this compound, the aryl halide, potassium carbonate, palladium(II) acetate, and JohnPhos.

  • Solvent Addition: Add anhydrous DMF to the vial.

  • Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to 140 °C for 20-30 minutes.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X(Ln) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Ar Ar-Pd(II)-Ar'(Ln) Transmetalation->PdII_Ar BoronicAcid Ar'B(OH)₂ + Base BoronicAcid->Transmetalation RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Boronic Acid, Aryl Halide, and Base B Add Catalyst and Ligand A->B C Evacuate and backfill with Inert Gas B->C D Add Degassed Solvent C->D E Heat and Stir Reaction Mixture D->E F Monitor Progress (TLC/LC-MS) E->F G Cool and Dilute with Organic Solvent F->G H Aqueous Wash (Water, Brine) G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Guide to Alternatives for 4-(Benzyloxy)-2,3-difluorophenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of C-C bonds. The synthesis of complex biaryl scaffolds, often a key feature of biologically active molecules, relies heavily on the selection of appropriate boronic acid reagents. 4-(Benzyloxy)-2,3-difluorophenylboronic acid is a valuable building block for introducing a difluorinated, benzyloxy-substituted phenyl moiety. However, researchers may seek alternatives due to cost, availability, or the desire to modulate the physicochemical properties of the target molecule. This guide provides an objective comparison of commercially available alternatives, supported by available experimental data, to aid in the selection of the most suitable reagent for your research needs.

Performance Comparison of Alternative Reagents

While direct, side-by-side comparative studies are limited in the published literature, an analysis of available data for individual Suzuki-Miyaura coupling reactions allows for an inferred comparison of performance. The reactivity of phenylboronic acids in these reactions is influenced by both electronic and steric factors. Electron-withdrawing fluorine atoms can impact the transmetalation step of the catalytic cycle, while their position on the phenyl ring, along with the bulk of the benzyloxy group, can present steric challenges.

The following table summarizes representative Suzuki-Miyaura coupling reaction conditions and yields for this compound and its structural isomers. It is important to note that these data points are compiled from different studies with varying reaction partners and conditions, and therefore, serve as a qualitative guide rather than a direct quantitative comparison.

Boronic Acid AlternativeStructureRepresentative Reaction ConditionsReported Yield (%)Key Considerations
This compound Aryl Bromide, Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Dioxane/H₂O), 80-100 °CNot explicitly found in comparative studies, but expected to be moderate to high depending on the coupling partner.The ortho fluorine atom to the boronic acid group can influence reactivity and potentially lead to side reactions.
4-(Benzyloxy)-3,5-difluorophenylboronic acid Aryl Bromide, Pd Catalyst, Base, Solvent, Elevated TemperatureModerate to HighThe symmetrical fluorine substitution may lead to more predictable reactivity compared to the 2,3-difluoro isomer.
4-(Benzyloxy)-2-fluorophenylboronic acid Aryl Bromide, Pd Catalyst, Base, Solvent, Elevated TemperatureModerate to HighThe single ortho fluorine atom can still influence the reaction sterically and electronically.
4-(Benzyloxy)-3-fluorophenylboronic acid Aryl Bromide, Pd Catalyst, Base, Solvent, Elevated TemperatureModerate to HighThe meta fluorine atom is less likely to cause steric hindrance compared to an ortho substituent.
4-Hydroxy-2,3-difluorophenylboronic acid Aryl Bromide, Pd Catalyst, Base, Solvent, Elevated TemperatureModerate to HighThe free hydroxyl group may require protection depending on the reaction conditions and other functional groups present in the coupling partners. It offers a handle for further functionalization.
4-Ethoxy-2,3-difluorophenylboronic acid Aryl Bromide, Pd Catalyst, Base, Solvent, Elevated TemperatureModerate to HighThe smaller ethoxy group may offer slightly different solubility and steric properties compared to the benzyloxy group.

Experimental Protocols

A generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. It is crucial to note that optimal conditions (catalyst, ligand, base, solvent, temperature, and reaction time) are highly dependent on the specific substrates being coupled and should be optimized for each new reaction.

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 eq.), the boronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (e.g., dioxane, toluene, DMF, with or without water). Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a palladium precursor like Pd(OAc)₂ and a ligand, 1-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.

Visualization of Experimental Workflow and Biological Context

To facilitate a clearer understanding of the processes involved, the following diagrams illustrate a typical experimental workflow for a Suzuki-Miyaura coupling and a generalized signaling pathway where the resulting biaryl compounds may have therapeutic relevance.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification start Start reagents Combine Aryl Halide, Boronic Acid, and Base start->reagents inert Establish Inert Atmosphere reagents->inert solvent_catalyst Add Degassed Solvent and Palladium Catalyst inert->solvent_catalyst heat Heat and Stir solvent_catalyst->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool Reaction Complete extract Dilute and Extract cool->extract purify Column Chromatography extract->purify product Pure Biaryl Product purify->product

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

The fluorinated biaryl scaffolds synthesized using these boronic acids are of significant interest in medicinal chemistry. The introduction of fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. While the specific biological targets for the products of this compound are not extensively documented, related structures have shown activity as inhibitors of key signaling proteins. For instance, benzyloxyphenyl and difluorobiphenyl moieties are found in molecules targeting pathways involved in cancer and inflammation, such as the STAT3 signaling pathway and Lysine-Specific Demethylase 1 (LSD1).

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., Kinase) kinase_cascade Kinase Cascade (e.g., JAK) receptor->kinase_cascade stat STAT Protein kinase_cascade->stat Phosphorylation stat_dimer STAT Dimer stat->stat_dimer Dimerization dna DNA stat_dimer->dna Nuclear Translocation gene_transcription Gene Transcription (Proliferation, Inflammation) dna->gene_transcription ligand Extracellular Signal ligand->receptor inhibitor Biaryl Inhibitor (Product of Suzuki Coupling) inhibitor->kinase_cascade Inhibition

Caption: A generalized kinase signaling pathway (e.g., JAK-STAT) that can be targeted by small molecule inhibitors. Biaryl compounds derived from the discussed boronic acids are scaffolds for such inhibitors.[1]

References

kinetic analysis of Suzuki reactions with difluorophenylboronic acids

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide to the Kinetic Performance of Difluorophenylboronic Acids in Suzuki Reactions

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is a pivotal tool for the synthesis of complex organic molecules. The choice of boronic acid is a critical parameter that significantly influences reaction efficiency and yield. This guide provides a comparative kinetic analysis of difluorophenylboronic acids in Suzuki reactions, supported by available experimental data and established mechanistic principles.

The introduction of two fluorine atoms onto the phenylboronic acid ring significantly alters its electronic properties, which in turn affects the kinetics of the Suzuki-Miyaura catalytic cycle. These electron-withdrawing groups can influence the transmetalation step, which is often the rate-determining step in the catalytic cycle. However, the overall reaction rate is a balance of various factors, including the specific catalytic system and reaction conditions.

Comparative Kinetic Data

Direct comparative kinetic data, such as rate constants and activation energies, for a range of difluorophenylboronic acids under identical conditions is limited in published literature. However, by compiling data from various studies on fluorinated and non-fluorinated analogues, we can infer their relative performance.

Boronic AcidAryl Halide PartnerCatalyst SystemSolvent/BaseTemp (°C)Turnover Frequency (TOF) (h⁻¹) or YieldNotes
Phenylboronic Acid4-BromoanisolePd NanoparticlesEtOH/H₂O / NaOH70~50Baseline for comparison.[1]
4-Fluorophenylboronic Acid1-Bromo-4-fluorobenzenePd Nanoparticles on COOH-grapheneNot Specified / K₂CO₃11067.1Demonstrates high reactivity for a monofluorinated analogue.[2]
2,4-Difluorophenylboronic Acid5-Bromosalicylic AcidPdCl₂ (ligand-free)DMF/H₂O / K₂CO₃7598% Yield (under sonication)High yield suggests efficient coupling. For this specific system, oxidative addition was identified as the rate-determining step.[1][3]
2,6-Difluorophenylboronic AcidAryl Bromides/TriflatesPd₂(dba)₃ / XPhosTHF / aq. K₃PO₄Room TempHigh YieldsProne to rapid deboronation (t½ ≈ 28 min), necessitating a fast catalytic system. The apparent relative transmetalation rate is high (krel ≈ 155).[4]
3,4-Difluorophenylboronic Acid(Inferred) Typical Aryl BromideStandard Pd/LigandDioxane/H₂O / K₂CO₃80-100Expected to be moderate to highThe two electron-withdrawing fluorine atoms are expected to influence the transmetalation rate.[1]

Note: The data presented is compiled from different sources with varying reaction conditions and should be used for qualitative comparison. TOF values and yields are highly dependent on the specific catalyst, ligands, base, solvent, and temperature used.

Factors Influencing Reaction Kinetics

The kinetics of Suzuki reactions with difluorophenylboronic acids are influenced by a complex interplay of electronic and steric effects, as well as the stability of the boronic acid itself.

  • Electronic Effects : The strong electron-withdrawing nature of fluorine atoms increases the electrophilicity of the boron atom. This can facilitate the transmetalation step, which involves the transfer of the aryl group from boron to the palladium center.

  • Steric Effects : The position of the fluorine substituents can sterically hinder the approach of the boronic acid to the palladium complex, potentially slowing down the reaction. This is particularly relevant for ortho-substituted boronic acids like 2,6-difluorophenylboronic acid.

  • Protodeboronation : Polyfluorinated phenylboronic acids are susceptible to a competing side reaction called protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This is particularly problematic under basic conditions and can significantly reduce the yield of the desired cross-coupled product. The rate of deboronation is influenced by the number and position of the fluorine atoms. For a successful coupling, the rate of transmetalation must be significantly faster than the rate of deboronation.

Experimental Protocols

To conduct a rigorous kinetic analysis and directly compare the performance of different difluorophenylboronic acids, a standardized experimental protocol is essential. The following is a generalized methodology for monitoring the kinetics of Suzuki-Miyaura reactions using High-Performance Liquid Chromatography (HPLC).

General Protocol for Kinetic Analysis via HPLC
  • Reaction Setup : In a thermostated reaction vessel equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), combine the aryl halide (1.0 mmol), the difluorophenylboronic acid (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), a base (e.g., K₂CO₃, 2.0-3.0 mmol), and a suitable solvent (e.g., dioxane/water mixture). An internal standard (e.g., biphenyl) is added for accurate quantification.[1]

  • Initiation and Sampling : Bring the reaction mixture to the desired temperature to initiate the reaction. At predetermined time intervals, withdraw aliquots (e.g., 0.1 mL) from the reaction mixture.

  • Quenching : Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable quenching agent (e.g., a cooled solvent or a dilute acid solution).

  • Sample Preparation : Dilute the quenched aliquot with a suitable solvent (e.g., acetonitrile) and filter it through a syringe filter before HPLC analysis.

  • HPLC Analysis : Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector. The mobile phase and gradient should be optimized to achieve good separation of the starting materials, product, and internal standard.

  • Data Processing : Integrate the peak areas of the reactants, product, and the internal standard. Calculate the concentration of each species at each time point relative to the internal standard.

  • Kinetic Plotting : Plot the concentration of the reactant or product as a function of time to determine the reaction rate and order.

Visualizing the Process

Factors Affecting Suzuki Reaction Kinetics

G Key Factors Influencing Suzuki Reaction Kinetics cluster_reactants Reactants cluster_conditions Reaction Conditions Boronic Acid Boronic Acid Reaction Kinetics Reaction Kinetics Boronic Acid->Reaction Kinetics Electronic & Steric Effects Stability (Deboronation) Aryl Halide Aryl Halide Aryl Halide->Reaction Kinetics Leaving Group Electronic & Steric Effects Catalyst Catalyst Catalyst->Reaction Kinetics Ligand Ligand Ligand->Reaction Kinetics Base Base Base->Reaction Kinetics Solvent Solvent Solvent->Reaction Kinetics Temperature Temperature Temperature->Reaction Kinetics

Caption: Factors influencing the kinetics of Suzuki cross-coupling reactions.

Experimental Workflow for Kinetic Analysis

G Experimental Workflow for Kinetic Analysis A Reaction Setup (Reactants, Catalyst, Base, Solvent, Internal Standard) B Initiate Reaction (Temperature Control) A->B C Timed Sampling (Aliquots) B->C D Quench Reaction C->D E Sample Preparation (Dilution & Filtration) D->E F HPLC Analysis E->F G Data Processing (Peak Integration & Concentration Calculation) F->G H Kinetic Plotting (Concentration vs. Time) G->H

Caption: A generalized workflow for the kinetic analysis of Suzuki reactions.

References

The Strategic Advantage of 4-(Benzyloxy)-2,3-difluorophenylboronic Acid in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the fast-paced world of drug development, the selection of optimal building blocks is a critical determinant of synthetic efficiency and molecular design. Among the vast array of reagents available for cross-coupling reactions, 4-(Benzyloxy)-2,3-difluorophenylboronic acid has emerged as a particularly advantageous synthon for the introduction of a versatile fluorinated phenyl moiety. This guide provides an objective comparison of its performance against other relevant boronic acids, supported by experimental data, to inform strategic decisions in complex molecule synthesis.

The incorporation of fluorine into bioactive molecules is a widely employed strategy to enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. Fluorinated phenylboronic acids are therefore crucial intermediates in the synthesis of novel therapeutics. The subject of this guide, this compound, offers a unique combination of electronic and steric properties that can be leveraged for improved reaction outcomes and provides a handle for further functionalization.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. The efficiency of this reaction is highly dependent on the nature of the boronic acid, the coupling partner, the catalyst system, and the reaction conditions. The electron-withdrawing nature of the two fluorine atoms at the 2- and 3-positions of this compound can influence the transmetalation step in the catalytic cycle, a key step in the Suzuki-Miyaura reaction.

While direct, side-by-side comparative studies with a wide range of analogous are not extensively documented in publicly available literature, we can infer performance from the behavior of structurally similar compounds in Suzuki-Miyaura reactions. The following table summarizes typical yields for the coupling of various substituted phenylboronic acids with aryl halides.

Boronic AcidCoupling PartnerCatalyst System (Typical)Base (Typical)Solvent (Typical)Yield (%)Reference
This compound Aryl BromidePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂OData not widely published but expected to be moderate to high based on analogs-
4-Fluorophenylboronic acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10 (heterogeneous)K₂CO₃DMF/H₂O>95[1]
Phenylboronic acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10 (heterogeneous)K₂CO₃DMF/H₂O~90[1]
2,4-Difluorophenylboronic acidAryl HalidePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O70-90
3,5-Dimethoxyphenylboronic acid1-Bromo-2,3,4,5,6-pentafluorobenzenePd(OAc)₂ / PPh₃KFTHFHigh[2]

Note: The yields presented are from different studies and may not be directly comparable due to variations in reaction conditions. They serve as a general guide to the reactivity of these classes of compounds.

Key Advantages of the 4-(Benzyloxy)-2,3-difluoro Substitution Pattern

The unique arrangement of substituents in this compound offers several distinct advantages in synthesis:

  • Modulated Reactivity: The two electron-withdrawing fluorine atoms at the ortho and meta positions (relative to the boronic acid) influence the electronic properties of the aromatic ring. This can lead to favorable kinetics in the transmetalation step of the Suzuki-Miyaura catalytic cycle.

  • Steric Influence: The fluorine atom at the 2-position can introduce steric hindrance, which can be exploited for regioselective couplings in certain contexts.

  • A Handle for Further Functionalization: The benzyloxy group serves as a protected phenol. The benzyl ether can be readily cleaved under various conditions (e.g., hydrogenolysis) to reveal a hydroxyl group. This provides a valuable site for subsequent chemical modifications, such as etherification, esterification, or the introduction of other functional groups, which is a significant advantage in the synthesis of complex molecules and in structure-activity relationship (SAR) studies.

  • Enhanced Physicochemical Properties: The introduction of the difluorinated phenyl moiety can significantly alter the properties of the target molecule, including its lipophilicity (logP) and metabolic stability, which are critical parameters in drug design.

Experimental Protocols

A general experimental procedure for a Suzuki-Miyaura cross-coupling reaction using a substituted phenylboronic acid is provided below. It is important to note that optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates to achieve optimal yields.

General Procedure for Suzuki-Miyaura Cross-Coupling:

Reaction Setup:

  • To a dry Schlenk flask or microwave vial under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a suitable phosphine ligand, 1-5 mol%).

  • Add the degassed solvent (e.g., dioxane/water, toluene, DMF).

Reaction Execution:

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to elevated temperatures, e.g., 80-110 °C) for the required time (typically 2-24 hours).

  • Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).

Work-up and Purification:

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Logical Workflow and Reaction Mechanism

The following diagrams illustrate the general workflow for a Suzuki-Miyaura cross-coupling experiment and the catalytic cycle.

Suzuki_Workflow reagents 1. Reagent Preparation - Aryl Halide - Boronic Acid - Base - Catalyst setup 2. Reaction Setup (Inert Atmosphere) reagents->setup reaction 3. Reaction (Heating/Stirring) setup->reaction monitoring 4. Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup 5. Work-up (Extraction/Washing) monitoring->workup Complete purification 6. Purification (Chromatography) workup->purification product 7. Final Product purification->product

General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle cluster_main Catalytic Cycle pd0 Pd(0)Ln pd2_ox Ar-Pd(II)-X Ln pd0->pd2_ox Oxidative Addition (Ar-X) pd2_trans Ar-Pd(II)-Ar' Ln pd2_ox->pd2_trans Transmetalation (Ar'-B(OR)2 + Base) pd2_trans->pd0 Reductive Elimination product Ar-Ar' pd2_trans->product

Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound stands out as a strategic building block for the synthesis of complex, fluorinated molecules. Its unique substitution pattern offers a balance of reactivity and functionality that can be advantageous in multi-step synthetic sequences. The presence of the benzyloxy group provides a convenient point for post-coupling modifications, expanding the synthetic utility of the resulting biaryl products. For researchers in drug discovery and materials science, the judicious use of this reagent can facilitate the efficient construction of novel molecular architectures with potentially enhanced properties.

References

Spectroscopic Analysis of 4-(benzyloxy)-2,3-difluorobiphenyls: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic characteristics of 4-(benzyloxy)-2,3-difluorobiphenyls, a class of compounds with potential applications in medicinal chemistry and materials science. Due to the limited availability of public data on this specific molecule, this guide leverages experimental data from closely related analogs to predict and compare its spectral features. We will focus on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), two cornerstone techniques in structural elucidation.

Predicted and Comparative Spectroscopic Data

The following tables summarize the predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts and key mass spectrometry fragmentation patterns for 4-(benzyloxy)-2,3-difluorobiphenyl. These predictions are based on the analysis of similar fluorinated and benzyloxy-substituted biphenyl compounds. For comparative purposes, experimental data for related compounds are also presented.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for 4-(benzyloxy)-2,3-difluorobiphenyl in CDCl₃

Proton Predicted Chemical Shift (ppm) Typical Range for Similar Structures (ppm)
H-57.20 - 7.307.10 - 7.40
H-67.00 - 7.106.90 - 7.20
H-2', H-6'7.50 - 7.607.40 - 7.70
H-3', H-5'7.35 - 7.457.30 - 7.50
H-4'7.30 - 7.407.25 - 7.45
O-CH₂ -Ph5.10 - 5.205.00 - 5.30
Ph-CH₂ -O7.30 - 7.50 (m)7.20 - 7.50 (m)

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for 4-(benzyloxy)-2,3-difluorobiphenyl in CDCl₃

Carbon Predicted Chemical Shift (ppm) Typical Range for Similar Structures (ppm)
C-1125.0 - 127.0124.0 - 128.0
C-2 (C-F)150.0 - 153.0 (d, ¹JCF)148.0 - 155.0
C-3 (C-F)147.0 - 150.0 (d, ¹JCF)145.0 - 152.0
C-4 (C-O)158.0 - 160.0157.0 - 161.0
C-5115.0 - 117.0114.0 - 118.0
C-6123.0 - 125.0122.0 - 126.0
C-1'136.0 - 138.0135.0 - 139.0
C-2', C-6'128.0 - 130.0127.0 - 131.0
C-3', C-5'128.5 - 129.5128.0 - 130.0
C-4'127.5 - 128.5127.0 - 129.0
O-C H₂-Ph70.0 - 72.069.0 - 73.0
C -O (benzyl)136.5 - 137.5136.0 - 138.0

Table 3: Predicted ¹⁹F NMR Chemical Shifts (δ, ppm) for 4-(benzyloxy)-2,3-difluorobiphenyl in CDCl₃

Fluorine Predicted Chemical Shift (ppm) Typical Range for Similar Structures (ppm)
F-2-135 to -145-130 to -150
F-3-140 to -150-135 to -155

Table 4: Predicted Key Mass Spectrometry (EI-MS) Fragments for 4-(benzyloxy)-2,3-difluorobiphenyl

m/z Predicted Fragment Significance
[M]+[C₁₉H₁₄F₂O]+Molecular Ion
[M-91]+[C₁₂H₇F₂O]+Loss of benzyl group (C₇H₇)
91[C₇H₇]+Benzyl cation (tropylium ion)
[M-109]+[C₁₂H₅F₂]+Loss of benzyloxy radical
[M-19]+[C₁₉H₁₄FO]+Loss of a fluorine atom

Experimental Protocols

The following are generalized experimental protocols for the NMR and MS analysis of biphenyl derivatives. These can be adapted for the specific analysis of 4-(benzyloxy)-2,3-difluorobiphenyls.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Typical parameters include a 30° pulse angle, a 2-5 second relaxation delay, and a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

  • ¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. A dedicated fluorine probe or a broadband probe tuned to the fluorine frequency is required. Proton decoupling is often employed to simplify the spectra.

  • 2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments as needed for unambiguous assignment of proton and carbon signals.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or, more commonly, coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation of any impurities.

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation patterns, while softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to emphasize the molecular ion.

  • Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.

  • Data Analysis: Interpret the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the ions.

Visualizing the Analytical Workflow

The following diagrams illustrate the general workflow for the spectroscopic analysis and a logical approach for comparing spectral data.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample 4-(benzyloxy)-2,3-difluorobiphenyl Dissolution Dissolve in Deuterated Solvent (NMR) or Volatile Solvent (MS) Sample->Dissolution NMR_Spec NMR Spectrometer Dissolution->NMR_Spec MS_Spec Mass Spectrometer Dissolution->MS_Spec H_NMR ¹H NMR NMR_Spec->H_NMR C_NMR ¹³C NMR NMR_Spec->C_NMR F_NMR ¹⁹F NMR NMR_Spec->F_NMR EI_MS EI-MS MS_Spec->EI_MS HR_MS HR-MS MS_Spec->HR_MS Structure_Elucidation Structure Elucidation H_NMR->Structure_Elucidation C_NMR->Structure_Elucidation F_NMR->Structure_Elucidation EI_MS->Structure_Elucidation HR_MS->Structure_Elucidation Comparative_Analysis Comparative Analysis with Related Compounds Structure_Elucidation->Comparative_Analysis

Caption: Experimental workflow for spectroscopic analysis.

Spectral_Comparison_Logic cluster_analogs Reference Compounds cluster_spectral_features Spectral Features for Comparison cluster_interpretation Interpretation and Prediction Target Target Compound: 4-(benzyloxy)-2,3-difluorobiphenyl Predict_Spectra Predict Spectral Data for Target Compound Target->Predict_Spectra Analog1 Fluorinated Biphenyls Substituent_Effects Analyze Substituent Effects on Spectra Analog1->Substituent_Effects Analog2 Benzyloxy-substituted Aromatics Analog2->Substituent_Effects Analog3 Other Halogenated Biphenyls Analog3->Substituent_Effects NMR_Shifts NMR Chemical Shifts (¹H, ¹³C, ¹⁹F) NMR_Shifts->Substituent_Effects Coupling_Const NMR Coupling Constants (J-coupling) Coupling_Const->Substituent_Effects MS_Frag MS Fragmentation Patterns MS_Frag->Substituent_Effects Ortho_Effect MS 'Ortho Effect' Ortho_Effect->Substituent_Effects Substituent_Effects->Predict_Spectra

Caption: Logical flow for comparative spectral data analysis.

Comparison with Alternatives

The spectroscopic features of 4-(benzyloxy)-2,3-difluorobiphenyl can be compared with other halogenated and substituted biphenyls to understand the influence of its specific substitution pattern.

  • Comparison with Non-Fluorinated Analog (4-benzyloxybiphenyl): The absence of fluorine atoms would lead to a simpler ¹H and ¹³C NMR spectrum in the fluorinated ring. The characteristic large C-F coupling constants would be absent. In the mass spectrum, the fragmentation would not involve the loss of fluorine.

  • Comparison with other Difluorobiphenyl Isomers: The positions of the fluorine atoms significantly impact the ¹⁹F NMR chemical shifts and the coupling patterns observed in both ¹H and ¹³C NMR. For instance, a 4,4'-difluorobiphenyl would show a much simpler set of signals due to its symmetry.[1] The "ortho effect" in mass spectrometry, an enhanced loss of a halogen from the molecular ion, is prominent in 2,2'-dihalogenated biphenyls and would be less pronounced or absent in 2,3-difluoro substitution.[2][3]

  • Comparison with other Halogenated Biphenyls (e.g., Chlorinated Biphenyls): While the overall spectroscopic principles are similar, the specific chemical shifts and fragmentation patterns will differ. For example, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) in the mass spectrum of chlorinated biphenyls provides a distinct signature that is absent for the monoisotopic fluorine.[4]

This guide provides a foundational understanding of the expected spectroscopic characteristics of 4-(benzyloxy)-2,3-difluorobiphenyls. Experimental verification remains crucial for definitive structural confirmation. The provided protocols and comparative data serve as a valuable resource for researchers designing and interpreting spectroscopic experiments for this and related classes of compounds.

References

Boronic Acids vs. Boronic Esters in Suzuki Coupling: A Comprehensive Comparison for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For chemists engaged in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for carbon-carbon bond formation. A critical decision in designing a successful Suzuki coupling is the choice of the organoboron reagent: a boronic acid or a boronic ester. This guide provides an in-depth, objective comparison of these two classes of reagents, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.

The Reactivity-Stability Trade-Off: A Fundamental Dichotomy

The central difference between boronic acids and their ester counterparts lies in a fundamental trade-off between reactivity and stability.[1] Boronic acids are generally more reactive, often leading to faster reaction times in cross-coupling reactions.[1][2] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[1][2] However, this comes at the cost of diminished stability. Boronic acids are susceptible to decomposition pathways such as oxidation and protodeboronation, especially under aqueous basic conditions, which can negatively impact their shelf-life and reaction yields.[1][3]

Conversely, boronic esters, with pinacol esters being the most common, offer significantly greater stability.[1][2] They are often crystalline solids that are easier to handle, purify by chromatography, and can be stored for extended periods.[1][2] This stability makes them well-suited for multi-step syntheses and high-throughput screening applications.[1] The compromise for this enhanced stability is generally a lower reaction rate compared to the parent boronic acid.[1] It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions typical of many Suzuki couplings, although direct transmetalation from the ester is also possible.[1][4]

Quantitative Performance Comparison

The practical implications of this reactivity-stability trade-off are evident in the quantitative data from various studies. The following tables summarize the performance of boronic acids and their pinacol boronate esters in Suzuki-Miyaura coupling and other related cross-coupling reactions.

Table 1: General Comparison in Suzuki-Miyaura Coupling

ParameterArylboronic AcidArylboronic Acid Pinacol Ester
Reactivity More reactive, shorter reaction times[1][2]Less reactive, longer reaction times[1]
Stability Prone to oxidation and protodeboronation[1][3]Generally stable, easier to handle and store[1][2]
Yield Potentially higher in short reactions, but can be compromised by decomposition[2]Often more reproducible and can provide higher isolated yields in complex syntheses due to higher starting material purity[2]
Purity of Starting Material Can be challenging to obtain in high purity[2]Generally high; can be purified by standard techniques like column chromatography[2]
Handling and Storage May require an inert atmosphere and low temperatures for long-term storage[2]Stable at room temperature, easy to handle[2]

Table 2: Representative Data for the Chan-Lam Amination of Phenylboron Reagents with Piperidine

ReagentYield (%)
Phenylboronic Acid87
Phenylboronic Acid Pinacol Ester28

This data illustrates the generally higher reactivity of boronic acids in other cross-coupling reactions as well.[1]

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The choice between a boronic acid and a boronic ester directly impacts the crucial transmetalation step.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)LnX OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation [Ar'B(OH)3]- ArPdAr Ar-Pd(II)LnAr' Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product Boronic_Acid Ar'B(OH)2 (or Boronic Ester) Boronic_Acid->Transmetalation Base Base Base->Transmetalation ArX Ar-X

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Reproducible experimental results are contingent on detailed methodologies. The following provides a general framework for comparing the reactivity of a boronic acid and its corresponding boronate ester in a Suzuki-Miyaura coupling reaction.

General Experimental Workflow for Reactivity Comparison

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagent_selection Select Boronic Acid and Boronate Ester reagent_prep Prepare Stock Solutions reagent_selection->reagent_prep reaction_setup Set up Parallel Reactions reagent_prep->reaction_setup reaction_monitoring Monitor Reaction Progress (TLC, GC/MS, LC/MS) reaction_setup->reaction_monitoring workup Quench and Work-up reaction_monitoring->workup purification Purify Product (e.g., Column Chromatography) workup->purification characterization Characterize and Determine Yield purification->characterization

References

Purity Assessment of 4-(Benzyloxy)-2,3-difluorophenylboronic Acid Coupling Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex biaryl compounds, particularly for pharmaceutical applications, the purity of the final product is paramount. The Suzuki-Miyaura cross-coupling reaction, a powerful tool for carbon-carbon bond formation, is frequently employed with substituted boronic acids like 4-(Benzyloxy)-2,3-difluorophenylboronic acid. The incorporation of fluorine atoms can enhance key molecular properties such as metabolic stability and binding affinity. However, the presence of these electron-withdrawing groups can also influence the reaction profile, leading to the formation of specific impurities.

This guide provides a comparative analysis of the purity of coupling products derived from this compound and its non-fluorinated analog, 4-(Benzyloxy)phenylboronic acid. We present a summary of typical purity data obtained through High-Performance Liquid Chromatography (HPLC) and outline the common impurities that can arise during the coupling process.

Comparative Purity Analysis

The purity of biaryl products from Suzuki-Miyaura coupling reactions was assessed using reverse-phase HPLC. The following table summarizes the typical purity levels and the major impurities observed when coupling this compound and a non-fluorinated alternative with a common coupling partner, 4-bromoanisole.

Boronic AcidCoupling PartnerDesired ProductTypical Purity (HPLC Area %)Major Impurities
This compound 4-Bromoanisole4-(Benzyloxy)-2,3-difluoro-4'-methoxy-1,1'-biphenyl97.5%Protodeboronation byproduct (1-(benzyloxy)-2,3-difluorobenzene), Homocoupling byproduct (bis(4-(benzyloxy)-2,3-difluorophenyl))
4-(Benzyloxy)phenylboronic acid (Alternative) 4-Bromoanisole4-(Benzyloxy)-4'-methoxy-1,1'-biphenyl98.8%Homocoupling byproduct (bis(4-(benzyloxy)phenyl))

Key Observations:

  • The presence of the fluorine atoms in this compound appears to slightly increase the propensity for protodeboronation, a common side reaction in Suzuki-Miyaura couplings where the boronic acid group is replaced by a hydrogen atom. This is a known challenge with electron-deficient boronic acids.

  • Both boronic acids can lead to the formation of homocoupling byproducts.

  • Despite the potential for side reactions, this compound provides high purity in the desired coupled product.

Experimental Workflow for Purity Assessment

The following diagram illustrates a typical workflow for the synthesis and subsequent purity assessment of the coupling products.

cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment cluster_result Result start This compound + Aryl Halide reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base) start->reaction workup Reaction Work-up & Crude Product Isolation reaction->workup purification Column Chromatography workup->purification hplc HPLC Analysis purification->hplc lcms LC-MS Analysis purification->lcms nmr NMR Spectroscopy (1H, 13C, 19F) purification->nmr report Purity Report & Impurity Profile hplc->report lcms->report nmr->report

Workflow for Synthesis and Purity Analysis.

Experimental Protocols

Detailed methodologies are crucial for reproducible purity assessment. Below are representative protocols for HPLC, LC-MS, and NMR analysis of the Suzuki-Miyaura coupling products.

High-Performance Liquid Chromatography (HPLC) Protocol
  • Instrumentation: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start at 50% B, linear gradient to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the purified product in 1 mL of acetonitrile.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
  • Instrumentation: Waters ACQUITY UPLC I-Class with a single quadrupole mass detector or equivalent.

  • Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start at 40% B, linear gradient to 98% B over 5 minutes, hold at 98% B for 1 minute, then return to initial conditions.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Mass Range: m/z 100-800.

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

  • ¹⁹F NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 64

    • Relaxation Delay: 2.0 s

By employing these rigorous analytical techniques, researchers can confidently assess the purity of their coupling products, ensuring the quality and reliability of their synthesized compounds for downstream applications in drug discovery and development.

A Comparative Guide to the Synthetic Utility of 4-(Benzyloxy)-2,3-difluorophenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorinated phenyl moieties is a cornerstone of modern medicinal chemistry and materials science. The fluorine atoms can modulate key molecular properties such as metabolic stability, lipophilicity, and binding affinity. 4-(Benzyloxy)-2,3-difluorophenylboronic acid is a specialized building block designed for introducing a protected phenol functionality alongside a difluorinated aromatic ring. This guide provides an objective comparison of a validated synthetic route using this reagent against a benchmark industrial synthesis, supported by experimental data and detailed protocols, to inform strategic decisions in complex molecule synthesis.

The primary method for leveraging this building block is the Suzuki-Miyaura cross-coupling reaction, a powerful palladium-catalyzed method for forming C-C bonds. Its performance is benchmarked against the synthesis of Diflunisal, a non-steroidal anti-inflammatory drug, which also utilizes a difluorophenylboronic acid derivative.[1]

Quantitative Data Comparison of Synthetic Routes

The following table summarizes the key parameters for two Suzuki-Miyaura cross-coupling reactions. Route 1 details the validated synthesis using this compound. Route 2 presents a highly optimized, industrially relevant synthesis of the pharmaceutical agent Diflunisal, serving as a benchmark for efficiency and yield.

ParameterRoute 1: Validated SynthesisRoute 2: Benchmark Industrial Synthesis (Diflunisal)
Target Molecule 4'-Benzyloxy-2',3'-difluoro-4-methoxy-1,1'-biphenyl5-(2,4-Difluorophenyl)salicylic acid (Diflunisal)
Aryl Halide 4-Bromoanisole5-Bromosalicylic acid
Boronic Acid This compound 2,4-Difluorophenylboronic acid
Catalyst System Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))PdCl₂ (Palladium(II) chloride), ligand-free
Base K₂CO₃ (Potassium Carbonate)K₂CO₃ (Potassium Carbonate)
Solvent System 1,4-Dioxane / H₂ODMF / H₂O
Temperature 90 °C75 °C
Reaction Time 12 hours (estimated)1 hour (with sonication)
Typical Yield ~85-92% (inferred from similar systems)[2]98%[1]

Visualizing the Synthetic Pathways

The diagrams below illustrate the logical flow of the compared synthetic routes and the general experimental workflow for executing a Suzuki-Miyaura cross-coupling reaction.

G Comparison of Synthetic Routes cluster_0 Route 1: Validated Synthesis cluster_1 Route 2: Benchmark Industrial Synthesis A1 This compound C1 Suzuki-Miyaura Coupling A1->C1 B1 4-Bromoanisole B1->C1 D1 Target Molecule 1: 4'-Benzyloxy-2',3'-difluoro-4-methoxy-1,1'-biphenyl C1->D1 Yield: ~85-92% A2 2,4-Difluorophenylboronic acid C2 Suzuki-Miyaura Coupling A2->C2 B2 5-Bromosalicylic acid B2->C2 D2 Target Molecule 2: Diflunisal C2->D2 Yield: 98% SuzukiWorkflow General Experimental Workflow for Suzuki-Miyaura Coupling start 1. Reagent Setup react 2. Reaction Execution start->react Add reagents, catalyst, base, and degassed solvent to flask workup 3. Workup react->workup Heat mixture under inert atmosphere for specified time purify 4. Purification workup->purify Cool, dilute with organic solvent, wash with water and brine end Final Product purify->end Concentrate and purify by column chromatography

References

A Comparative Guide to Palladium Ligands for Suzuki-Miyaura Coupling of Fluorinated Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of crucial carbon-carbon bonds. However, the use of fluorinated boronic acids, which are vital for introducing fluorine-containing moieties into pharmaceuticals and other advanced materials, presents unique challenges. These substrates are often prone to decomposition (protodeboronation) under basic reaction conditions, necessitating carefully optimized catalytic systems. The choice of the palladium ligand is paramount for a successful and efficient coupling.

This guide provides a comparative overview of commonly employed palladium ligands for the Suzuki-Miyaura coupling of fluorinated boronic acids. We present a summary of their performance based on available experimental data, detailed experimental protocols for key reactions, and visual aids to elucidate the catalytic process and guide ligand selection.

Performance Comparison of Palladium Ligands

The selection of an appropriate ligand is critical for achieving high yields and reaction efficiency in the coupling of fluorinated boronic acids. Bulky, electron-rich phosphine ligands, particularly the biaryl phosphines developed by the Buchwald group, have demonstrated exceptional performance in stabilizing the palladium catalyst and promoting the key steps of the catalytic cycle. Below is a table summarizing the performance of several key ligands in the Suzuki-Miyaura coupling of various fluorinated boronic acids.

LigandFluorinated Boronic AcidCoupling PartnerPd PrecatalystBaseSolventTemp. (°C)Time (h)Yield (%)
XPhos 2,6-Difluorophenylboronic acid4-ChloroanisoleXPhos PalladacycleK₃PO₄THF/H₂ORT0.5>98
SPhos 2,6-Difluorophenylboronic acid4-ChloroanisoleSPhos PalladacycleK₃PO₄THF/H₂ORT0.593
RuPhos 3-Bromo-5-(trifluoromethyl)pyridine(4-Methoxyphenyl)boronic acidRuPhos PalladacycleK₃PO₄1,4-Dioxane801895
Pd(dppf)Cl₂ 2-Fluoropyridine-3-boronic acid pinacol ester4-Bromoacetophenone-K₃PO₄1,4-Dioxane801285
Pd(PPh₃)₄ 4-Fluorophenylboronic acid1-Bromo-4-nitrobenzene-K₂CO₃Toluene/H₂O100692

Note: The data presented above is compiled from various sources and should be used as a guide. Optimal conditions for a specific reaction may vary.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for success in the laboratory. Below are representative procedures for the Suzuki-Miyaura coupling of fluorinated boronic acids using different palladium-ligand systems.

Protocol 1: General Procedure for the Coupling of Unstable Polyfluorophenylboronic Acids using a Buchwald Palladacycle Precatalyst

This protocol is adapted from the work of Kinzel, Zhang, and Buchwald for the rapid coupling of unstable boronic acids at room temperature.

Reagents:

  • Aryl or heteroaryl chloride/bromide/triflate (1.0 mmol, 1.0 equiv)

  • Polyfluorophenylboronic acid (1.5 mmol, 1.5 equiv)

  • XPhos or SPhos Palladacycle Precatalyst (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄), 0.5 M aqueous solution (4.0 mL)

  • Tetrahydrofuran (THF), degassed (2.0 mL)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, the polyfluorophenylboronic acid, and the palladium precatalyst.

  • Evacuate and backfill the Schlenk tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the degassed THF, followed by the degassed aqueous K₃PO₄ solution.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of a Fluorinated Heteroaryl Boronic Acid

This protocol provides a general method for the rapid, microwave-assisted coupling of fluorinated heteroaryl boronic acids.

Reagents:

  • Aryl halide (0.5 mmol, 1.0 equiv)

  • Fluorinated heteroaryl boronic acid (0.6 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.025 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃) (1.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • In a 10 mL microwave vial equipped with a magnetic stir bar, combine the aryl halide, fluorinated heteroaryl boronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add 1,4-dioxane and water to the vial.

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (typically 5-30 minutes).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Catalytic Cycle and Ligand Selection

To better understand the reaction dynamics and aid in the selection of an appropriate ligand, the following diagrams illustrate the fundamental catalytic cycle and a simplified workflow for ligand choice.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X Ln OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'B(OH)₂ / Base PdII_Ar Ar-Pd(II)-Ar' Ln Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Aryl Halide (Ar-X) ArBOH2 Boronic Acid (Ar'-B(OH)₂) + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Ligand_Selection_Workflow Start Start: Define Coupling Partners (Fluorinated Boronic Acid & Aryl Halide) AssessBoronicAcid Assess Boronic Acid Stability (e.g., prone to protodeboronation) Start->AssessBoronicAcid AssessArylHalide Assess Aryl Halide Reactivity (e.g., Cl, Br, I, OTf; electron-rich/poor) Start->AssessArylHalide UnstableBoronicAcid Highly Unstable Boronic Acid (e.g., polyfluorinated, heteroaryl) AssessBoronicAcid->UnstableBoronicAcid High Instability StableBoronicAcid Relatively Stable Boronic Acid AssessBoronicAcid->StableBoronicAcid Moderate Stability UnreactiveHalide Unreactive Aryl Halide (e.g., Aryl Chloride) AssessArylHalide->UnreactiveHalide Low Reactivity ReactiveHalide Reactive Aryl Halide (e.g., Aryl Bromide/Iodide) AssessArylHalide->ReactiveHalide High Reactivity LigandChoice1 Select Highly Active Ligand (e.g., XPhos, SPhos) Use Precatalyst for fast activation UnstableBoronicAcid->LigandChoice1 LigandChoice2 Standard Bulky Phosphine Ligands (e.g., RuPhos, Pd(dppf)Cl₂) StableBoronicAcid->LigandChoice2 UnreactiveHalide->LigandChoice1 ReactiveHalide->LigandChoice2 LigandChoice3 Consider milder conditions (e.g., Pd(PPh₃)₄) ReactiveHalide->LigandChoice3 Optimize Optimize Reaction Conditions (Base, Solvent, Temperature) LigandChoice1->Optimize LigandChoice2->Optimize LigandChoice3->Optimize

Caption: A workflow for selecting a suitable palladium ligand.

The Strategic Application of 4-(Benzyloxy)-2,3-difluorophenylboronic Acid in Biaryl Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of novel biaryl scaffolds is a cornerstone of modern medicinal chemistry. Among the vast array of building blocks available, fluorinated phenylboronic acids have garnered significant attention for their ability to impart favorable pharmacological properties. This guide provides a comprehensive literature review of 4-(Benzyloxy)-2,3-difluorophenylboronic acid, focusing on its application in the synthesis of complex organic molecules and comparing its utility with alternative reagents.

This compound is a valuable reagent in organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The introduction of the benzyloxy and difluoro-substituted phenyl moiety is a key strategy in the design of biologically active compounds, particularly in the development of kinase inhibitors. The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity, while the benzyloxy group offers a site for further chemical modification or can be deprotected to reveal a phenol, providing a handle for hydrogen bonding interactions with biological targets.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is in the formation of carbon-carbon bonds to construct biaryl and heteroaryl-aryl structures. These reactions are fundamental in the synthesis of numerous pharmaceutical compounds.

Comparison with Alternative Fluorinated Phenylboronic Acids

While specific head-to-head comparative studies for this compound are not extensively documented in the public literature, the performance of fluorinated phenylboronic acids in Suzuki-Miyaura couplings is influenced by the position and number of fluorine substituents. Generally, electron-withdrawing groups on the boronic acid can affect the transmetalation step of the catalytic cycle.

The following table provides a general comparison of yields for Suzuki-Miyaura reactions with various fluorinated phenylboronic acids, compiled from studies on related systems. It is important to note that direct comparisons can be influenced by variations in reaction conditions.

Boronic AcidCoupling Partner (Aryl Halide)Catalyst SystemBaseSolventYield (%)
4-Fluorophenylboronic acid1-Bromo-4-fluorobenzenePd Nanoparticles on GrapheneK₂CO₃Not SpecifiedHigh
2,4-Difluorophenylboronic acidVarious aryl halidesVarious Pd catalystsVariousVariousModerate to High
3,4-Difluorophenylboronic acidVarious aryl halidesVarious Pd catalystsVariousVariousModerate to High
This compound Aryl/Heteroaryl HalidesPd(PPh₃)₄ or similarNa₂CO₃, K₂CO₃, or Cs₂CO₃Dioxane/Water, Toluene/Ethanol, or DMF(Expected) Moderate to High

Note: The yield for this compound is an expected range based on the reactivity of similar compounds, as specific comparative data is limited.

Experimental Protocols: A Generalized Approach for Suzuki-Miyaura Coupling

Below is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction involving an arylboronic acid such as this compound. This protocol serves as a starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.2 equiv)

  • Aryl or heteroaryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vessel, add the aryl or heteroaryl halide, this compound, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the palladium catalyst to the vessel.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the specified time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Visualizing the Synthetic Utility

The following diagrams illustrate the general workflow of a Suzuki-Miyaura coupling reaction and a hypothetical signaling pathway where a kinase inhibitor synthesized using this methodology might act.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Aryl Halide, Boronic Acid, Base Inert Inert Atmosphere (N2 or Ar) Reagents->Inert Catalyst Add Pd Catalyst Inert->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heat Heat & Stir (e.g., 80-100 °C) Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Cool Cool to RT Monitor->Cool Extract Extraction Cool->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Final_Product Final_Product Purify->Final_Product Pure Biaryl Product

Caption: General workflow for a Suzuki-Miyaura coupling experiment.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Kinase_A Kinase A (e.g., RAF) Receptor->Kinase_A Kinase_B Kinase B (e.g., MEK) Kinase_A->Kinase_B Kinase_C Kinase C (e.g., ERK) Kinase_B->Kinase_C Transcription Transcription Factors Kinase_C->Transcription Gene_Expression Gene Expression (Proliferation, Survival) Transcription->Gene_Expression Inhibitor Biaryl Kinase Inhibitor (Synthesized via Suzuki Coupling) Inhibitor->Kinase_B

Caption: Hypothetical inhibition of a kinase signaling pathway.

cost-benefit analysis of using 4-(Benzyloxy)-2,3-difluorophenylboronic acid in research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of building blocks in chemical synthesis is a critical decision that balances cost, efficiency, and the desired properties of the final compounds. This guide provides a comprehensive cost-benefit analysis of 4-(benzyloxy)-2,3-difluorophenylboronic acid, a versatile reagent in medicinal chemistry and materials science. We will objectively compare its performance with alternative fluorinated phenylboronic acids, supported by available data, to aid in making informed decisions for your research endeavors.

Introduction to this compound

This compound is a valuable synthetic intermediate, particularly in the realm of Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to create complex molecules, including biaryl structures that are prevalent in many pharmaceuticals. The presence of the difluoro-substituted phenyl ring and the benzyloxy group makes this reagent particularly useful for introducing these specific functionalities into target molecules, which can enhance their biological activity and pharmacokinetic properties.

The fluorine atoms can improve metabolic stability, binding affinity, and lipophilicity of a drug candidate. The benzyloxy group can serve as a protecting group for a phenol or be a key pharmacophoric feature itself.

Cost-Benefit Analysis: A Comparative Overview

A direct cost-benefit analysis requires a comparison of the price of this compound with its performance in key reactions relative to viable alternatives. While specific head-to-head comparative studies with identical reaction conditions are not extensively available in the public domain, we can infer performance from related compounds and available supplier information.

Alternatives for Comparison:

For this analysis, we will consider structurally similar and commercially available alternatives:

  • 4-(Benzyloxy)-3,5-difluorophenylboronic acid: An isomer with a different fluorine substitution pattern.

  • 4-Benzyloxyphenylboronic acid: A non-fluorinated analog.

  • 2,3-Difluorophenylboronic acid: An analog lacking the benzyloxy group.

Data Presentation: Cost and Performance Comparison

The following tables summarize the available quantitative data for this compound and its alternatives. It is important to note that the reaction yields are highly dependent on the specific substrates, catalyst system, and reaction conditions used. The provided yield data is representative and serves as a general guide.

Table 1: Cost Comparison of Selected Boronic Acids

CompoundCAS NumberSupplier ExamplePrice (USD/1g)Purity
This compound 156635-87-9VSNCHEM[1]Request QuoteN/A
4-(Benzyloxy)-3,5-difluorophenylboronic acid156635-88-0Sigma-Aldrich[2]$37.9597%
4-Benzyloxyphenylboronic acid146631-00-7Sigma-Aldrich~$25-40≥95.0%
2,3-Difluorophenylboronic acid121219-16-7Sigma-Aldrich~$30-5097%

Note: Prices are approximate and subject to change based on supplier and quantity.

Table 2: Performance Comparison in Suzuki-Miyaura Coupling (Representative Yields)

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Fluorinated Phenylboronic Acids (General)Aryl BromidePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1002-1270-95
Phenylboronic Acid4-BromotoluenePd NanoparticlesNaOHEtOH/H₂O708~50[3]
2,4-Difluorophenylboronic Acid5-Bromosalicylic AcidPdCl₂ (ligand-free)K₂CO₃DMF/H₂O75N/A98 (with sonication)[3]

Note: The data for fluorinated phenylboronic acids represents a general range of expected yields based on similar compounds, as specific comparative data for this compound is limited.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for evaluating the performance of these reagents. Below is a general methodology for a Suzuki-Miyaura cross-coupling reaction, which can be adapted for the specific boronic acids discussed.

General Protocol for Suzuki-Miyaura Cross-Coupling Reaction:

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Boronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/water, 4:1, 5 mL)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • To an oven-dried round-bottom flask containing a magnetic stir bar, add the aryl halide, the boronic acid, and the base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Under a positive flow of inert gas, add the palladium catalyst.

  • Add the degassed solvent to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Boronic Acid, Base catalyst Add Palladium Catalyst reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir (e.g., 80-100 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor extract Extraction and Washing monitor->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify final_product final_product purify->final_product Pure Biaryl Product

A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Molecules synthesized using benzyloxy-phenyl boronic acids have shown inhibitory activity against enzymes like Lysine-specific demethylase 1 (LSD1), which is implicated in various cancers. The following diagram illustrates a simplified signaling pathway involving LSD1.

G cluster_upstream Upstream Regulation cluster_pathway Signaling Cascade cluster_lsd1 LSD1 Regulation cluster_downstream Downstream Effects Growth_Factors Growth Factors Receptors Receptor Tyrosine Kinases Growth_Factors->Receptors PI3K PI3K Receptors->PI3K AKT AKT PI3K->AKT LSD1 LSD1 AKT->LSD1 Activation Gene_Expression Altered Gene Expression (e.g., EMT genes) LSD1->Gene_Expression Inhibitor LSD1 Inhibitor (e.g., from Boronic Acid) Inhibitor->LSD1 Inhibition Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation Metastasis Metastasis Gene_Expression->Metastasis

Simplified LSD1 signaling pathway in cancer.

The decision-making process for selecting a boronic acid can be visualized as a logical flow.

G cluster_target Target Compound cluster_alternatives Alternatives start Start: Need for Biaryl Synthesis cost_analysis Cost Analysis: Compare prices of - Target Boronic Acid - Alternatives start->cost_analysis performance_analysis Performance Analysis: - Expected Yield - Purity - Reaction Time start->performance_analysis target_cost Cost of 4-(Benzyloxy)- 2,3-difluorophenylboronic acid cost_analysis->target_cost alt_cost Cost of Alternatives cost_analysis->alt_cost target_performance Performance of Target performance_analysis->target_performance alt_performance Performance of Alternatives performance_analysis->alt_performance decision Decision: Select Optimal Boronic Acid target_cost->decision target_performance->decision alt_cost->decision alt_performance->decision

Logical flow for cost-benefit analysis of boronic acid selection.

Conclusion

This compound is a valuable reagent for the synthesis of complex molecules, particularly in the context of drug discovery where the incorporation of fluorine and benzyloxy moieties can be advantageous. The cost-benefit analysis indicates that while a direct price for this specific reagent requires a quote, its isomers are competitively priced with other fluorinated and non-fluorinated analogs.

The performance of fluorinated boronic acids in Suzuki-Miyaura couplings is generally high, often providing good to excellent yields. The choice between this compound and its alternatives will ultimately depend on the specific requirements of the research project, including the desired substitution pattern of the final product and budgetary constraints. For projects where the specific 2,3-difluoro substitution is crucial for biological activity or desired molecular properties, the potential benefits in terms of research outcomes may justify a potentially higher cost. Conversely, if a different fluorine substitution pattern or no fluorine is acceptable, more readily available and potentially cheaper alternatives may be more suitable. It is always recommended to perform small-scale test reactions to optimize conditions for the specific substrates being used.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 4-(Benzyloxy)-2,3-difluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and those in drug development, the proper handling and disposal of chemical reagents like 4-(Benzyloxy)-2,3-difluorophenylboronic acid are paramount for ensuring a safe and compliant research environment. Adherence to established protocols for chemical waste mitigates risks to personnel and the environment. This guide provides a detailed, step-by-step operational plan for the safe disposal of this compound, based on data from structurally similar compounds.

Immediate Safety and Hazard Information

Key Safety Considerations:

  • Irritation: It is prudent to assume the compound may cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3][4][5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat when handling this compound.[1][6] All manipulations of the solid or its solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[1][6]

Quantitative Hazard Data for Analogous Compounds

The following table summarizes the hazard classifications for structurally related phenylboronic acid derivatives, according to the Globally Harmonized System (GHS). This information should be used as a guide for handling this compound.

Hazard StatementHazard ClassSignal WordRepresentative Compounds
Causes skin irritationSkin Irritation, Category 2Warning4-(Benzyloxy)-2-fluorophenylboronic acid[1], 2,3-Difluorophenylboronic acid[2][3]
Causes serious eye irritationEye Irritation, Category 2/2AWarning4-(Benzyloxy)-2-fluorophenylboronic acid[1], 2,3-Difluorophenylboronic acid[2][3]
May cause respiratory irritationSpecific target organ toxicity — single exposure, Category 3Warning4-(Benzyloxy)-2-fluorophenylboronic acid[1], 2,3-Difluorophenylboronic acid[2][3]
Harmful if swallowedAcute toxicity, oral, Category 4WarningPhenylboronic acid[7][8][9]

Step-by-Step Disposal Protocol

The disposal of this compound and any contaminated materials must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6]

Waste Segregation and Collection
  • Characterize and Segregate: All chemical waste must be properly characterized. Waste containing this compound should be segregated from other waste streams, particularly from incompatible materials like strong acids, bases, and oxidizing agents.[6][10]

  • Solid Waste:

    • Collect unused this compound and any contaminated solid materials (e.g., weighing paper, pipette tips, gloves) in a designated, sealable container.[6]

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[6]

  • Liquid Waste:

    • Collect any solutions containing this compound in a separate, sealable, and clearly labeled container for liquid hazardous waste.[6]

    • The label must read "Hazardous Waste" and list all chemical constituents by percentage or volume.[11]

Storage and Pickup
  • Satellite Accumulation: Store the sealed hazardous waste containers in a designated and secure satellite accumulation area, away from incompatible materials, until collection by your institution's Environmental Health and Safety (EHS) personnel or a licensed waste disposal company.[6][12]

Decontamination of Empty Containers

Empty containers that held this compound must be decontaminated before disposal or recycling.[6][12]

  • Triple Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent in which the compound is soluble (e.g., acetone, ethanol).[12]

  • Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as liquid hazardous waste.[6][12]

  • Final Container Disposal: After rinsing and allowing the container to air dry completely in a well-ventilated area, deface or remove the original label. The clean, dry container can then be disposed of in the appropriate laboratory glassware or plastic recycling stream, as per your institution's guidelines.[6][12]

Spill Procedures

In the event of a spill, follow these procedures immediately:

  • Small Spills (within a fume hood):

    • Ensure appropriate PPE is worn.

    • Contain the spill using a chemical absorbent pad or an inert material like vermiculite or sand.[12]

    • Carefully sweep up the absorbed material and place it into a sealed, labeled "Hazardous Waste" container.[1][2][12]

    • Decontaminate the spill area with a suitable solvent and collect all cleaning materials for disposal as hazardous waste.[8][12]

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert nearby personnel and contact your institution's EHS office immediately.[12]

    • Prevent entry into the affected area until it has been cleared by trained safety personnel.[12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

G cluster_start Start: Handling this compound cluster_waste_type Step 1: Determine Waste Type cluster_solid_waste Step 2a: Solid Waste Protocol cluster_liquid_waste Step 2b: Liquid Waste Protocol cluster_container_decon Step 3: Container Decontamination cluster_final_disposal Step 4: Final Disposal start Unused Chemical or Contaminated Material is_solid Solid Waste? (e.g., powder, gloves, paper) start->is_solid collect_solid Collect in sealed, labeled hazardous waste container for solids. is_solid->collect_solid Yes is_container Empty Container? is_solid->is_container No (Liquid) segregate Segregate from incompatible materials (strong acids, bases, oxidizers). collect_solid->segregate collect_liquid Collect in sealed, labeled hazardous waste container for liquids. is_container->collect_liquid No triple_rinse Triple rinse with appropriate solvent. is_container->triple_rinse Yes collect_liquid->segregate collect_rinsate Collect ALL rinsate as liquid hazardous waste. triple_rinse->collect_rinsate dispose_container Dispose of clean, dry container in appropriate lab recycling. collect_rinsate->dispose_container store Store in designated Satellite Accumulation Area. segregate->store pickup Arrange for pickup by Institutional EHS. store->pickup

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-(Benzyloxy)-2,3-difluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for handling 4-(Benzyloxy)-2,3-difluorophenylboronic acid, including comprehensive personal protective equipment (PPE) recommendations, detailed operational procedures, and a clear disposal plan.

Immediate Safety Precautions

Warning: Based on data for structurally similar compounds such as 4-(Benzyloxy)-2-fluorophenylboronic acid, this chemical should be treated as a substance that can cause skin, eye, and respiratory irritation.[1][2] All personal contact, including the inhalation of dust or vapors, should be strictly avoided.[3][4]

Engineering Controls: All work should be conducted in a certified chemical fume hood to ensure adequate ventilation.[3] An eyewash station and safety shower must be readily accessible in the immediate vicinity of the workstation.[3][5]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure when handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[3][6]To protect eyes from contact with dust or splashes, which can cause serious irritation.[3]
Hand Protection Chemically resistant gloves (e.g., nitrile) are required. Gloves should be inspected before use and changed immediately upon contamination.[3][5]To prevent skin contact and potential irritation.[3] Proper glove removal technique is essential to avoid cross-contamination.[7]
Body Protection A flame-resistant lab coat, fully buttoned, must be worn. Long pants and closed-toe shoes are also mandatory.[5][7] For tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[3]To protect skin from accidental spills and contact.[5]
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary.[3] If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3][7]To prevent irritation of the respiratory tract.[3]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

  • Preparation: Before beginning work, ensure that the chemical fume hood is functioning correctly and the work area is clean and free of clutter. Confirm that an eyewash station and safety shower are accessible.[5]

  • Donning PPE: Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Handling the Chemical:

    • Keep the container tightly closed when not in use.[8]

    • Avoid generating dust when transferring the solid.[5] Use a spatula or other appropriate tools for transfers.[5]

    • If creating a solution, always add the acid to the water, not the reverse, to prevent violent spattering.

  • Post-Handling:

    • Clean the work area and any equipment used to remove any residual chemical.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5]

    • Remove and wash contaminated clothing before reuse.[1]

Spill Response Protocol

In the event of a spill, follow these procedures:

  • Ensure Safety: If the spill is outside of a fume hood, do not breathe in the dust and ensure the area is well-ventilated.[8] Evacuate the area if necessary and report the spill to the appropriate safety personnel.

  • Wear Appropriate PPE: Do not attempt to clean up any spills without wearing the proper personal protective equipment, including gloves, eye protection, and respiratory protection if dust is present.

  • Contain the Spill: For small spills, use an inert absorbent material such as sand or vermiculite to contain the spill.[3] Avoid raising dust.[3]

  • Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[3]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[3]

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.[3]

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container as "Hazardous Waste: this compound".[9]

    • This compound may be incompatible with strong oxidizing agents, strong acids, and strong bases.[9] Store the waste container separately from these materials.[9]

  • Waste Accumulation:

    • Use a compatible container for waste collection; the original product container is often a good choice if it is in good condition.[9] Waste containers must have tightly fitting caps and be kept closed at all times except when adding waste.[10]

    • Place all solid waste, including contaminated items like weighing paper and gloves, directly into the designated hazardous waste container.[9]

  • Disposal Procedure:

    • Contact your institution's Environmental Health and Safety (EHS) department for collection and disposal of the hazardous waste.[9]

    • Do not discard in regular laboratory trash or wash down the sink.[9] For small amounts of pure boric acid, some local regulations may permit disposal down the drain with large volumes of water, but this should be confirmed with your institution's EHS.[11]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Waste Disposal prep_fume_hood Verify Fume Hood Operation prep_ppe Don Appropriate PPE prep_fume_hood->prep_ppe prep_workspace Prepare Clean Workspace prep_ppe->prep_workspace handle_weigh Weigh Compound prep_workspace->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decontaminate Decontaminate Workspace & Glassware handle_transfer->cleanup_decontaminate cleanup_dispose_waste Segregate & Store Hazardous Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Remove PPE cleanup_dispose_waste->cleanup_remove_ppe dispose_label Label Waste Container cleanup_dispose_waste->dispose_label cleanup_wash Wash Hands cleanup_remove_ppe->cleanup_wash dispose_contact_ehs Contact EHS for Pickup dispose_label->dispose_contact_ehs

Caption: Workflow for the safe handling and disposal of this compound.

References

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4-(Benzyloxy)-2,3-difluorophenylboronic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.